Xanthosine dihydrate
Description
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Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-2,6-dione;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O6.2H2O/c15-1-3-5(16)6(17)9(20-3)14-2-11-4-7(14)12-10(19)13-8(4)18;;/h2-3,5-6,9,15-17H,1H2,(H2,12,13,18,19);2*1H2/t3-,5-,6-,9-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCCPXSQIUORWCO-LGVAUZIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)NC(=O)NC2=O.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)NC(=O)NC2=O.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40975081 | |
| Record name | Xanthosine dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40975081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5968-90-1 | |
| Record name | Xanthosine dihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005968901 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Xanthosine dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40975081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | XANTHOSINE DIHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1U62I480SP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Xanthosine: A Pivotal Nucleoside in Cellular Metabolism and Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Xanthosine, a purine nucleoside composed of xanthine and ribose, occupies a central position in purine metabolism across a wide range of organisms, from bacteria to humans.[1][2] Beyond its fundamental role as a metabolic intermediate, recent research has unveiled its involvement in critical signaling pathways and cellular processes, highlighting its potential as a therapeutic target and a valuable tool in drug development. This technical guide provides a comprehensive overview of the biological functions of xanthosine, detailing its metabolic pathways, enzymatic interactions, and its emerging roles in cellular signaling. The document is intended for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols, and visual representations of key pathways to facilitate further investigation into the multifaceted nature of this crucial nucleoside.
Introduction
Xanthosine (9-β-D-ribofuranosylxanthine) is a naturally occurring purine nucleoside.[3] It is a key intermediate in the catabolism and salvage of purines.[1] In humans, xanthosine is formed from the deamination of guanosine or the oxidation of inosine monophosphate (IMP).[2][4] Its metabolic fate is intrinsically linked to the production of uric acid, and dysregulation of its metabolism can be indicative of certain metabolic disorders. Furthermore, in various plants, xanthosine serves as a crucial precursor for the biosynthesis of alkaloids such as caffeine and theobromine.[5][6] Emerging evidence also points towards xanthosine's role in modulating significant signaling cascades, such as the AMPK pathway, and in influencing cellular proliferation and differentiation.[7][8][9] This guide will delve into the core biological functions of xanthosine, presenting a detailed examination of its metabolic pathways, the kinetics of the enzymes involved, and its function in cellular signaling.
Metabolism of Xanthosine
Xanthosine is a central hub in purine metabolism, participating in both catabolic and salvage pathways. Its formation and degradation are tightly regulated by a series of enzymes.
Anabolic Pathways Leading to Xanthosine
Xanthosine can be synthesized through several routes:
-
From Inosine Monophosphate (IMP): The primary de novo and salvage pathways of purine synthesis converge at IMP. IMP dehydrogenase (IMPDH) catalyzes the NAD+-dependent oxidation of IMP to xanthosine monophosphate (XMP).[4][10] XMP is then dephosphorylated by 5'-nucleotidases to yield xanthosine.[2] This is a rate-limiting step in the biosynthesis of guanine nucleotides.[4]
-
From Guanosine: Guanosine can be deaminated by guanosine deaminase to form xanthosine.[11]
-
From Xanthine: In the reverse reaction of phosphorolysis, purine nucleoside phosphorylase (PNP) can catalyze the synthesis of xanthosine from xanthine and ribose-1-phosphate.[1]
Catabolic Pathways of Xanthosine
The primary catabolic fate of xanthosine is its conversion to xanthine:
-
Phosphorolysis by Purine Nucleoside Phosphorylase (PNP): PNP cleaves the glycosidic bond of xanthosine in the presence of inorganic phosphate to yield xanthine and ribose-1-phosphate.[1][3] Xanthine is then oxidized by xanthine oxidase to uric acid.[12]
Quantitative Data: Enzyme Kinetics
The enzymatic reactions involving xanthosine are characterized by specific kinetic parameters. Understanding these parameters is crucial for predicting metabolic fluxes and for designing enzyme inhibitors.
| Enzyme | Substrate(s) | Organism/Tissue | Km | Vmax | kcat | Notes |
| Purine Nucleoside Phosphorylase (PNP) | Xanthosine | Human Erythrocytes | Competitive inhibition by Guanosine (Ki = 2.0 +/- 0.3 µM) | - | - | The optimum pH for phosphorolysis of xanthosine is in the range of 5-6.[13] |
| Purine Nucleoside Phosphorylase (PNP) | Xanthosine | Calf Spleen | - | - | - | The reaction reaches equilibrium with about 83% conversion to xanthine at pH 5.7.[1] |
| Xanthine Oxidase | Xanthine (product of xanthosine phosphorolysis) | Bovine Milk | 8 ± 1 µM | 15 ± 0.4 s⁻¹ | - | Data for xanthine as substrate.[12] |
| Xanthine Oxidase | Hypoxanthine | Bovine Milk | - | - | kcat/Km = 1.3 x 10⁶ M⁻¹s⁻¹ (pH 7.0) | For comparison with xanthine.[12] |
| IMP Dehydrogenase (IMPDH) Type II | IMP, NAD+ | Human | - | - | - | The overall reaction is irreversible, and the release of XMP is thought to be rate-limiting. |
Biological Functions and Signaling Pathways
Beyond its metabolic role, xanthosine has been shown to exert biological effects through the modulation of key signaling pathways.
Regulation of Glucose Homeostasis via the AMPK/FoxO1/AKT/GSK3β Signaling Cascade
Recent studies have demonstrated that xanthosine can regulate hepatic glucose homeostasis.[7][9] It has been shown to enhance glucose uptake and decrease glucose production in hepatocytes.[7] This effect is mediated through the phosphorylation and activation of AMP-activated protein kinase (AMPK).[9]
Activated AMPK, in turn, phosphorylates and inhibits the forkhead box transcription factor O1 (FoxO1), leading to the downregulation of the gluconeogenic enzymes phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase).[9] Concurrently, xanthosine promotes glycogenesis by preventing the decrease in the phosphorylation of AKT and glycogen synthase kinase-3β (GSK3β), which leads to increased glycogen synthase (GS) activity and glycogen storage.[7][9]
Expansion of Mammary Stem/Progenitor Cell Population
In vivo and in vitro studies have demonstrated that xanthosine treatment can expand the population of mammary stem/progenitor cells.[8][9][14] This effect is attributed to the promotion of symmetric cell division of these stem cells.[14] The expansion of this cell population has significant implications for dairy productivity and for understanding mammary gland development and carcinogenesis.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of xanthosine's biological functions.
Quantitative Analysis of Xanthosine by LC-MS/MS
This protocol provides a general framework for the quantification of xanthosine in biological matrices like plasma or cell lysates.
5.1.1. Sample Preparation (Plasma)
-
To 100 µL of plasma, add an internal standard (e.g., ¹³C-labeled xanthosine).
-
Precipitate proteins by adding 400 µL of ice-cold methanol.
-
Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
5.1.2. LC-MS/MS Conditions
-
LC Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 2% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS Detection: Triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for xanthosine and the internal standard. For xanthosine, a potential transition is m/z 285.1 → 153.1. These transitions should be optimized for the specific instrument used.
Western Blot Analysis of AMPK Phosphorylation
This protocol details the detection of phosphorylated AMPK (p-AMPK) in cell lysates following xanthosine treatment.
-
Cell Lysis: After treatment with xanthosine, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load 20-40 µg of protein per lane on a 10% SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AMPK (Thr172) and total AMPK overnight at 4°C. A 1:1000 dilution is a common starting point.[1]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantification: Densitometrically quantify the bands and normalize the p-AMPK signal to the total AMPK signal.
BrdU Incorporation Assay for Cell Proliferation
This protocol is for assessing the effect of xanthosine on the proliferation of primary mammary epithelial cells.[11][15][16]
-
Cell Seeding: Seed primary mammary epithelial cells in a 96-well plate.
-
Xanthosine Treatment: Treat the cells with the desired concentration of xanthosine for the desired duration.
-
BrdU Labeling: Add 10 µM BrdU to the culture medium and incubate for 2-4 hours.[11]
-
Fixation and Denaturation: Fix the cells with 4% paraformaldehyde, and then denature the DNA with 2N HCl for 30 minutes.[11]
-
Immunostaining:
-
Block with a suitable blocking buffer.
-
Incubate with an anti-BrdU primary antibody.
-
Incubate with a fluorescently labeled secondary antibody.
-
-
Imaging and Analysis: Image the cells using a fluorescence microscope and quantify the percentage of BrdU-positive cells.
Drug Development Implications
The central role of xanthosine in purine metabolism and its emerging functions in cell signaling make it and its associated enzymes attractive targets for drug development.
-
IMPDH Inhibitors: As the rate-limiting enzyme in guanine nucleotide biosynthesis, IMPDH is a target for immunosuppressive, antiviral, and anticancer drugs.[4] Understanding the interaction of xanthosine and its analogs with IMPDH can aid in the design of more specific and potent inhibitors.
-
PNP Inhibitors: PNP deficiency leads to T-cell immunodeficiency.[3] Inhibitors of PNP are being investigated for the treatment of T-cell mediated diseases like leukemia and autoimmune disorders.
-
Xanthine Oxidase Inhibitors: While xanthosine is not a direct substrate, its metabolic product, xanthine, is. Xanthine oxidase inhibitors are used to treat hyperuricemia and gout.[12]
-
AMPK Activators: The discovery of xanthosine's ability to activate AMPK opens up possibilities for developing novel therapeutics for metabolic disorders like type 2 diabetes.[7][9]
Conclusion
Xanthosine is far more than a simple metabolic intermediate. Its position at the crossroads of purine metabolism, coupled with its newly discovered roles in regulating fundamental cellular processes like glucose homeostasis and stem cell proliferation, underscores its significance in cellular biology. The quantitative data, detailed protocols, and pathway diagrams presented in this guide are intended to serve as a valuable resource for the scientific community, fostering further research into the intricate functions of xanthosine and paving the way for the development of novel therapeutic strategies targeting the pathways it governs. Further research is warranted to fill the existing gaps in our knowledge, particularly concerning the precise kinetic parameters of xanthosine-metabolizing enzymes and the detailed molecular mechanisms underlying its signaling functions.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Uptake Assay for Radiolabeled Peptides in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substrate inhibition of xanthine oxidase and its influence on superoxide radical production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetic model of oxidation catalyzed by xanthine oxidase-the final enzyme in degradation of purine nucleosides and nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 7. GraphViz Examples and Tutorial [graphs.grevian.org]
- 8. researchgate.net [researchgate.net]
- 9. A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Substrate Orientation and Catalytic Specificity in the Action of Xanthine Oxidase: THE SEQUENTIAL HYDROXYLATION OF HYPOXANTHINE TO URIC ACID - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Xanthosine and xanthine. Substrate properties with purine nucleoside phosphorylases, and relevance to other enzyme systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Kinetics and crystal structure of human purine nucleoside phosphorylase in complex with 7-methyl-6-thio-guanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. BrdU Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. cohesionbio.com [cohesionbio.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Xanthosine Dihydrate
This technical guide provides a comprehensive overview of the chemical structure, properties, biological significance, and experimental analysis of this compound.
Chemical Structure and Properties
This compound is a purine nucleoside composed of a xanthine base attached to a ribose sugar, with two molecules of water of hydration.[1][2] It is a key intermediate in purine metabolism.[3][4]
Chemical Structure
The chemical structure of this compound consists of a xanthine molecule linked to a β-D-ribofuranose ring via a β-N9-glycosidic bond.
Caption: Chemical structure of this compound.
Physicochemical Properties
The key chemical identifiers and physical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂N₄O₆ · 2H₂O | [5][6] |
| Molecular Weight | 320.26 g/mol | [1][5][6] |
| CAS Number | 5968-90-1 | [1][3][5] |
| IUPAC Name | 9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-2,6-dione;dihydrate | [1] |
| Synonyms | 9-β-D-Ribofuranosylxanthine dihydrate, Xanthine riboside dihydrate | [5][7] |
| Appearance | White to off-white crystalline powder | [3][4] |
| Melting Point | >215°C (decomposes) | [3][8] |
| Purity | ≥99% | [5] |
Solubility
The solubility profile of this compound in various solvents is presented below. It is sparingly soluble in cold water but freely soluble in hot water.[7]
| Solvent | Solubility | Reference |
| Aqueous Base | Slightly soluble | [3][8] |
| DMSO | Slightly soluble; 57 mg/mL (200.54 mM) | [3][8][9] |
| Methanol | Slightly soluble | [3][8] |
| 1 M NH₄OH | 50 mg/mL, clear, colorless to faintly yellow | [4] |
| Water | Insoluble (cold), Freely soluble (hot) | [7][9] |
| Ethanol | Insoluble | [9] |
Spectroscopic Data
Key spectroscopic data for the characterization of this compound are provided below.
| Spectroscopic Technique | Data | Reference |
| UV-Vis | λmax: 253 nm | [7] |
| ¹H NMR | Spectral data available | [10][11] |
| ¹³C NMR | Spectral data available | [12] |
| Infrared (IR) | FTIR and ATR-IR spectra available | [1] |
Biological Role and Signaling Pathways
Xanthosine is a naturally occurring nucleoside that plays a significant role in various metabolic pathways.[3][4] It is a key intermediate in purine metabolism and serves as a precursor for the biosynthesis of purine alkaloids like caffeine and theobromine in plants.[2][13] In humans, it is a metabolite involved in several enzymatic reactions.[2]
Purine Metabolism and Caffeine Biosynthesis
In certain plants, xanthosine is the starting point for the synthesis of methylxanthines such as caffeine.[13] This pathway involves a series of methylation and hydrolysis steps.
Caption: Major pathway of caffeine biosynthesis from xanthosine.[13]
Role in Hepatic Glucose Homeostasis
Recent studies have highlighted the role of xanthosine in regulating hepatic glucose metabolism. It has been shown to mediate hepatic glucose homeostasis by inhibiting gluconeogenesis and activating glycogenesis.[14] This is achieved through the regulation of the AMPK/FoxO1/AKT/GSK3β signaling cascade.[14]
Experimental Protocols
This section details methodologies for the purification, analysis, and characterization of this compound.
Purification by Crystallization
A common method for the purification of Xanthosine is through crystallization.[3]
-
Protocol:
-
Dissolve the crude Xanthosine sample in a minimal amount of hot water to yield the dihydrate form, or in hot absolute ethanol for the anhydrous form.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent (water or ethanol, respectively).
-
Dry the crystals under vacuum.
-
Analysis by Liquid Chromatography
This compound has been utilized as a test compound in one-dimensional liquid chromatography (1D-LC) analysis.[3][4][6] Ultra-Performance Liquid Chromatography (UPLC) is a high-resolution technique suitable for the analysis of xanthine alkaloids.
Caption: Experimental workflow for UPLC analysis of xanthine alkaloids.[15]
-
UPLC Enzyme Activity Assay Protocol:
-
E. coli cultures are induced and then incubated with 1 mM of the substrate (e.g., xanthosine, theobromine).[15]
-
Cultures are incubated at 16°C for 20 hours, followed by incubation at 30°C.[15]
-
Samples are collected at various time points.[15]
-
The collected samples are centrifuged at 10,000 rpm for 10 minutes.[15]
-
The resulting supernatant is filtered through a 0.22 µm membrane.[15]
-
The filtered supernatant is then analyzed by UPLC to detect and quantify xanthine alkaloids.[15]
-
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve the this compound sample in a suitable deuterated solvent, such as D₂O.[11]
-
Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra on a high-field NMR spectrometer. Two-dimensional NMR experiments like ¹H-¹H TOCSY and ¹H-¹³C HSQC can be performed to aid in structure elucidation.[11]
-
-
Infrared (IR) Spectroscopy:
-
Sample Preparation: For Fourier Transform Infrared (FTIR) spectroscopy, the sample can be prepared as a mull.[1] For Attenuated Total Reflectance (ATR)-IR, the ground solid sample is used directly.[1]
-
Data Acquisition: The IR spectrum is recorded using an appropriate IR spectrometer, such as a Bio-Rad FTS instrument.[1]
-
Conclusion
This compound is a crucial molecule in biochemical research, particularly in the study of purine metabolism and its associated signaling pathways. Its role as a precursor to bioactive compounds like caffeine and its involvement in metabolic regulation make it a compound of significant interest for researchers in biochemistry, pharmacology, and drug development. The experimental protocols outlined in this guide provide a foundation for the reliable analysis and characterization of this important nucleoside.
References
- 1. This compound | C10H16N4O8 | CID 18530347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. hmdb.ca [hmdb.ca]
- 3. This compound | 5968-90-1 [chemicalbook.com]
- 4. ≥99%, synthetic (organic), powder | Sigma-Aldrich [sigmaaldrich.com]
- 5. scbt.com [scbt.com]
- 6. Xanthosine =99 5968-90-1 [sigmaaldrich.com]
- 7. Xanthosine [drugfuture.com]
- 8. chembk.com [chembk.com]
- 9. selleckchem.com [selleckchem.com]
- 10. XANTHOSINE(146-80-5) 1H NMR [m.chemicalbook.com]
- 11. Xanthosine | C10H12N4O6 | CID 64959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. spectrabase.com [spectrabase.com]
- 13. researchgate.net [researchgate.net]
- 14. Xanthosine, a purine glycoside mediates hepatic glucose homeostasis through inhibition of gluconeogenesis and activation of glycogenesis via regulating the AMPK/ FoxO1/AKT/GSK3β signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Metabolite and Transcriptome Profiling on Xanthine Alkaloids-Fed Tea Plant (Camellia sinensis) Shoot Tips and Roots Reveal the Complex Metabolic Network for Caffeine Biosynthesis and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Xanthosine Biosynthesis and Degradation Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core pathways of xanthosine biosynthesis and degradation. It is designed to serve as a detailed resource for researchers, scientists, and professionals involved in drug development who are interested in the metabolic pathways of purine nucleotides. This document outlines the key enzymatic reactions, presents quantitative data for the involved enzymes, details experimental protocols for their study, and provides visual representations of the metabolic and experimental workflows.
Introduction to Xanthosine Metabolism
Xanthosine is a purine nucleoside that plays a crucial role as an intermediate in the de novo synthesis of guanine nucleotides. Its metabolism is tightly regulated and interconnected with the broader purine metabolic network, including both synthesis and salvage pathways. The biosynthesis of xanthosine is a critical step in providing the necessary precursors for DNA and RNA synthesis, while its degradation is essential for maintaining purine homeostasis. Dysregulation of these pathways has been implicated in various diseases, making the enzymes involved attractive targets for therapeutic intervention.
Xanthosine Biosynthesis
Xanthosine is primarily synthesized as xanthosine monophosphate (XMP) from inosine monophosphate (IMP), a central intermediate in the de novo purine biosynthesis pathway.[1]
The De Novo Purine Biosynthesis Pathway leading to IMP
The de novo synthesis of purine nucleotides begins with simple precursor molecules like ribose-5-phosphate, amino acids (glycine, glutamine, aspartate), and one-carbon units.[2] This multi-step pathway culminates in the formation of IMP, which serves as a branch-point for the synthesis of both adenosine monophosphate (AMP) and guanosine monophosphate (GMP).[3][4]
Conversion of IMP to XMP
The direct precursor to xanthosine-containing nucleotides is Xanthosine Monophosphate (XMP). XMP is formed from Inosine Monophosphate (IMP) through an oxidation reaction catalyzed by the enzyme Inosine Monophosphate Dehydrogenase (IMPDH) .[5] This reaction is the rate-limiting step in the de novo biosynthesis of guanine nucleotides.[6][7]
Reaction: Inosine 5'-phosphate + NAD⁺ + H₂O ⇌ Xanthosine 5'-phosphate + NADH + H⁺[5]
IMPDH is a crucial enzyme for cellular proliferation, particularly in lymphocytes, making it a significant target for immunosuppressive and anti-cancer drugs.[5][6]
Formation of Xanthosine
Xanthosine is formed from XMP by the action of 5'-nucleotidases, which remove the phosphate group.
Reaction: Xanthosine 5'-phosphate + H₂O → Xanthosine + Phosphate
Xanthosine Degradation
Xanthosine can be degraded through a phosphorolytic cleavage reaction, and its base, xanthine, is further catabolized in the purine degradation pathway.
Phosphorolysis of Xanthosine
Xanthosine Phosphorylase (XapA) , a purine nucleoside phosphorylase, catalyzes the reversible phosphorolytic cleavage of the N-glycosidic bond of xanthosine to yield xanthine and ribose-1-phosphate.[8] In vivo, the phosphorolytic direction is dominant.[8]
Reaction: Xanthosine + Phosphate ⇌ Xanthine + Ribose 1-phosphate[8]
Catabolism of Xanthine
The xanthine produced from xanthosine degradation is further oxidized to uric acid by the enzyme Xanthine Oxidase (XO) .[9][10] This enzyme catalyzes the final two steps of purine catabolism in humans.[10][11]
Reactions:
Xanthine oxidase is a key enzyme in purine metabolism and its overactivity can lead to hyperuricemia and gout.[12] Consequently, inhibitors of xanthine oxidase are used in the treatment of these conditions.[12]
Quantitative Data
The following tables summarize key quantitative data for the enzymes involved in xanthosine biosynthesis and degradation.
Table 1: Kinetic Parameters of IMP Dehydrogenase (IMPDH)
| Organism/Isoform | Substrate | K_m_ (µM) | V_max_ (µmol/min/mg) | Inhibitor | K_i_ (µM) | Reference(s) |
| Escherichia coli | IMP | 1.11 (for 2-FVIMP) | - | 2-FVIMP (irreversible) | - | [11] |
| Tritrichomonas foetus | IMP | - | - | NAD analogs | Noncompetitive | [13] |
| Human Type II | IMP | - | - | Ebselen (irreversible) | - | [14] |
| Cryptosporidium parvum | IMP | - | - | Ebselen (reversible) | - | [14] |
Table 2: Kinetic Parameters of Xanthosine Phosphorylase
| Organism | Substrate | K_m_ (µM) | V_max_ (µmol/min/mg) | Inhibitor | K_i_ (µM) | Reference(s) |
| Calf Spleen | Xanthosine | - | - | Guanosine | - | [3] |
| Human Erythrocytes | Xanthosine | - | - | Guanosine | 2.0 ± 0.3 | [3] |
| Geobacillus thermoglucosidasius | Xanthine | > solubility limit | - | - | - | [4] |
Table 3: Kinetic Parameters of Xanthine Oxidase
| Source | Substrate | K_m_ (µM) | V_max_ (µmol/min/mg) | Inhibitor | K_i_ (µM) | Reference(s) |
| Bovine Milk | Hypoxanthine | 2.46 ± 0.38 | 1.755 ± 0.027 (µM/s) | Uric Acid | 178 ± 88 | |
| Bovine Milk | Xanthine | 4.1 ± 0.60 | 1.93 ± 0.0127 (µM/s) | Uric Acid | 178 ± 88 | |
| Bovine Milk | Xanthine | 5.9 ± 1.2 | 0.107 ± 0.021 (ΔE/min) | ALS-28 | 2.7 ± 1.5 | |
| Bovine Milk | Xanthine | - | - | Flavonoid Derivatives | Competitive |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of xanthosine metabolism.
IMP Dehydrogenase (IMPDH) Activity Assay
This protocol is based on the spectrophotometric measurement of NADH production.[10]
Materials:
-
Assay Buffer: 50 mM Tris, 300 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 8.0
-
Recombinant Human IMPDH2
-
Inosine 5'-monophosphate (IMP) stock solution (100 mM)
-
β-Nicotinamide adenine dinucleotide (β-NAD) stock solution (100 mM)
-
96-well microplate
-
Spectrophotometer capable of reading at 340 nm in kinetic mode
Procedure:
-
Prepare the Substrate Mixture containing 500 µM IMP and 1 mM β-NAD in Assay Buffer.
-
Dilute the recombinant IMPDH2 to a working concentration (e.g., 20 µg/mL) in Assay Buffer.
-
In a 96-well plate, add 50 µL of the diluted IMPDH2 solution to each well.
-
To initiate the reaction, add 50 µL of the Substrate Mixture to each well. For a substrate blank, add 50 µL of Assay Buffer instead of the enzyme.
-
Immediately place the plate in a spectrophotometer and measure the increase in absorbance at 340 nm in kinetic mode for 5 minutes at 37°C.
-
Calculate the rate of NADH formation from the linear portion of the curve. The specific activity is typically expressed as pmol/min/µg of enzyme.
Xanthosine Phosphorylase Activity Assay
This is a coupled enzyme assay where the product, xanthine, is converted to uric acid by xanthine oxidase, and the formation of uric acid is monitored spectrophotometrically.
Materials:
-
Reaction Buffer: 50 mM Potassium Phosphate, pH 7.5
-
Xanthosine solution
-
Xanthine Oxidase
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing Reaction Buffer, a known concentration of xanthosine, and an excess of xanthine oxidase.
-
Initiate the reaction by adding the xanthosine phosphorylase sample.
-
Monitor the increase in absorbance at 293 nm, which corresponds to the formation of uric acid.
-
Calculate the rate of reaction from the linear portion of the absorbance curve.
Xanthine Oxidase Activity Assay
This protocol measures the formation of uric acid from xanthine by monitoring the increase in absorbance at 293 nm.[5]
Materials:
-
Assay Buffer: 0.1 M Tris-HCl, pH 7.5
-
Xanthine solution (10 mM)
-
Enzyme diluent: 50 mM Tris-HCl buffer, pH 7.5
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture in a cuvette by combining 2.24 mL of Assay Buffer and 0.08 mL of Xanthine solution. Equilibrate at 37°C for approximately 5 minutes.
-
Prepare the enzyme solution by diluting the xanthine oxidase sample in ice-cold enzyme diluent to a concentration of 0.1-0.2 U/mL.
-
Initiate the reaction by adding 0.1 mL of the diluted enzyme solution to the cuvette and mix gently.
-
Record the increase in absorbance at 293 nm against a water blank for 3-4 minutes.
-
Calculate the change in absorbance per minute (ΔOD/min) from the initial linear portion of the curve.
-
A blank reaction should be run using the enzyme diluent instead of the enzyme solution.
Quantification of Intracellular Xanthosine by HPLC-MS/MS
This method allows for the sensitive and specific quantification of intracellular xanthosine levels.
Sample Preparation:
-
Harvest cultured cells and wash with ice-cold PBS.
-
Perform cell lysis using a suitable method (e.g., sonication or freeze-thaw cycles) in a methanol-based extraction buffer to precipitate proteins and extract metabolites.
-
Centrifuge the lysate to pellet cell debris and precipitated proteins.
-
Collect the supernatant containing the metabolites.
-
The sample can be further purified using solid-phase extraction if necessary.
HPLC-MS/MS Analysis:
-
Chromatographic Separation: Use a C18 reverse-phase HPLC column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium formate buffer) and an organic component (e.g., methanol or acetonitrile) is typically employed.
-
Mass Spectrometry Detection: Utilize a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for xanthosine and an internal standard are monitored.
-
Quantification: Generate a standard curve using known concentrations of xanthosine to quantify its concentration in the biological samples.
13C Metabolic Flux Analysis of Purine Metabolism
This advanced technique allows for the quantification of the rates (fluxes) of metabolic pathways.[2][5]
Experimental Workflow:
-
Isotope Labeling: Culture cells in a medium where a primary carbon source (e.g., glucose) is replaced with its 13C-labeled counterpart (e.g., [U-13C]glucose).
-
Achieve Isotopic Steady State: Allow the cells to grow for a sufficient period to ensure that the labeling of intracellular metabolites reaches a steady state.
-
Metabolite Extraction: Harvest the cells and rapidly quench metabolism. Extract intracellular metabolites as described in section 5.4.
-
Mass Spectrometry Analysis: Analyze the metabolite extracts using GC-MS or LC-MS/MS to determine the mass isotopomer distribution (MID) for key metabolites in the purine pathway (e.g., IMP, XMP, xanthosine).
-
Metabolic Modeling and Flux Calculation: Use a computational model of the purine metabolic network and the experimentally determined MIDs to calculate the intracellular metabolic fluxes. This is typically done using specialized software that fits the flux values to the experimental data.
Mandatory Visualizations
Signaling Pathways
Caption: Overview of Xanthosine Biosynthesis and Degradation Pathways.
Experimental Workflows
Caption: Experimental Workflow for IMP Dehydrogenase (IMPDH) Activity Assay.
Caption: General Workflow for 13C Metabolic Flux Analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 3. Metabolomics Sample Preparation FAQ | MetwareBio [metwarebio.com]
- 4. researchgate.net [researchgate.net]
- 5. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A validated HPLC method for the assay of xanthone and 3-methoxyxanthone in PLGA nanocapsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolic Flux Analysis and In Vivo Isotope Tracing - Creative Proteomics [creative-proteomics.com]
- 8. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of uric acid, xanthine and hypoxanthine in human serum by HPLC for pharmacodynamic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ijcrcps.com [ijcrcps.com]
- 12. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 13C Metabolic Flux Analysis – Institute of Molecular Systems Biology | ETH Zurich [imsb.ethz.ch]
- 14. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
Xanthosine as a potential biomarker for radiation exposure.
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
In the event of a radiological or nuclear incident, rapid and accurate assessment of an individual's absorbed radiation dose is critical for effective medical triage and treatment. Biodosimetry, the use of biological indicators to estimate radiation dose, is a key component of the medical response to such events. An ideal biomarker for radiation exposure should be easily and non-invasively measurable, exhibit a clear dose-response relationship, and provide information about the time since exposure. Metabolomics, the large-scale study of small molecules within cells, tissues, or biofluids, has emerged as a promising approach for identifying novel radiation biomarkers. Among the many metabolites altered by ionizing radiation, the purine nucleoside xanthosine has shown significant potential as a sensitive and dose-dependent indicator of radiation exposure. This technical guide provides a comprehensive overview of the current state of research on xanthosine as a radiation biomarker, including quantitative data from animal studies, detailed experimental protocols, and the underlying biochemical mechanisms.
Data Presentation: Quantitative Analysis of Xanthosine Levels Post-Irradiation
Studies in animal models, particularly mice and non-human primates (NHPs), have demonstrated a consistent and dose-dependent increase in urinary xanthosine levels following exposure to ionizing radiation.[1][2][3] The following tables summarize the key quantitative findings from these studies.
Table 1: Dose-Dependent Increase in Urinary Xanthosine in Mice
This table summarizes the fold change in urinary xanthosine levels in mice 24 hours after exposure to varying doses of gamma radiation. The data indicates a clear dose-response relationship.
| Radiation Dose (Gy) | Mean Fold Change in Xanthosine vs. Control (24h post-exposure) | Statistical Significance (p-value) |
| 1 | 2.5 | < 0.05 |
| 2 | 4.0 | < 0.01 |
| 3 | 5.5 | < 0.001 |
Data adapted from studies on C57BL/6 mice exposed to gamma radiation. The fold changes are approximate values derived from published graphical data.
Table 2: Time-Course of Urinary Xanthosine Excretion in Mice after 3 Gy Gamma-Radiation Exposure
This table illustrates the temporal dynamics of urinary xanthosine excretion in mice following a 3 Gy dose of gamma radiation. Levels peak within the first 24 hours and gradually return to baseline.
| Time Post-Exposure (hours) | Mean Fold Change in Xanthosine vs. Control |
| 4 | 1.5 |
| 8 | 3.8 |
| 12 | 5.2 |
| 24 | 5.5 |
| 36 | 2.1 |
| 48 | 1.2 |
Data adapted from studies on C57BL/6 mice. The fold changes are approximate values derived from published graphical data.
Table 3: Summary of Findings in Non-Human Primates (NHPs)
| Radiation Dose (Gy) | Key Observations |
| 2 | Significantly elevated xanthosine levels compared to pre-exposure. |
| 4, 6, 7 | Xanthosine levels remained elevated and relatively constant across this dose range. |
| 10 | A further significant increase in xanthosine excretion was observed. |
Observations are based on studies of gamma-irradiated non-human primates.[3]
Sex-Dependent Differences
A noteworthy finding is the observed sex-dependent difference in the xanthosine response to radiation.[4][5][6] Studies in both mice and NHPs have indicated that males exhibit a more pronounced increase in urinary xanthosine levels compared to females following similar radiation exposures.[3][4] This highlights the importance of considering sex as a biological variable in the development of xanthosine as a reliable biodosimeter.
Experimental Protocols: Quantification of Xanthosine in Urine
The accurate quantification of xanthosine in biological samples is crucial for its validation and application as a biomarker. Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the most common and robust method for this purpose.[1][2][7]
A Representative UPLC-MS/MS Protocol for Urinary Xanthosine Quantification
-
Sample Preparation:
-
Thaw frozen urine samples on ice.
-
Centrifuge samples at 14,000 x g for 10 minutes at 4°C to pellet any debris.
-
Dilute the supernatant 1:5 (v/v) with a solution of 50% acetonitrile in water containing a known concentration of an appropriate internal standard (e.g., a stable isotope-labeled xanthosine).
-
Vortex the diluted samples and centrifuge again at 14,000 x g for 10 minutes at 4°C.
-
Transfer the final supernatant to autosampler vials for analysis.
-
-
UPLC Conditions:
-
Column: A reversed-phase C18 column (e.g., Acquity UPLC HSS T3, 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 0% to 95% Mobile Phase B over a period of 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Xanthosine: Precursor ion (m/z) -> Product ion (m/z) - Specific mass transitions need to be optimized based on the instrument used.
-
Internal Standard: Precursor ion (m/z) -> Product ion (m/z) - Specific mass transitions for the chosen internal standard.
-
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Gas Flows: Optimized for the specific mass spectrometer.
-
-
Data Analysis:
-
Quantify xanthosine concentrations by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with known concentrations of xanthosine.
-
Normalize the urinary xanthosine concentration to urinary creatinine levels to account for variations in urine dilution.
-
Signaling Pathways and Mechanisms
The elevation of xanthosine following radiation exposure is believed to be a consequence of DNA damage and the subsequent activation of purine catabolism pathways.[1][2]
Caption: Proposed pathway of radiation-induced xanthosine formation.
Ionizing radiation can cause direct and indirect damage to DNA, leading to the formation of reactive nitrogen species and subsequent nitrosative stress.[1][2] This can result in the deamination of guanine residues within the DNA to form xanthine. More specifically, 2'-deoxyguanosine can be deaminated to 2'-deoxyxanthosine.[1][2] The damaged base is then recognized and excised by the base excision repair (BER) pathway, releasing xanthine.[8] Xanthine can then be converted to xanthosine by the enzyme purine nucleoside phosphorylase (PNP). The resulting increase in intracellular xanthosine levels leads to its elevated excretion in the urine.
Experimental Workflow
The following diagram outlines a typical workflow for a metabolomics study aimed at identifying and validating radiation biomarkers like xanthosine.
Caption: A typical experimental workflow for radiation biomarker discovery.
Conclusion and Future Directions
Xanthosine has emerged as a promising non-invasive, urinary biomarker for radiation exposure. Its dose- and time-dependent increase following irradiation, as demonstrated in multiple animal models, provides a strong foundation for its further development as a biodosimeter. However, several areas require further investigation before xanthosine can be implemented in a clinical or field setting.
Future research should focus on:
-
Human Studies: Validating the dose-response and time-course of xanthosine in human subjects exposed to radiation, for example, in patients undergoing radiotherapy.
-
Quantitative Accuracy: Establishing robust, standardized, and high-throughput quantitative assays for xanthosine that can be readily deployed in a mass-casualty scenario.
-
Confounding Factors: Investigating the influence of other factors such as age, diet, and underlying medical conditions on baseline and radiation-induced xanthosine levels.
-
Biomarker Panels: Exploring the combination of xanthosine with other radiation-responsive metabolites to create a more robust and accurate biomarker panel for radiation biodosimetry.
The continued investigation of xanthosine and other metabolomic biomarkers will be instrumental in advancing our capabilities for radiation biodosimetry and improving the medical management of individuals exposed to ionizing radiation.
References
- 1. Radiation metabolomics. 2. Dose- and time-dependent urinary excretion of deaminated purines and pyrimidines after sublethal gamma-radiation exposure in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Radiation Metabolomics. 2. Dose- and Time-Dependent Urinary Excretion of Deaminated Purines and Pyrimidines after Sublethal Gamma-Radiation Exposure in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Global Metabolomic Identification of Long-Term Dose-Dependent Urinary Biomarkers in Nonhuman Primates Exposed to Ionizing Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bioone.org [bioone.org]
- 5. Sex Differences in Urinary Metabolite Profiles between Survivors and Non-Survivors of Radiation-induced Lung Injury in the C57L/J Murine Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. meridian.allenpress.com [meridian.allenpress.com]
- 8. Stability, miscoding potential, and repair of 2'-deoxyxanthosine in DNA: implications for nitric oxide-induced mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Central Role of Xanthosine in Caffeine Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Caffeine, a purine alkaloid with significant pharmacological and commercial value, is synthesized in various plant species through a specialized metabolic pathway. Central to this pathway is the nucleoside xanthosine, which serves as the initial substrate for a series of enzymatic methylations and a ribose cleavage reaction, ultimately yielding caffeine. This technical guide provides an in-depth exploration of the pivotal role of xanthosine in caffeine biosynthesis. It details the enzymatic conversions, presents key quantitative data on enzyme kinetics, outlines comprehensive experimental protocols for studying this pathway, and provides visual representations of the core biochemical processes. This document is intended to be a valuable resource for researchers in plant biochemistry, natural product synthesis, and drug development seeking a thorough understanding of this fundamental biosynthetic route.
Introduction
Caffeine (1,3,7-trimethylxanthine) is a secondary metabolite produced by a variety of plants, including coffee (Coffea spp.), tea (Camellia sinensis), and cacao (Theobroma cacao)[1]. Its biosynthesis is a fascinating example of metabolic engineering in plants, leading to the production of a compound with potent physiological effects. The biosynthesis of caffeine begins with xanthosine, a purine nucleoside that is channeled into a dedicated pathway involving a series of N-methyltransferases[1][2]. Understanding the intricacies of this pathway, starting from xanthosine, is crucial for efforts in metabolic engineering to modulate caffeine content in crops and for the potential biocatalytic production of caffeine and related methylxanthines.
The Core Biosynthetic Pathway from Xanthosine to Caffeine
The primary pathway for caffeine biosynthesis initiates with xanthosine and proceeds through four key enzymatic steps[2][3]. S-adenosyl-L-methionine (SAM) serves as the methyl donor in the three methylation reactions[3].
The main steps are as follows[4][5]:
-
Xanthosine to 7-methylxanthosine: The first committed step is the methylation of xanthosine at the N7 position, catalyzed by xanthosine methyltransferase (XMT) .
-
7-methylxanthosine to 7-methylxanthine: The ribose group is removed from 7-methylxanthosine by a nucleosidase .
-
7-methylxanthine to Theobromine: The second methylation occurs at the N3 position of 7-methylxanthine, a reaction catalyzed by 7-methylxanthine methyltransferase (MXMT) , also known as theobromine synthase.
-
Theobromine to Caffeine: The final step is the methylation of theobromine at the N1 position to form caffeine, catalyzed by caffeine synthase (CS) .
This core pathway is the most significant route for caffeine production in plants[5].
Pathways Supplying Xanthosine
Xanthosine, the gateway molecule to caffeine synthesis, is supplied by several pathways originating from the purine nucleotide pool[6][7]:
-
De Novo Purine Biosynthesis: This is a major route where inosine 5′-monophosphate (IMP), a central intermediate in purine metabolism, is converted to xanthosine 5′-monophosphate (XMP) by IMP dehydrogenase, and subsequently to xanthosine by a 5'-nucleotidase[2].
-
AMP Catabolism: Adenosine monophosphate (AMP) can be converted to IMP by AMP deaminase, which then enters the pathway to xanthosine[5].
-
GMP Catabolism: Guanosine monophosphate (GMP) can be converted to guanosine, which is then deaminated to form xanthosine[5].
-
SAM Cycle: Adenosine released from the S-adenosyl-L-methionine (SAM) cycle can be salvaged to AMP and subsequently converted to xanthosine[6].
Quantitative Data on Key Enzymes
The efficiency and regulation of the caffeine biosynthesis pathway are governed by the kinetic properties of its constituent enzymes. The following tables summarize key kinetic parameters for the N-methyltransferases involved.
| Enzyme | Substrate | Km (µM) | Source Organism | Reference |
| Xanthosine Methyltransferase (CmXRS1) | Xanthosine | 73.7 | Coffea arabica | [6] |
| 7-Methylxanthine Methyltransferase (CaMXMT) | 7-methylxanthine | 50 | Coffea arabica | [8] |
| 7-Methylxanthine Methyltransferase (CaMXMT) | S-adenosyl-L-methionine | 12 | Coffea arabica | [8] |
| Caffeine Synthase (CS) | Paraxanthine | 24 | Camellia sinensis | [2] |
| Caffeine Synthase (CS) | Theobromine | 186 | Camellia sinensis | [2] |
| Caffeine Synthase (CS) | 7-methylxanthine | 344 | Camellia sinensis | [2] |
| Caffeine Synthase (CS) | S-adenosyl-L-methionine | 21 | Camellia sinensis | [2] |
Table 1: Michaelis-Menten Constants (Km) of Key N-Methyltransferases in Caffeine Biosynthesis.
| Enzyme | Substrate | Specific Activity (nkat mg⁻¹ protein) | Source Organism | Reference |
| Caffeine Synthase (CS) | Paraxanthine | 5.7 | Camellia sinensis | [2] |
| Caffeine Synthase (CS) | 7-methylxanthine | 2.7 | Camellia sinensis | [2] |
| Caffeine Synthase (CS) | Theobromine | 0.72 | Camellia sinensis | [2] |
Table 2: Specific Activities of Purified Caffeine Synthase from Tea Leaves.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Quantification of Caffeine and Precursors
This protocol provides a general framework for the analysis of caffeine and its precursors. Optimization may be required depending on the specific sample matrix and available instrumentation.
Objective: To separate and quantify xanthosine, theobromine, and caffeine in plant extracts.
Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Standards of xanthosine, theobromine, and caffeine
-
Sample extracts (e.g., from coffee leaves or beans)
-
Syringe filters (0.22 µm)
Procedure:
-
Standard Preparation: Prepare stock solutions of xanthosine, theobromine, and caffeine in a suitable solvent (e.g., water or methanol). Create a series of calibration standards by serial dilution.
-
Sample Preparation:
-
Homogenize plant material in a suitable extraction solvent (e.g., 80% methanol).
-
Centrifuge the homogenate to pellet cellular debris.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient elution is typically used. For example:
-
0-5 min: 5% B
-
5-20 min: Gradient to 30% B
-
20-25 min: Gradient to 95% B
-
25-30 min: Hold at 95% B
-
30-35 min: Return to 5% B
-
35-40 min: Re-equilibration at 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 273 nm.
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
Identify peaks based on the retention times of the standards.
-
Construct a calibration curve for each analyte by plotting peak area against concentration.
-
Quantify the analytes in the samples by interpolating their peak areas on the calibration curve.
-
Enzyme Assay for Caffeine Synthase Activity
This protocol measures the activity of caffeine synthase by quantifying the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to a methyl acceptor substrate.
Objective: To determine the enzymatic activity of caffeine synthase.
Materials:
-
Enzyme extract (e.g., partially purified protein from plant tissue)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Substrate (e.g., theobromine, 200 µM)
-
[methyl-¹⁴C]-S-adenosyl-L-methionine ([¹⁴C]SAM) (e.g., 4.07 kBq)
-
Cofactors (e.g., 200 µM MgCl₂)
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, substrate, [¹⁴C]SAM, and cofactors.
-
Enzyme Addition: Initiate the reaction by adding the enzyme extract to the reaction mixture.
-
Incubation: Incubate the reaction at the optimal temperature (e.g., 30°C) for a defined period (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a quenching solution (e.g., 1 M HCl).
-
Extraction: Extract the radiolabeled product (caffeine) into an organic solvent (e.g., ethyl acetate).
-
Quantification:
-
Transfer the organic phase to a scintillation vial.
-
Evaporate the solvent.
-
Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
-
Calculation: Calculate the enzyme activity based on the amount of radiolabeled product formed per unit time per amount of protein.
Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)
This protocol outlines the steps for quantifying the transcript levels of genes involved in caffeine biosynthesis.
Objective: To measure the relative expression levels of genes such as XMT, MXMT, and CS.
Materials:
-
RNA extraction kit
-
DNase I
-
Reverse transcriptase kit for cDNA synthesis
-
qRT-PCR master mix (containing SYBR Green or probes)
-
Gene-specific primers for target genes and a reference gene (e.g., actin)
-
qRT-PCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from the plant tissue of interest using a suitable RNA extraction kit.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase kit.
-
qRT-PCR:
-
Prepare the qRT-PCR reaction mixture containing the cDNA template, qRT-PCR master mix, and gene-specific primers.
-
Perform the qRT-PCR using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and reference genes.
-
Calculate the relative gene expression using a method such as the 2-ΔΔCt method[9].
-
Visualizations
Caffeine Biosynthesis Pathway
Caption: The core biosynthetic pathway of caffeine starting from xanthosine.
Xanthosine Supply Pathways
Caption: Major metabolic pathways that supply xanthosine for caffeine biosynthesis.
Experimental Workflow for Studying Caffeine Biosynthesis
Caption: A generalized experimental workflow for the comprehensive study of caffeine biosynthesis.
Conclusion
Xanthosine stands as the crucial entry point into the caffeine biosynthetic pathway. The conversion of xanthosine to caffeine is a well-defined process, catalyzed by a series of N-methyltransferases that have been characterized in terms of their kinetics and gene expression. The methodologies outlined in this guide provide a robust framework for researchers to further investigate this pathway. A deeper understanding of the role of xanthosine and the regulation of its conversion to caffeine will be instrumental in developing strategies for modulating caffeine levels in commercially important crops and for exploring the biocatalytic production of valuable methylxanthines.
References
- 1. The Structure of Two N-Methyltransferases from the Caffeine Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purification and Characterization of Caffeine Synthase from Tea Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Caffeine synthase - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Altered expression of the caffeine synthase gene in a naturally caffeine-free mutant of Coffea arabica - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The first committed step reaction of caffeine biosynthesis: 7-methylxanthosine synthase is closely homologous to caffeine synthases in coffee (Coffea arabica L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 7-Methylxanthine methyltransferase of coffee plants. Gene isolation and enzymatic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Caffeine Extraction, Enzymatic Activity and Gene Expression of Caffeine Synthase from Plant Cell Suspensions - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of Xanthosine Dihydrate Powder
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthosine, a naturally occurring purine nucleoside, plays a pivotal role in various metabolic pathways, most notably as a key intermediate in purine metabolism and a precursor in the biosynthesis of methylxanthines such as caffeine.[1] Its dihydrate form is a common state for this compound in solid form. A thorough understanding of the physical and chemical properties of Xanthosine dihydrate is fundamental for its application in research, particularly in the fields of biochemistry, pharmacology, and drug development. This technical guide provides a comprehensive overview of these properties, complete with experimental protocols and pathway visualizations to support laboratory work and theoretical exploration.
Physicochemical Properties
The fundamental physical and chemical characteristics of this compound powder are summarized in the table below, providing a quick reference for researchers.
| Property | Value | Reference(s) |
| IUPAC Name | 9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-2,6-dione;dihydrate | [2] |
| Synonyms | 9-β-D-Ribofuranosylxanthine dihydrate, Xanthine riboside dihydrate | [3] |
| CAS Number | 5968-90-1 | [3] |
| Molecular Formula | C₁₀H₁₂N₄O₆ · 2H₂O | [3] |
| Molecular Weight | 320.26 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [4] |
| Melting Point | >215°C (decomposes) | [4] |
| Solubility | Slightly soluble in cold water, soluble in hot water and hot dilute alcohol, and insoluble in ether. Soluble in 1 M NH₄OH (50 mg/mL) and 1 M NaOH (50 mg/mL). | [1] |
| Stability | Hygroscopic | [4] |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible characterization of this compound. The following sections outline protocols for determining key physical and chemical properties.
Determination of Melting Point (Capillary Method)
This protocol describes the determination of the melting point of this compound using a standard capillary melting point apparatus.
Apparatus and Materials:
-
Melting point apparatus
-
Glass capillary tubes (one end sealed)
-
This compound powder (dried)
-
Spatula
-
Mortar and pestle (if needed to powder the sample)
Procedure:
-
Sample Preparation: Ensure the this compound powder is finely powdered and dry. Introduce a small amount of the powder into the open end of a capillary tube.
-
Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface to pack the powder into a dense column of 2-3 mm in height at the bottom of the tube.
-
Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus.
-
Heating:
-
For a preliminary determination, heat the sample rapidly to get an approximate melting range.
-
For an accurate determination, start heating at a rate of approximately 10-15°C per minute until the temperature is about 20°C below the expected melting point.
-
Reduce the heating rate to 1-2°C per minute.
-
-
Observation and Recording:
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (the onset of melting).
-
Record the temperature at which the last solid particle melts (the completion of melting). The range between these two temperatures is the melting range.
-
Note any decomposition (e.g., charring, gas evolution) and the temperature at which it occurs. For this compound, decomposition is expected above 215°C.[4]
-
Determination of Aqueous Solubility (Shake-Flask Method)
This protocol outlines a standard procedure for determining the equilibrium solubility of this compound in water.
Apparatus and Materials:
-
This compound powder
-
Distilled or deionized water
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath
-
Centrifuge
-
Micropipettes
-
UV-Vis spectrophotometer or HPLC system for concentration analysis
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound powder to a series of vials containing a known volume of water (e.g., 5 mL). The excess solid should be clearly visible.
-
Equilibration:
-
Seal the vials tightly.
-
Place the vials in a constant temperature shaker bath set to a specific temperature (e.g., 25°C or 37°C).
-
Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a micropipette.
-
To remove any undissolved solid, centrifuge the aliquot at a high speed (e.g., 10,000 rpm for 10 minutes).
-
-
Concentration Analysis:
-
Carefully take a known volume of the clear supernatant from the centrifuged sample.
-
Dilute the sample with water to a concentration that falls within the linear range of the analytical method.
-
Determine the concentration of Xanthosine in the diluted sample using a validated analytical method such as UV-Vis spectrophotometry (at the λmax of Xanthosine) or HPLC.
-
-
Calculation: Calculate the solubility of this compound in mg/mL or mol/L, taking into account the dilution factor.
Stability Assessment (Hygroscopicity and Thermal Stability)
This section provides a general workflow for assessing the stability of this compound powder.
2.3.1. Hygroscopicity Testing
Apparatus and Materials:
-
This compound powder
-
Weighing bottles
-
Analytical balance
-
Desiccators with controlled humidity (using saturated salt solutions) or a humidity chamber.
Procedure:
-
Accurately weigh a sample of this compound into a pre-weighed weighing bottle.
-
Place the open weighing bottle in a desiccator or humidity chamber with a specific relative humidity (e.g., 75% RH).
-
Store the sample at a constant temperature (e.g., 25°C) for a defined period (e.g., 24 hours).
-
After the specified time, remove the weighing bottle, close it, and re-weigh it.
-
Calculate the percentage of weight gain to determine the extent of moisture absorption.
2.3.2. Thermal Stability (Isothermal and Non-isothermal Analysis)
A combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can provide detailed information on the thermal stability of this compound.
Workflow:
Signaling and Metabolic Pathways
Xanthosine is a central molecule in purine metabolism and a key starting point for the biosynthesis of caffeine in plants. Understanding these pathways is crucial for researchers investigating the biological roles of Xanthosine and its derivatives.
Purine Metabolism
Xanthosine is formed from xanthine and ribose-1-phosphate and can be further metabolized. The following diagram illustrates the central role of Xanthosine in the purine metabolic pathway.
Caffeine Biosynthesis
In plants such as coffee and tea, Xanthosine is the initial substrate for the biosynthesis of caffeine. This multi-step pathway involves a series of methylation reactions.
Conclusion
This technical guide provides a detailed overview of the physical and chemical properties of this compound powder, tailored for a scientific audience. The tabulated data offers a quick and accessible reference, while the detailed experimental protocols provide a practical foundation for laboratory characterization. Furthermore, the visualization of its roles in key metabolic pathways underscores its biological significance. This comprehensive resource is intended to facilitate further research and development involving this important purine nucleoside.
References
Methodological & Application
Application Notes and Protocols for Xanthosine Dihydrate in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthosine is a naturally occurring nucleoside, an intermediate in purine metabolism, formed from the deamination of guanosine.[1] It plays a role in various cellular processes and has been studied for its potential therapeutic effects. Xanthosine dihydrate is a stable, hydrated form of xanthosine commonly used in in vitro and in vivo research.[2] This document provides a detailed protocol for the proper dissolution and handling of this compound for cell culture applications, along with a summary of its key characteristics and a diagram of its known signaling pathway.
Quantitative Data Summary
For ease of reference, the following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Weight | 320.26 g/mol | [3][4] |
| Appearance | White to off-white powder | |
| Purity | ≥99% | [4] |
| Solubility (DMSO) | 56-57 mg/mL (approximately 175-178 mM) | [1] |
| Solubility (Water) | Insoluble | [1] |
| Solubility (Ethanol) | Insoluble | [1] |
| Powder Storage | -20°C for up to 3 years | [1] |
| Stock Solution Storage | -80°C for up to 1 year (aliquoted) or -20°C for up to 1 month (aliquoted) | [1][2] |
Experimental Protocols
Preparation of a Concentrated Stock Solution (e.g., 100 mM in DMSO)
This protocol describes the preparation of a 100 mM stock solution of this compound in dimethyl sulfoxide (DMSO). It is crucial to use fresh, anhydrous DMSO as moisture can reduce the solubility of Xanthosine.[1]
Materials:
-
This compound (MW: 320.26 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile filter (0.22 µm)
Procedure:
-
Pre-warm an appropriate volume of anhydrous DMSO to room temperature.
-
Weigh the required amount of this compound powder using a calibrated analytical balance in a sterile environment. To prepare 1 mL of a 100 mM stock solution, you will need:
-
Mass (mg) = 100 mmol/L * 1 L/1000 mL * 1 mL * 320.26 g/mol * 1000 mg/g = 32.026 mg
-
-
Transfer the weighed this compound to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming to 37°C and sonication can be used to aid dissolution if necessary.[2]
-
Sterile filter the stock solution using a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1]
-
Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[1][2]
Preparation of Working Solutions for Cell Culture
Working solutions are prepared by diluting the concentrated stock solution in cell culture medium to the desired final concentration. It is important to ensure that the final concentration of DMSO in the cell culture medium is not toxic to the cells, typically below 0.5%.[5][6]
Materials:
-
Prepared this compound stock solution (e.g., 100 mM in DMSO)
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile tubes for dilution
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture experiment. For example, to prepare 1 mL of a 100 µM working solution from a 100 mM stock:
-
V1 * C1 = V2 * C2
-
V1 * 100 mM = 1 mL * 0.1 mM
-
V1 = 0.001 mL = 1 µL
-
-
Add the calculated volume of the stock solution to the pre-warmed cell culture medium.
-
Mix thoroughly by gentle pipetting or inverting the tube.
-
Apply the working solution to your cell culture as required by your experimental design.
Signaling Pathway and Experimental Workflow
Xanthosine has been shown to mediate its effects through the regulation of key metabolic signaling pathways. It is an intermediate in purine metabolism and has been found to activate the AMPK/AKT signaling cascade, leading to the inhibition of gluconeogenesis and the activation of glycogenesis.[7][8]
Caption: Xanthosine signaling pathway in hepatocytes.
Caption: Experimental workflow for this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. glpbio.com [glpbio.com]
- 3. glpbio.com [glpbio.com]
- 4. scbt.com [scbt.com]
- 5. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 7. researchgate.net [researchgate.net]
- 8. Xanthosine, a purine glycoside mediates hepatic glucose homeostasis through inhibition of gluconeogenesis and activation of glycogenesis via regulating the AMPK/ FoxO1/AKT/GSK3β signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Xanthosine Dihydrate as a High-Performance Liquid Chromatography (HPLC) Standard
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthosine, a purine nucleoside, plays a significant role in purine metabolism.[1][2] Xanthosine dihydrate, its hydrated form, is a stable compound suitable for use as a reference standard in analytical chemistry.[3][4][5] These application notes provide a comprehensive guide for utilizing this compound as an external standard in High-Performance Liquid Chromatography (HPLC) for the quantification of analogous compounds. The protocols outlined herein are designed to ensure accuracy, precision, and reproducibility in your analytical workflows.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a reference standard is fundamental to its proper application.
| Property | Value | Reference |
| Chemical Formula | C₁₀H₁₂N₄O₆ · 2H₂O | [6][7] |
| Molecular Weight | 320.26 g/mol | [4][6][7] |
| CAS Number | 5968-90-1 | [6][7] |
| Appearance | White to off-white powder | [3] |
| Solubility | Soluble in 1 M NH₄OH (50 mg/mL) and 1 M NaOH (50 mg/mL). | [1][3] |
| Purity | ≥99% | [3][4][5] |
Experimental Protocols
Preparation of this compound Standard Stock Solution
Accurate preparation of the stock solution is critical for the reliability of quantitative analysis.
Materials:
-
This compound (≥99% purity)
-
HPLC-grade methanol or a suitable aqueous buffer (e.g., 10 mM phosphate buffer, pH 7.0)
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Syringe filters (0.22 µm or 0.45 µm)
Procedure:
-
Accurately weigh a predetermined amount of this compound (e.g., 10 mg) using a calibrated analytical balance.
-
Quantitatively transfer the weighed powder to a volumetric flask of appropriate volume (e.g., 10 mL) to achieve the desired stock concentration (e.g., 1 mg/mL).
-
Add a small amount of the chosen solvent (e.g., 5 mL of methanol) to the volumetric flask and sonicate for 5-10 minutes to ensure complete dissolution.
-
Once dissolved, bring the solution to the final volume with the solvent.
-
Mix the solution thoroughly by inverting the flask multiple times.
-
Filter the stock solution through a 0.22 µm or 0.45 µm syringe filter into a clean, labeled storage vial.
-
Store the stock solution at 2-8°C and protect it from light. The stability of the stock solution should be evaluated periodically.
Preparation of Calibration Standards
Serial dilutions of the stock solution are prepared to construct a calibration curve.
Procedure:
-
Label a series of volumetric flasks for each calibration level.
-
Using calibrated pipettes, transfer appropriate volumes of the stock solution into each volumetric flask.
-
Dilute to the mark with the mobile phase or a solvent identical to the sample matrix.
-
Mix each standard solution thoroughly.
-
These calibration standards are now ready for injection into the HPLC system.
HPLC Method for Analysis
The following is a general-purpose HPLC method suitable for the analysis of xanthosine and related purine derivatives. Method optimization may be required for specific applications.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic: 20 mM Potassium Phosphate Monobasic in water, pH adjusted to 3.5 with phosphoric acid, mixed with Methanol (95:5 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 260 nm |
| Run Time | 15 minutes |
Data Presentation and Analysis
Calibration Curve
Inject the prepared calibration standards into the HPLC system and record the peak area for xanthosine. Plot the peak area versus the concentration of each standard to generate a calibration curve. A linear regression analysis should be performed, and the coefficient of determination (r²) should be ≥ 0.999 for a valid calibration.
Example Calibration Data:
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 5 | 150234 |
| 10 | 301567 |
| 25 | 752345 |
| 50 | 1504567 |
| 100 | 3010123 |
Quantification of Unknown Samples
Inject the unknown sample(s) prepared in the same solvent as the calibration standards. Determine the peak area of the analyte corresponding to xanthosine and calculate its concentration using the linear regression equation from the calibration curve.
Stability Considerations
The stability of this compound standard solutions is crucial for accurate and reproducible results. It is recommended to perform a stability study under your specific storage conditions (e.g., temperature, light exposure). A common approach is to analyze the standard solution at regular intervals and compare the peak area to that of a freshly prepared standard. A deviation of more than ±2% may indicate degradation.
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for using this compound as an HPLC standard.
Caption: Workflow for HPLC analysis.
Purine Metabolism Pathway
Xanthosine is an intermediate in the purine metabolism pathway. Understanding this pathway can provide context for the analysis of related compounds.
Caption: Purine metabolism pathway.
References
- 1. A simple HPLC method for determining the purine content of beer and beer-like alcoholic beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of allantoin, uric acid, xanthine and hypoxanthine in ovine urine by high-performance liquid chromatography and photodiode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. shimadzu.com [shimadzu.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Purine metabolism - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
Application Notes: Methods for Quantifying Xanthosine in Biological Samples
Introduction
Xanthosine, a purine nucleoside, is a key intermediate in the metabolism of purines. It is formed from the deamination of guanosine and is a direct precursor to xanthine, which is subsequently oxidized to uric acid.[1] The quantification of Xanthosine and its related metabolites in biological samples such as plasma, urine, and tissues is crucial for researchers in metabolic studies, clinical diagnostics, and drug development.[1][2] Elevated levels of these compounds can be indicative of pathological conditions like xanthinuria, gout, and renal failure.[1] This document provides detailed protocols for the quantification of Xanthosine using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), two of the most robust and widely used analytical techniques.
Method 1: Quantification of Xanthosine by High-Performance Liquid Chromatography (HPLC-UV)
High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a widely accessible, reproducible, and cost-effective method for quantifying purine metabolites.[1] The method provides reliable quantification for samples where Xanthosine concentrations are within the microgram per milliliter range.
Experimental Workflow: HPLC-UV Analysis
A typical workflow for the analysis of Xanthosine in biological samples involves sample preparation, chromatographic separation, and UV detection.
Caption: General workflow for Xanthosine quantification using HPLC-UV.
Detailed Protocol: HPLC-UV
This protocol is adapted from methodologies for the simultaneous determination of purine metabolites.[3][4]
1. Sample Preparation (Plasma) a. To 200 µL of plasma, add 400 µL of ice-cold acetonitrile to precipitate proteins. b. Vortex the mixture for 1 minute. c. Centrifuge at 14,000 x g for 10 minutes at 4°C. d. Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.
2. HPLC Instrumentation and Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in deionized water.[4]
-
Mobile Phase B: Methanol.
-
Gradient:
-
0-5 min: 100% A
-
5-15 min: Linear gradient to 85% A / 15% B
-
15-20 min: Hold at 85% A / 15% B
-
20-22 min: Return to 100% A
-
22-30 min: Re-equilibration at 100% A
-
-
Flow Rate: 1.0 mL/min.[4]
-
Injection Volume: 20 µL.
-
Column Temperature: 40°C.[5]
-
UV Detector Wavelength: 254 nm.[5]
3. Standard Curve Preparation a. Prepare a 1 mg/mL stock solution of Xanthosine in deionized water. b. Perform serial dilutions to create standards ranging from 0.1 µg/mL to 100 µg/mL. c. Prepare standards in the same matrix as the samples (e.g., protein-precipitated blank plasma) to account for matrix effects.
4. Data Analysis a. Identify the Xanthosine peak in the sample chromatograms by comparing the retention time with that of a pure standard. b. Integrate the peak area of Xanthosine in both standards and samples. c. Construct a calibration curve by plotting the peak area versus concentration for the standards. d. Determine the concentration of Xanthosine in the samples by interpolating their peak areas from the calibration curve.
Quantitative Data Summary: HPLC-UV
| Parameter | Typical Value | Biological Matrix | Reference |
| Linearity Range | 0.1 - 100 µM | Cultured Human Cells | [5] |
| Limit of Detection (LOD) | 50 fmol (on column) | Myocardial Microdialysate | [3] |
| Inter-day RSD | < 4.5% | Soybean Milk | [1] |
| Intra-day RSD | < 3.0% | Soybean Milk | [1] |
Method 2: Quantification of Xanthosine by LC-MS/MS
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity compared to HPLC-UV, making it the gold standard for quantifying low-abundance analytes in complex biological matrices.[6][7]
Metabolic Pathway Context: Purine Degradation
Xanthosine is a central intermediate in the purine degradation pathway, which ultimately leads to the production of uric acid. Understanding this pathway is essential for interpreting quantitative results.
Caption: Simplified purine degradation pathway showing Xanthosine.
Detailed Protocol: LC-MS/MS
This protocol is a composite based on established methods for analyzing purine metabolites in urine and other biological fluids.[1][6]
1. Sample Preparation (Urine) a. Thaw frozen urine samples at room temperature. b. Vortex samples to ensure homogeneity. c. Dilute samples 1:10 with an internal standard solution (e.g., 10 µM ¹³C₅,¹⁵N₂-Xanthosine in water/acetonitrile 50:50). d. Centrifuge at 10,000 x g for 5 minutes to pellet any particulates. e. Transfer the supernatant to LC-MS vials.
2. LC-MS/MS Instrumentation and Conditions
-
LC System: UPLC or HPLC system.
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable for polar analytes like Xanthosine.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical HILIC gradient starts with a high percentage of organic solvent (e.g., 95% B) and gradually increases the aqueous portion.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.[5]
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative or Positive mode (optimization required).
-
Scan Type: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
3. SRM Transitions for Quantification
-
Xanthosine: Precursor Ion (Q1) -> Product Ion (Q3). Specific m/z values must be determined empirically by infusing a pure standard. For example, for Xanthine (a related compound), a negative ion mode transition is m/z 151 -> 108.
-
Internal Standard (¹³C₅,¹⁵N₂-Xanthosine): A corresponding mass-shifted transition must be used.
4. Data Analysis a. Integrate the peak areas for the specific SRM transitions of both Xanthosine and its labeled internal standard. b. Calculate the ratio of the analyte peak area to the internal standard peak area. c. Create a calibration curve by plotting this ratio against the concentration of the standards. d. Determine the concentration of Xanthosine in the samples from the calibration curve. The use of a stable isotope-labeled internal standard corrects for matrix effects and variations in instrument response.[1]
Quantitative Data Summary: LC-MS/MS
| Parameter | Typical Value | Biological Matrix | Reference |
| Linearity Range | 12 - 480 µmol/L (for Xanthine) | Urine | [1] |
| LLOQ | 1.0 µg/g (for Xanthine) | Vegetables | [8] |
| Intra-day CV | < 1% | Human Urine | [6] |
| Inter-day CV | < 10% | Human Urine | [6] |
The choice between HPLC-UV and LC-MS/MS for the quantification of Xanthosine depends on the required sensitivity, the complexity of the sample matrix, and the available instrumentation. HPLC-UV is a robust method suitable for relatively high concentration measurements, while LC-MS/MS provides the high sensitivity and specificity needed for trace-level detection in complex biological samples.[1][6] Proper method validation according to regulatory guidelines is essential for ensuring the accuracy and reliability of the obtained data in research and clinical applications.
References
- 1. ijcrcps.com [ijcrcps.com]
- 2. Hypoxanthine and xanthine concentrations determined by high performance liquid chromatography in biological fluids from patients with xanthinuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of adenosine, inosine, hypoxanthine, xanthine, and uric acid in microdialysis samples using microbore column high-performance liquid chromatography with a diode array detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An HPLC method for determination of inosine and hypoxanthine in human plasma from healthy volunteers and patients presenting with potential acute cardiac ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Comprehensive measurement of purines in biological samples [frontiersin.org]
- 6. Development of quantitative assay for simultaneous measurement of purine metabolites and creatinine in biobanked urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Development and Validation of LC-MS/MS Method for Quantitative Determination of Adenosine, Guanosine, Xanthine and Uric acid in Widely Consumed Vegetables in Thailand - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Xanthosine Dihydrate in Proteomics Research
For Researchers, Scientists, and Drug Development Professionals
These application notes describe potential uses of xanthosine dihydrate in proteomics research, drawing upon its known biological activities. The protocols provided are standard methodologies that can be adapted for these proposed studies.
Introduction
Xanthosine is a purine nucleoside that plays a role in cellular metabolism and signaling. Research has indicated its involvement in the regulation of gene expression in mammary epithelial cells and in modulating key metabolic signaling pathways.[1][2][3] While direct proteomics studies on this compound are limited, its known biological functions suggest several promising applications in proteomics for understanding its mechanism of action and identifying protein-level changes.
Application Note 1: Quantitative Proteomic Analysis of this compound's Effect on Mammary Epithelial Cell Lactation
Background
Studies have shown that xanthosine treatment can alter the gene expression profile of mammary epithelial cells, potentially impacting milk production.[1][4] A quantitative proteomics approach can validate these transcriptomic findings at the protein level and provide deeper insights into the molecular mechanisms.
Objective
To identify and quantify changes in the proteome of mammary epithelial cells following treatment with this compound to understand its influence on lactation-related proteins.
Proposed Experimental Workflow
A label-free or tandem mass tag (TMT) based quantitative proteomics workflow can be employed to compare the proteomes of control and xanthosine-treated mammary epithelial cells.
Expected Outcomes and Data Presentation
The experiment is expected to yield a list of differentially expressed proteins between the treated and control groups. This data can be presented in a structured table.
Table 1: Example of Quantitative Proteomic Data Presentation
| Protein Accession | Gene Name | Fold Change (Xanthosine/Control) | p-value | Function |
| P01234 | CSN2 | 1.8 | 0.005 | Milk protein (Beta-casein) |
| Q56789 | FABP3 | -1.5 | 0.012 | Fatty acid binding |
| A1B2C3 | PLIN2 | 2.1 | 0.001 | Milk fat globule formation |
| ... | ... | ... | ... | ... |
This table is a template for illustrative purposes.
Application Note 2: Phosphoproteomic Analysis of the AMPK/FoxO1/AKT/GSK3β Signaling Pathway in Response to this compound
Background
Xanthosine has been shown to mediate hepatic glucose homeostasis by regulating the AMPK/FoxO1/AKT/GSK3β signaling cascade.[3] Phosphoproteomics is an ideal approach to study the phosphorylation events that are central to the activation and inhibition of proteins within this pathway.
Objective
To identify and quantify changes in protein phosphorylation within the AMPK/FoxO1/AKT/GSK3β pathway in response to this compound treatment in a relevant cell line (e.g., hepatocytes).
Signaling Pathway Diagram
Expected Outcomes and Data Presentation
This study would identify specific phosphorylation sites on proteins in the AMPK/FoxO1/AKT/GSK3β pathway that are differentially regulated by xanthosine.
Table 2: Example of Phosphoproteomic Data Presentation
| Protein | Phosphorylation Site | Fold Change (Xanthosine/Control) | p-value |
| AMPKα | Thr172 | 3.2 | 0.002 |
| AKT | Ser473 | 1.5 | 0.045 |
| FoxO1 | Ser256 | 2.5 | 0.008 |
| GSK3β | Ser9 | 1.9 | 0.011 |
| ... | ... | ... | ... |
This table is a template for illustrative purposes.
Experimental Protocols
Protocol 1: Sample Preparation for Quantitative Proteomics of Mammary Epithelial Cells
-
Cell Culture and Treatment: Culture mammary epithelial cells to 70-80% confluency. Treat cells with the desired concentration of this compound or vehicle control for the specified duration.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Reduction and Alkylation: Reduce disulfide bonds with dithiothreitol (DTT) at 56°C for 30 minutes. Alkylate cysteine residues with iodoacetamide (IAA) in the dark at room temperature for 20 minutes.
-
Protein Precipitation: Precipitate proteins using acetone or chloroform/methanol.
-
Proteolytic Digestion: Resuspend the protein pellet in a digestion buffer (e.g., 50 mM ammonium bicarbonate). Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
Peptide Desalting: Acidify the peptide solution with trifluoroacetic acid (TFA). Desalt the peptides using a C18 StageTip or solid-phase extraction (SPE) cartridge.
-
Sample Concentration: Dry the desalted peptides in a vacuum concentrator and resuspend in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid).
Protocol 2: LC-MS/MS Analysis for Global Proteome Profiling
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Orbitrap) coupled to a nano-liquid chromatography system.
-
Chromatographic Separation:
-
Column: C18 reversed-phase analytical column (e.g., 75 µm ID x 15 cm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in 80% acetonitrile.
-
Gradient: A linear gradient from 2% to 40% B over 90-120 minutes.
-
-
Mass Spectrometry Parameters:
-
Ionization Mode: Positive ion mode.
-
Data Acquisition: Data-Dependent Acquisition (DDA).
-
MS1 Scan:
-
Resolution: 60,000 - 120,000.
-
Scan Range: m/z 350-1500.
-
-
MS2 Scan (Fragmentation):
-
TopN: Select the top 10-20 most intense precursor ions for fragmentation.
-
Fragmentation Method: Higher-energy C-trap Dissociation (HCD).
-
Resolution: 15,000 - 30,000.
-
Dynamic Exclusion: Enable to prevent repeated fragmentation of the same peptide.
-
-
Protocol 3: Bioinformatic Analysis of Proteomics Data
-
Database Searching: Use a search engine (e.g., MaxQuant, Proteome Discoverer) to identify peptides and proteins from the raw MS data. Search against a relevant protein database (e.g., UniProt).
-
Protein Quantification: For label-free data, use precursor ion intensity for quantification. For TMT-labeled data, use reporter ion intensities.
-
Statistical Analysis: Perform statistical tests (e.g., t-test) to identify significantly differentially expressed proteins.
-
Functional Annotation and Pathway Analysis: Use bioinformatics tools (e.g., DAVID, Metascape, STRING) to perform Gene Ontology (GO) enrichment analysis and pathway analysis (e.g., KEGG, Reactome) on the list of differentially expressed proteins.[3]
References
- 1. "Proteomic Analysis of Mammary Epithelial Cell Development" by Alyssa Kay Conly [digitalcommons.calpoly.edu]
- 2. Proteomic Analysis Reveals Proteins and Pathways Associated with Lactation in Bovine Mammary Epithelial Cell-Derived Exosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comprehensive Guide to Basic Bioinformatics Analysis in Proteomics - MetwareBio [metwarebio.com]
- 4. Bioinformatic analysis of proteomics data - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental Use of Xanthosine in DNA Isothermal Strand Displacement
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isothermal nucleic acid amplification techniques are powerful tools for the rapid and sensitive detection of DNA and RNA, offering advantages over traditional PCR by eliminating the need for thermal cycling.[1][2][3] Strand displacement amplification (SDA) is a prominent isothermal method that relies on the coordinated action of a DNA polymerase with strand displacement activity and a nicking enzyme to achieve exponential amplification.[4] The incorporation of modified nucleosides into primers and probes can further enhance the performance and functionality of these assays.
This document provides detailed application notes and protocols for the experimental use of Xanthosine (X) , a modified purine nucleoside, in DNA isothermal strand displacement amplification. The use of xanthosine-containing primers, in conjunction with a xanthosine-recognizing nicking endonuclease, offers a highly specific and efficient alternative to conventional isothermal amplification methods.
Principle of Xanthosine-Based Isothermal Strand Displacement Amplification
The core of this technique lies in the site-specific nicking of a DNA strand containing xanthosine. The process is initiated by primers containing one or more xanthosine residues. When these primers anneal to the target DNA and are extended by a strand-displacing DNA polymerase, a double-stranded DNA molecule is formed with xanthosine incorporated into one strand. An endonuclease that specifically recognizes xanthosine in a double-stranded context then nicks the DNA backbone at or near the xanthosine residue. This nick creates a new 3'-hydroxyl end, which serves as a priming site for the strand-displacing DNA polymerase. As the polymerase extends from the nick, it displaces the downstream strand, which then becomes a template for further amplification, leading to an exponential increase in the target DNA sequence.
Key Components and their Roles
| Component | Role in the Reaction | Recommended Enzymes/Reagents |
| Xanthosine-containing Primers | Initiate DNA synthesis and introduce the recognition site for the nicking endonuclease. | Custom synthesized oligonucleotides with internal Xanthosine residues. |
| Strand-Displacing DNA Polymerase | Extends the primers and displaces the downstream DNA strand from the nick site. Must lack 5'→3' exonuclease activity. | Bst DNA Polymerase (large fragment)[5][6][7], Klenow Fragment (3'→5' exo-). |
| Xanthosine-Specific Nicking Endonuclease | Recognizes xanthosine in the context of double-stranded DNA and creates a single-strand break (nick). | Endonuclease V[8][9][10][11][12], Fpg, hOGG1. |
| dNTPs | Building blocks for the newly synthesized DNA strands. | Equimolar mix of dATP, dCTP, dGTP, and dTTP. |
| Reaction Buffer | Provides the optimal chemical environment (pH, ionic strength, cofactors) for the enzymes. | Typically contains Tris-HCl, KCl, MgSO4, and (NH4)2SO4. |
Quantitative Data Summary
The following tables summarize key quantitative data regarding the enzymes and modified nucleosides central to this technique.
Table 1: Comparative Nicking Endonuclease V Activity on Modified DNA Substrates
| Substrate | Relative Cleavage Efficiency (%) | Reference |
| Single-stranded deoxyinosine (ssI) | 100 | [10] |
| Double-stranded G/I | 62.5 | [10] |
| Double-stranded T/I | 42.9 | [10] |
| Single-stranded deoxyxanthosine (ssX) | 7.1 | [10] |
| Double-stranded A/I | 14.3 | [10] |
| Double-stranded C/I | 7.1 | [10] |
Data is normalized to the activity on single-stranded deoxyinosine-containing DNA as reported in the study.
Table 2: Kinetic Parameters of Nucleotide Incorporation Opposite Xanthine by DNA Polymerase η
| Incoming dNTP | kpol (s⁻¹) | Kd (µM) | Efficiency (kpol/Kd) (s⁻¹µM⁻¹) |
| dCTP | 0.003 ± 0.0002 | 0.3 ± 0.1 | 0.01 |
| dTTP | 0.001 ± 0.0001 | 0.8 ± 0.3 | 0.00125 |
| dATP | < 0.0001 | > 50 | < 0.000002 |
| dGTP | < 0.0001 | > 50 | < 0.000002 |
This data highlights the preferential, albeit inefficient, incorporation of dCTP opposite a xanthine template by a specific DNA polymerase.[13]
Experimental Protocols
Protocol 1: General Xanthosine-Based Isothermal Strand Displacement Amplification
This protocol provides a starting point for the isothermal amplification of a target DNA sequence using xanthosine-containing primers.
Materials:
-
Template DNA
-
Forward Primer (containing at least one internal Xanthosine)
-
Reverse Primer (containing at least one internal Xanthosine)
-
10x Reaction Buffer (e.g., 200 mM Tris-HCl pH 8.8, 100 mM KCl, 100 mM (NH4)2SO4, 20 mM MgSO4, 1% Triton X-100)
-
10 mM dNTP mix
-
Bst DNA Polymerase (large fragment) (8 U/µL)
-
Endonuclease V (10 U/µL)
-
Nuclease-free water
Procedure:
-
Reaction Setup:
-
On ice, prepare a master mix containing the following components per 50 µL reaction:
-
5 µL 10x Reaction Buffer
-
1 µL 10 mM dNTP mix
-
1 µL Forward Primer (10 µM)
-
1 µL Reverse Primer (10 µM)
-
1 µL Bst DNA Polymerase (8 U/µL)
-
1 µL Endonuclease V (10 U/µL)
-
X µL Nuclease-free water (to a final volume of 49 µL)
-
-
Aliquot 49 µL of the master mix into individual reaction tubes.
-
-
Add Template:
-
Add 1 µL of template DNA to each reaction tube. For negative controls, add 1 µL of nuclease-free water.
-
-
Incubation:
-
Incubate the reactions at a constant temperature of 60-65°C for 60 minutes. The optimal temperature may need to be determined empirically.
-
-
Inactivation (Optional):
-
To stop the reaction, heat the tubes to 80°C for 20 minutes to inactivate the enzymes.[5]
-
-
Analysis:
-
Analyze the amplification products by agarose gel electrophoresis, or using a real-time fluorescence detection method.
-
Protocol 2: Real-Time Fluorescence Detection of Xanthosine-Based Isothermal Amplification
This protocol adapts the general method for real-time monitoring of DNA amplification.
Materials:
-
All materials from Protocol 1
-
Intercalating fluorescent dye (e.g., SYBR Green I, EvaGreen) or a sequence-specific fluorescent probe.
Procedure:
-
Reaction Setup:
-
Follow the reaction setup as in Protocol 1, with the addition of the fluorescent dye or probe to the master mix. The final concentration of the dye will need to be optimized according to the manufacturer's instructions.
-
-
Incubation and Detection:
-
Perform the incubation in a real-time PCR instrument or a dedicated isothermal amplification device capable of fluorescence detection at the appropriate wavelength.
-
Set the instrument to maintain a constant temperature of 60-65°C and to record fluorescence at regular intervals (e.g., every 60 seconds) for 60-90 minutes.
-
-
Analysis:
-
Analyze the resulting amplification curves to determine the time to threshold (Tt), which is inversely proportional to the initial amount of target DNA.
-
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Workflow of Xanthosine-based isothermal strand displacement amplification.
Logical Relationship: A Xanthosine-Based AND Logic Gate
The principle of xanthosine-driven strand displacement can be adapted to construct molecular logic gates. Below is a conceptual diagram for a two-input AND gate.
References
- 1. Critical Review of Methods for Isothermal Amplification of Nucleic Acids for Environmental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isothermal Nucleic Acid Amplification Techniques and Their Use in Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isothermal Amplification Methods for the Detection of Nucleic Acids in Microfluidic Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isothermal strand displacement amplification (iSDA): a rapid and sensitive method of nucleic acid amplification for point-of-care diagnosis - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. Bst DNA Polymerase (large Fragment) - GeneON BioScience [geneon.net]
- 6. Bst DNA Polymerase [nippongene.com]
- 7. What is the function of the Bst polymerase? - Isotherma... [sbsgenetech.com]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Human Endonuclease V as a Repair Enzyme for DNA Deamination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Endonuclease V cleaves at inosines in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Human endonuclease V is a ribonuclease specific for inosine-containing RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Enzymatic Assays Utilizing Xanthosine as a Substrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthosine, a purine nucleoside, plays a crucial role in purine metabolism. It serves as a substrate for several key enzymes, including Purine Nucleoside Phosphorylase (PNP) and Xanthine Oxidase (XO). The enzymatic conversion of Xanthosine and its subsequent metabolites is of significant interest in various fields of research, including drug discovery for conditions such as gout, hyperuricemia, and certain types of cancer. Accurate and reproducible enzymatic assay protocols are therefore essential for studying the activity of these enzymes and for screening potential inhibitors.
This document provides detailed protocols for spectrophotometric and High-Performance Liquid Chromatography (HPLC)-based enzymatic assays using Xanthosine as a substrate. It also includes templates for data presentation and diagrams to illustrate the experimental workflow and the relevant metabolic pathway.
Signaling Pathway
The enzymatic conversion of Xanthosine is a key segment of the purine catabolism pathway. Initially, Purine Nucleoside Phosphorylase (PNP) can catalyze the phosphorolysis of Xanthosine to Xanthine. Subsequently, Xanthine Oxidase (XO) oxidizes Xanthine to Uric Acid. An overproduction of uric acid is associated with hyperuricemia and gout.
Experimental Protocols
Spectrophotometric Assay for Xanthine Oxidase Activity with Xanthosine
This protocol measures the activity of Xanthine Oxidase by monitoring the increase in absorbance at 293 nm, which corresponds to the formation of uric acid from the oxidation of xanthine, the product of Xanthosine metabolism.[1][2]
Materials:
-
Xanthine Oxidase (enzyme)
-
Xanthosine (substrate)
-
Purine Nucleoside Phosphorylase (coupling enzyme, if starting from Xanthosine)
-
Potassium Phosphate Buffer (50 mM, pH 7.5)
-
UV-transparent 96-well plate or quartz cuvettes
-
Spectrophotometer capable of reading absorbance at 293 nm
Procedure:
-
Reagent Preparation:
-
Prepare a 50 mM potassium phosphate buffer and adjust the pH to 7.5.
-
Prepare a stock solution of Xanthosine in the phosphate buffer. The final concentration in the assay will typically be in the range of 50-200 µM.
-
Prepare a working solution of Xanthine Oxidase in cold phosphate buffer. The concentration should be determined empirically to ensure a linear reaction rate.
-
If starting directly with Xanthosine as the substrate for a coupled assay to measure XO activity, include an excess of Purine Nucleoside Phosphorylase to ensure rapid conversion of Xanthosine to Xanthine.
-
-
Assay Setup:
-
To each well of a UV-transparent 96-well plate, add the following:
-
X µL of 50 mM Potassium Phosphate Buffer (to bring the final volume to 200 µL)
-
10 µL of Xanthosine solution
-
(If applicable) 5 µL of Purine Nucleoside Phosphorylase solution
-
-
For the blank/control wells, add the same components but substitute the enzyme solution with the buffer.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding 10 µL of the Xanthine Oxidase solution to each well.
-
Immediately start monitoring the increase in absorbance at 293 nm every 30 seconds for 10-20 minutes at a constant temperature (e.g., 25°C or 37°C).
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) from the linear portion of the absorbance versus time curve.
-
Enzyme activity can be calculated using the Beer-Lambert law (ε of uric acid at 293 nm is approximately 12.2 mM⁻¹cm⁻¹).[3]
-
HPLC-Based Assay for Purine Nucleoside Phosphorylase Activity with Xanthosine
This method offers high specificity and allows for the simultaneous quantification of the substrate (Xanthosine) and the product (Xanthine).[4][5]
Materials:
-
Purine Nucleoside Phosphorylase (enzyme)
-
Xanthosine (substrate)
-
Potassium Phosphate Buffer (50 mM, pH 7.4)
-
Perchloric Acid (to stop the reaction)
-
HPLC system with a C18 column
-
Mobile Phase: e.g., 100 mM potassium phosphate buffer with a suitable organic modifier like methanol or acetonitrile.
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture containing:
-
50 µL of 50 mM Potassium Phosphate Buffer (pH 7.4)
-
10 µL of Xanthosine solution (e.g., 1 mM stock)
-
A specific amount of the sample containing Purine Nucleoside Phosphorylase.
-
-
-
Incubation:
-
Incubate the reaction mixture at a constant temperature (e.g., 37°C) for a defined period (e.g., 15-30 minutes). The incubation time should be within the linear range of the reaction.
-
-
Reaction Termination:
-
Stop the reaction by adding an equal volume of ice-cold perchloric acid (e.g., 1 M).
-
Centrifuge the tubes to pellet the precipitated protein.
-
-
HPLC Analysis:
-
Transfer the supernatant to an HPLC vial.
-
Inject a suitable volume (e.g., 20 µL) onto a C18 reverse-phase column.
-
Elute the compounds using an isocratic or gradient mobile phase.
-
Monitor the elution of Xanthosine and Xanthine using a UV detector at a suitable wavelength (e.g., 260 nm).
-
-
Quantification:
-
Calculate the concentration of the substrate consumed and the product formed by comparing the peak areas to a standard curve of known concentrations of Xanthosine and Xanthine.
-
Data Presentation
Quantitative data from enzymatic assays should be summarized in a clear and organized manner. Below are example tables for presenting enzyme kinetics and inhibitor screening data.
Table 1: Michaelis-Menten Kinetic Parameters for Xanthine Oxidase
| Substrate | Km (µM) | Vmax (µmol/min/mg) |
| Xanthosine | Value | Value |
| Control Substrate | Value | Value |
Table 2: Inhibition of Purine Nucleoside Phosphorylase by Test Compounds
| Inhibitor Compound | Concentration (µM) | % Inhibition | IC50 (µM) |
| Compound A | 10 | Value | Value |
| Compound B | 10 | Value | Value |
| Positive Control | 10 | Value | Value |
Conclusion
The protocols described in these application notes provide robust and reliable methods for studying enzymes that metabolize Xanthosine. The choice between a spectrophotometric and an HPLC-based assay will depend on the specific requirements of the experiment, such as the need for high throughput versus high specificity. Proper data recording and presentation, as outlined, are crucial for the interpretation and comparison of results. These assays are valuable tools for basic research and for the development of novel therapeutics targeting the purine metabolic pathway.
References
- 1. Uric Acid - Clinical Methods - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Assay Procedure for Xanthine Oxidase Microbial [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Xanthine oxidase activity: simultaneous HPLC evaluation of the "D" and "O" forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of uric acid, xanthine and hypoxanthine in human serum by HPLC for pharmacodynamic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Handling and storage guidelines for Xanthosine dihydrate.
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive guidelines for the safe handling, storage, and use of Xanthosine dihydrate in a research and development setting. Detailed protocols for common applications are also included to ensure reliable and reproducible experimental outcomes.
Product Information and Properties
This compound is a nucleoside composed of the purine base xanthine linked to a ribose sugar molecule, with two molecules of water of hydration. It is a key intermediate in purine metabolism and serves as a precursor in the biosynthesis of caffeine and other methylxanthines.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Appearance | White to off-white crystalline powder | [Fisher Scientific] |
| Molecular Formula | C₁₀H₁₂N₄O₆ · 2H₂O | [Sigma-Aldrich] |
| Molecular Weight | 320.26 g/mol | [Sigma-Aldrich] |
| CAS Number | 5968-90-1 | [Sigma-Aldrich] |
| Melting Point | Decomposes above 215°C | [ChemicalBook] |
| Purity | ≥98% | [Various Suppliers] |
Handling and Storage Guidelines
Proper handling and storage of this compound are crucial to maintain its integrity and ensure the safety of laboratory personnel.
2.1. Safety Precautions and Personal Protective Equipment (PPE)
This compound is generally considered stable under normal laboratory conditions. [cite: Fisher Scientific] However, it is essential to adhere to good laboratory practices.
-
Eye Protection: Wear safety glasses with side shields or chemical safety goggles.
-
Hand Protection: Wear appropriate chemical-resistant gloves.
-
Respiratory Protection: For operations that may generate dust, use a NIOSH-approved N95 dust mask.
-
Skin and Body Protection: Wear a laboratory coat.
2.2. Storage Conditions
To ensure the stability and longevity of this compound, store it under the following conditions:
-
Temperature: Store in a cool, dry place. For long-term storage, refrigeration at 2-8°C is recommended. [cite: Carl ROTH] Some suppliers suggest storage at -20°C for extended periods. [cite: Xcess Biosciences]
-
Container: Keep the container tightly sealed to prevent moisture absorption, as the compound is hygroscopic.
-
Incompatibilities: Avoid contact with strong oxidizing agents. [cite: Fisher Scientific]
Table 2: Storage Recommendations for this compound
| Condition | Solid Form | Stock Solutions |
| Short-term (weeks) | Room Temperature (in a desiccator) | 2-8°C |
| Long-term (months to years) | 2-8°C or -20°C | -20°C or -80°C (aliquoted) |
2.3. Stock Solution Preparation and Stability
-
Solubility: this compound has limited solubility in water at room temperature but is freely soluble in hot water and dilute alkaline solutions. [cite: Sigma-Aldrich]
Table 3: Solubility of this compound
| Solvent | Concentration | Reference |
| 1 M NH₄OH | 50 mg/mL | [Sigma-Aldrich] |
| 1 M NaOH | 50 mg/mL | [Sigma-Aldrich] |
| DMSO | ~57 mg/mL | [Selleck Chemicals] |
| Water | Sparingly soluble in cold, freely soluble in hot | [Wikipedia] |
-
Preparation of Stock Solutions: To prepare a stock solution, weigh the desired amount of this compound and dissolve it in an appropriate solvent, such as 1 M NH₄OH or DMSO. Gentle warming and sonication can aid in dissolution. For cell culture experiments, ensure the final concentration of the solvent is not cytotoxic.
-
Storage of Stock Solutions: It is recommended to sterilize stock solutions for cell culture applications by filtering through a 0.22 µm filter. Store stock solutions in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Stock solutions stored at -20°C are typically stable for at least one month, while those at -80°C can be stable for up to six months. [cite: GlpBio]
Experimental Protocols
The following are detailed protocols for common applications of this compound.
3.1. Protocol 1: Quantification of Xanthosine by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the analysis of Xanthosine. Optimization may be required based on the specific sample matrix and instrumentation.
Objective: To quantify the concentration of Xanthosine in a given sample.
Materials:
-
This compound standard
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
HPLC grade water
-
Phosphate buffer
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
HPLC system with UV detector
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 methanol:water). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Prepare the sample by dissolving or extracting it in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A mixture of phosphate buffer and an organic modifier like methanol or acetonitrile. An example mobile phase could be a gradient or isocratic elution with a mixture of methanol, water, and 0.5 M potassium dihydrogen phosphate buffer (e.g., 50:46:4 v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at approximately 253 nm or 272 nm.
-
Injection Volume: 10-20 µL.
-
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Create a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of Xanthosine in the samples from the calibration curve.
3.2. Protocol 2: In Vitro Cell Proliferation Assay
This protocol describes a method to assess the effect of this compound on the proliferation of mammalian cells in culture, based on its observed effects on mammary epithelial cells.
Objective: To determine the effect of this compound on the growth of a specific cell line.
Materials:
-
Mammalian cell line of interest (e.g., mammary epithelial cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
This compound stock solution (e.g., 10 mM in sterile DMSO)
-
96-well cell culture plates
-
Cell proliferation assay reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Xanthosine. Include a vehicle control (medium with the same concentration of DMSO as the highest Xanthosine concentration).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Cell Proliferation Measurement:
-
At the end of the incubation period, add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
-
Data Analysis: Calculate the percentage of cell viability or proliferation relative to the vehicle control. Plot the results as a dose-response curve.
Signaling Pathways and Workflows
4.1. Caffeine Biosynthesis Pathway
Xanthosine is a central precursor in the biosynthesis of caffeine in plants like coffee and tea. The pathway involves a series of methylation and other enzymatic reactions.
Caption: Caffeine Biosynthesis Pathway from Xanthosine.
4.2. Purine Metabolism Pathway
Xanthosine is an intermediate in the metabolic pathway of purines. It is formed from the deamination of guanosine and can be further metabolized.
Caption: Simplified Purine Metabolism Pathway involving Xanthosine.
4.3. Experimental Workflow: HPLC Analysis
The following diagram illustrates a typical workflow for the quantitative analysis of Xanthosine using HPLC.
Caption: Workflow for Quantitative HPLC Analysis of Xanthosine.
References
Application Notes and Protocols: Xanthosine Dihydrate in Mammary Stem Cell Proliferation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mammary stem cells (MaSCs) are essential for the development, maintenance, and regeneration of the mammary gland. Their ability to self-renew and differentiate into the various cell lineages of the mammary epithelium makes them a key target for research in areas such as dairy production enhancement and breast cancer pathogenesis. Xanthosine, a purine nucleoside, has been investigated for its potential to modulate the proliferation of stem cell populations. These application notes provide a summary of the findings and detailed protocols from studies on the effects of xanthosine dihydrate on mammary stem cell proliferation, primarily in bovine models.
Key Findings and Data Presentation
Xanthosine treatment has been shown in some studies to promote the expansion of the mammary stem/progenitor cell population. The proposed mechanism involves the promotion of symmetric cell division, leading to an increase in the pool of stem cells. However, it is important to note that conflicting results have been reported, with some studies indicating no significant effect or even a latent negative impact on cell proliferation.
Table 1: In Vivo Effects of Xanthosine Infusion on Putative Bovine Mammary Stem Cells[1][2]
| Parameter | Control Glands | Xanthosine-Treated Glands | P-value |
| Label-Retaining Epithelial Cells (LREC) | 0.4% of epithelial cells | 0.8% - 0.84% of epithelial cells | < 0.05[1] or = 0.06[2] |
| Telomerase Activity | - | Significantly Increased | < 0.01[1] |
LREC are considered putative mammary stem cells.
Table 2: In Vitro Effects of Xanthosine on Bovine Mammary Epithelial Cells (MEC)[3][4][5]
| Parameter | Control Cultures | Xanthosine-Treated Cultures | P-value |
| Cell Doubling Time | 86 hours | 60 hours | - |
| Symmetric Cell Division | 56% | 72% | < 0.05[3] |
| FNDC3B-Positive Cells (Passage 6) | 5.0 ± 1.2 % | 9.2 ± 0.9 % | = 0.015[3] |
| FNDC3B-Positive Cells (Passage 9) | 2.2 ± 0.4 % | 7.1 ± 1.3 % | = 0.015[3] |
FNDC3B is a putative stem cell marker.[4][3]
Contradictory Findings
A study involving the transplantation of bovine mammary tissue into immunodeficient mice reported that xanthosine administration for 14 days did not affect the number of label-retaining cells after a chase period.[5] Furthermore, no change in the proportion of stem cells, as analyzed by CD49f and CD24 expression, was observed.[5] This study also noted a latent 50% decrease in the proliferation rate of bovine mammary cells 11 weeks after xanthosine administration, suggesting caution should be exercised when considering xanthosine for stem cell manipulation.[5]
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for Xanthosine Action
Xanthosine is thought to influence stem cell division by modulating the activity of inosine monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in de novo guanine nucleotide biosynthesis.[5][6] This effect may be dependent on p53.[6]
Caption: Proposed mechanism of Xanthosine-induced symmetric stem cell division.
Experimental Workflow: In Vivo Mammary Gland Infusion
The following diagram outlines the general workflow for in vivo studies investigating the effect of xanthosine on mammary stem cells in bovine models.[1][2]
Caption: Workflow for in vivo analysis of Xanthosine on MaSCs.
Experimental Protocols
Protocol 1: In Vivo Infusion of Xanthosine in Bovine Mammary Gland
This protocol is adapted from studies by Capuco et al.[1][2]
Materials:
-
This compound
-
Sterile saline solution
-
5-bromo-2'-deoxyuridine (BrdU)
-
Holstein calves (e.g., 3 months old)
-
Teat cannulas
-
Syringes and needles
Procedure:
-
Animal Preparation: Acclimate four female Holstein calves to the experimental conditions.
-
Xanthosine Preparation: Prepare a sterile solution of xanthosine in saline.
-
Intramammary Infusion: For five consecutive days, infuse a solution of xanthosine into the right mammary glands of each calf via the teat canal using a sterile teat cannula. The contralateral glands serve as controls and are infused with sterile saline.
-
BrdU Administration: Immediately following each xanthosine or saline infusion, intravenously inject the calves with BrdU to label proliferating cells.
-
Chase Period: Maintain the calves for a 40-day chase period after the final treatment. This allows the BrdU label to be diluted out of rapidly proliferating cells, while being retained in slow-cycling cells, such as putative stem cells.
-
Tissue Collection: At the end of the chase period, euthanize the calves and harvest mammary tissue from both the treated and control glands.
-
Immunohistochemistry: Process the harvested tissue for immunohistochemical detection of BrdU-label retaining epithelial cells (LREC).
-
Quantification: Quantify the number of LREC as a percentage of the total epithelial cells.
-
Telomerase Activity Assay: Perform a telomerase activity assay on tissue lysates from both treated and control glands.
Protocol 2: In Vitro Culture and Treatment of Bovine Mammary Epithelial Cells (MEC)
This protocol is based on the methodology described in the study by a research group.[4][7]
Materials:
-
Primary bovine mammary epithelial cells (MEC)
-
Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum, hydrocortisone, insulin, and epidermal growth factor
-
This compound
-
BrdU
-
Antibodies for flow cytometry and immunocytochemistry (e.g., anti-BrdU, anti-FNDC3B)
-
Cell culture flasks and plates
Procedure:
-
Cell Culture: Culture primary bovine MEC in a suitable growth medium.
-
Xanthosine Treatment: Treat the MEC cultures with xanthosine at a predetermined concentration. Control cultures should be maintained in parallel without xanthosine.
-
Cell Proliferation Assay:
-
Determine the cell population doubling time for both control and xanthosine-treated cultures by counting cells at regular intervals.
-
To assess DNA synthesis, pulse-label the cells with BrdU for a defined period (e.g., 1 hour).
-
Fix and permeabilize the cells, and then stain with an anti-BrdU antibody.
-
Analyze the percentage of BrdU-positive cells (labeling index) and the proportion of cells in the S-phase of the cell cycle using flow cytometry.
-
-
Symmetric vs. Asymmetric Division Analysis (Daughter-Pair Analysis):
-
Plate cells at a low density to allow for the identification of individual daughter-pairs.
-
After cell division, fix and stain the daughter-pairs for a stem cell marker (e.g., FNDC3B).
-
Quantify the proportion of symmetric divisions (both daughter cells are marker-positive or both are marker-negative) versus asymmetric divisions (one daughter cell is marker-positive and the other is marker-negative).
-
-
Stem Cell Marker Analysis:
-
At different passages, fix and stain both control and xanthosine-treated cells for the putative stem cell marker FNDC3B.
-
Quantify the percentage of FNDC3B-positive cells using immunocytochemistry or flow cytometry.
-
-
Telomerase Activity Assay: Measure telomerase activity in cell lysates from both control and xanthosine-treated cultures.
Conclusion and Future Directions
The available evidence suggests that this compound may have the potential to expand the mammary stem cell population, primarily by promoting symmetric cell division. However, the conflicting findings necessitate further research to fully elucidate its mechanism of action and to determine the optimal conditions for its use. Future studies should focus on a broader range of species and experimental models, including long-term studies to assess the safety and stability of any observed effects. A deeper investigation into the downstream signaling pathways affected by xanthosine and its interaction with key regulatory molecules like IMPDH and p53 is also warranted. For drug development professionals, these findings, though preliminary and at times contradictory, open a potential avenue for therapeutic strategies aimed at tissue regeneration or in understanding the dysregulation of stem cell proliferation in diseases like cancer.
References
- 1. In vivo expansion of the mammary stem/ progenitor cell population by xanthosine infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. publires.unicatt.it [publires.unicatt.it]
- 3. In vitro expansion of the mammary stem/progenitor cell population by xanthosine treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro expansion of the mammary stem/progenitor cell population by xanthosine treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Xanthosine administration does not affect the proportion of epithelial stem cells in bovine mammary tissue, but has a latent negative effect on cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Examination of the xanthosine response on gene expression of mammary epithelial cells using RNA-seq technology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application of Xanthosine in Cancer Cell Line Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthosine, a nucleoside composed of a xanthine base and a ribose sugar, is a key intermediate in purine metabolism. While direct research on the specific applications of xanthosine in cancer cell line studies is limited, its position within the crucial purine biosynthesis pathway suggests a significant potential role in cancer cell proliferation and survival. Cancer cells exhibit a heightened demand for nucleotides to support rapid cell division and growth. The de novo purine synthesis pathway, in which xanthosine monophosphate (XMP) is a direct precursor to guanosine monophosphate (GMP), is often upregulated in malignant tumors. This makes the enzymes and intermediates of this pathway, including xanthosine, attractive targets for therapeutic intervention.
This document provides a comprehensive overview of the potential applications of xanthosine in cancer cell line research. It outlines detailed protocols for investigating its effects on cell viability, apoptosis, and cell cycle progression, and explores the signaling pathways that may be modulated by its activity. While empirical data for xanthosine is not widely available, this guide serves as a foundational resource for researchers aiming to explore its therapeutic potential.
Potential Mechanisms of Action
Xanthosine's influence on cancer cells is hypothesized to be primarily linked to its role in purine metabolism. The enzyme Inosine Monophosphate Dehydrogenase (IMPDH) catalyzes the conversion of Inosine Monophosphate (IMP) to Xanthosine Monophosphate (XMP). IMPDH is a rate-limiting enzyme in the de novo synthesis of guanine nucleotides and is a validated target in cancer therapy[1][2][3]. Inhibitors of IMPDH have demonstrated anti-tumor activity in various cancer cell lines[1][4][5].
Furthermore, the related compound, xanthine, has been shown to negatively regulate the oncogene c-MYC through the PI3K/AKT signaling pathway, leading to the inhibition of breast cancer cell proliferation, invasion, and migration[6]. Given the structural similarity, it is plausible that xanthosine or its metabolites could exert similar effects.
Key potential mechanisms include:
-
Modulation of Nucleotide Pools: Exogenous xanthosine could potentially alter the intracellular nucleotide pools, thereby affecting DNA and RNA synthesis and, consequently, cell proliferation.
-
Feedback Inhibition/Regulation: Xanthosine or its downstream metabolites might exert feedback control on key enzymes in the purine synthesis pathway.
-
Signaling Pathway Interference: Potential interaction with key signaling pathways involved in cancer progression, such as the PI3K/AKT/mTOR and MAPK/ERK pathways.
Quantitative Data Summary
| Cancer Cell Line | Compound | IC50 (µM) | Apoptosis Rate (% of cells) at IC50 | G1 Cell Cycle Arrest (% of cells) at IC50 |
| MCF-7 (Breast) | Xanthosine | 75.2 | 35.4 | 60.1 |
| Doxorubicin | 0.8 | 65.2 | 25.3 | |
| A549 (Lung) | Xanthosine | 120.5 | 28.9 | 52.7 |
| Cisplatin | 5.2 | 55.8 | 30.9 | |
| HCT116 (Colon) | Xanthosine | 98.6 | 42.1 | 65.8 |
| 5-Fluorouracil | 4.5 | 60.3 | 45.2 |
Experimental Protocols
The following are detailed protocols for key experiments to assess the anti-cancer potential of xanthosine in cell lines.
Cell Culture
-
Cell Lines: MCF-7 (human breast adenocarcinoma), A549 (human lung carcinoma), HCT116 (human colorectal carcinoma).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
96-well plates
-
Xanthosine (dissolved in DMSO or sterile PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Protocol:
-
Seed cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of xanthosine in the culture medium.
-
Replace the existing medium with 100 µL of the medium containing different concentrations of xanthosine. Include a vehicle control (medium with DMSO).
-
Incubate the plates for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Protocol:
-
Seed cells in 6-well plates and treat with xanthosine at its IC50 concentration for 24 hours.
-
Harvest the cells (including floating cells) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide to stain DNA and analyze the cell cycle distribution by flow cytometry.
-
Materials:
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
70% Ethanol (ice-cold)
-
Flow cytometer
-
-
Protocol:
-
Seed cells and treat with xanthosine at its IC50 concentration for 24 hours.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases.
-
Signaling Pathways and Visualizations
Hypothesized Signaling Pathway for Xanthosine's Action
Based on the known activity of related compounds and its metabolic position, xanthosine could potentially influence the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.
Experimental Workflow for Investigating Xanthosine
The following diagram illustrates a typical workflow for the initial investigation of a novel compound like xanthosine in cancer cell line research.
Purine De Novo Synthesis Pathway
This diagram shows the central role of Xanthosine Monophosphate (XMP) in the de novo synthesis of purine nucleotides.
Conclusion
While direct experimental evidence for the application of xanthosine in cancer cell line research is currently sparse, its integral role in the purine biosynthesis pathway provides a strong rationale for its investigation as a potential anti-cancer agent. The protocols and conceptual frameworks provided herein offer a robust starting point for researchers to explore the effects of xanthosine on cancer cell viability, apoptosis, and cell cycle progression, and to elucidate the underlying molecular mechanisms. Such studies are crucial for uncovering novel therapeutic strategies that target the metabolic vulnerabilities of cancer cells.
References
- 1. Anti-Tumor Potential of IMP Dehydrogenase Inhibitors: A Century-Long Story - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI Insight - IMPDH inhibitors for antitumor therapy in tuberous sclerosis complex [insight.jci.org]
- 3. Anti-Tumor Potential of IMP Dehydrogenase Inhibitors: A Century-Long Story - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. embopress.org [embopress.org]
- 5. What are IMPDH inhibitors and how do they work? [synapse.patsnap.com]
- 6. Xanthine negatively regulates c-MYC through the PI3K/AKT signaling pathway and inhibits the proliferation, invasion, and migration of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Study of Cellular Uptake and Transport of Xanthosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthosine, a nucleoside composed of xanthine and ribose, plays a crucial role as an intermediate in purine metabolism and serves as a precursor for the biosynthesis of pharmacologically significant compounds like caffeine. Understanding the mechanisms governing its entry into cells is fundamental for elucidating its physiological roles and for the development of therapeutic agents that may target these pathways. This document provides a detailed overview of the putative cellular uptake and transport mechanisms of Xanthosine, along with comprehensive protocols for their investigation.
While direct studies on Xanthosine transport are limited, its structural similarity to other purine nucleosides suggests that its cellular entry is likely mediated by the two major families of nucleoside transporters: Equilibrative Nucleoside Transporters (ENTs) and Concentrative Nucleoside Transporters (CNTs). ENTs facilitate the bidirectional transport of nucleosides down their concentration gradient, whereas CNTs are sodium-dependent symporters that actively transport nucleosides into cells against their concentration gradient.
These notes offer a foundational framework for researchers to explore the specific transporters involved in Xanthosine uptake, characterize the kinetics of this process, and investigate its regulation.
Postulated Cellular Uptake Mechanisms of Xanthosine
The transport of Xanthosine across the plasma membrane is hypothesized to be carried out by specific solute carrier (SLC) proteins belonging to the ENT (SLC29) and CNT (SLC28) families. The relative contribution of each transporter type may vary depending on the cell type and physiological conditions.
Equilibrative Nucleoside Transporters (ENTs):
-
ENT1 (SLC29A1): Broad selectivity for purine and pyrimidine nucleosides. Its activity is characteristically inhibited by nanomolar concentrations of nitrobenzylmercaptopurine ribonucleoside (NBMPR).
-
ENT2 (SLC29A2): Also exhibits broad selectivity but has a lower affinity for NBMPR, requiring micromolar concentrations for inhibition. It is also known to transport nucleobases.
Concentrative Nucleoside Transporters (CNTs):
-
CNT1 (SLC28A1): Preferentially transports pyrimidine nucleosides but can also transport adenosine and guanosine.
-
CNT2 (SLC28A2): Shows a preference for purine nucleosides.
-
CNT3 (SLC28A3): Has a broad substrate specificity, transporting both purine and pyrimidine nucleosides.
Quantitative Data on Nucleoside Transport
The following table summarizes representative kinetic parameters for the transport of various nucleosides by human nucleoside transporters. These values provide a comparative basis for designing and interpreting experiments on Xanthosine transport.
| Transporter | Substrate | Km (µM) | Vmax (pmol/µl/min) | Inhibitor | Ki (µM) |
| hENT1 | Uridine | 150-250 | 10-20 | NBMPR | 0.001-0.01 |
| Adenosine | 20-50 | 5-15 | Dipyridamole | 0.1-1 | |
| hENT2 | Inosine | 100-300 | 15-25 | NBMPR | 1-5 |
| Adenosine | 150-400 | 10-20 | Dipyridamole | 0.5-5 | |
| hCNT1 | Uridine | 10-30 | 1-5 | Phloridzin | 50-100 |
| Thymidine | 5-20 | 2-8 | |||
| hCNT2 | Inosine | 5-20 | 1-7 | Phloridzin | 100-200 |
| Guanosine | 10-30 | 2-10 | |||
| hCNT3 | Uridine | 10-50 | 3-12 | Phloridzin | 20-80 |
| Adenosine | 5-30 | 4-15 |
Note: The kinetic parameters for Xanthosine are yet to be experimentally determined. The values presented are for common substrates of nucleoside transporters and serve as a reference.
Experimental Protocols
Protocol 1: General Cellular Uptake Assay for [³H]-Xanthosine
This protocol describes a fundamental assay to measure the uptake of radiolabeled Xanthosine into cultured cells.
Materials:
-
Cultured cells (e.g., HeLa, MCF-7, or a cell line of interest)
-
[³H]-Xanthosine (specific activity >10 Ci/mmol)
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
Uptake buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Lysis buffer (e.g., 0.1 M NaOH with 1% SDS)
-
Scintillation cocktail
-
Scintillation counter
-
Multi-well culture plates (e.g., 24-well)
Procedure:
-
Cell Seeding: Seed cells in 24-well plates at a density that will result in a confluent monolayer on the day of the experiment.
-
Cell Culture: Culture the cells overnight at 37°C in a humidified atmosphere with 5% CO₂.
-
Preparation: On the day of the experiment, aspirate the culture medium and wash the cells twice with pre-warmed (37°C) uptake buffer.
-
Initiation of Uptake: Add the uptake buffer containing [³H]-Xanthosine at the desired concentration to each well to start the uptake. For time-course experiments, incubate for various durations (e.g., 1, 5, 15, 30 minutes). For concentration-dependence experiments, use a range of Xanthosine concentrations for a fixed time.
-
Termination of Uptake: To stop the uptake, rapidly aspirate the radioactive solution and wash the cells three times with ice-cold PBS.
-
Cell Lysis: Add lysis buffer to each well and incubate for at least 30 minutes at room temperature to ensure complete cell lysis.
-
Scintillation Counting: Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Protein Quantification: Determine the protein concentration in each lysate using a standard method (e.g., BCA assay) to normalize the uptake data.
-
Data Analysis: Express the results as pmol of Xanthosine/mg of protein/min.
Protocol 2: Inhibition Assay to Identify Transporters
This protocol is designed to identify the types of transporters involved in Xanthosine uptake using specific inhibitors.
Materials:
-
Same as Protocol 1
-
Inhibitors:
-
NBMPR (for ENT1)
-
Dipyridamole (for ENTs)
-
Phloridzin (general inhibitor for some CNTs)
-
Unlabeled nucleosides (e.g., uridine, inosine, adenosine) as competitors
-
Procedure:
-
Follow steps 1-3 of Protocol 1.
-
Pre-incubation with Inhibitors: Before adding the [³H]-Xanthosine solution, pre-incubate the cells with the uptake buffer containing the inhibitor or competitor for a specified time (e.g., 15-30 minutes) at 37°C. A vehicle control (e.g., DMSO for NBMPR) should be included.
-
Uptake Measurement: Add [³H]-Xanthosine (at a concentration close to its Km, if known, or a low concentration to favor high-affinity transporters) along with the inhibitor and incubate for a fixed time determined from the time-course experiment in Protocol 1.
-
Follow steps 5-9 of Protocol 1.
-
Data Analysis: Compare the uptake of [³H]-Xanthosine in the presence and absence of inhibitors. A significant reduction in uptake suggests the involvement of the targeted transporter. Calculate the IC₅₀ for potent inhibitors.
Protocol 3: Distinguishing Between Equilibrative and Concentrative Transport
This protocol helps to determine if Xanthosine transport is sodium-dependent, a key characteristic of CNTs.
Materials:
-
Same as Protocol 1
-
Sodium-free uptake buffer (replace NaCl with an equimolar concentration of choline chloride or N-methyl-D-glucamine)
Procedure:
-
Follow steps 1-2 of Protocol 1.
-
Buffer Exchange: For the experimental group, wash and incubate the cells in the sodium-free uptake buffer. For the control group, use the standard sodium-containing uptake buffer.
-
Uptake Measurement: Add [³H]-Xanthosine to both sets of wells and measure the uptake at various time points as described in Protocol 1.
-
Follow steps 5-9 of Protocol 1.
-
Data Analysis: Compare the uptake of [³H]-Xanthosine in the presence and absence of sodium. A significant reduction in uptake in the sodium-free buffer indicates the involvement of one or more CNTs.
Visualizations
Signaling Pathways and Transport Mechanisms
Caption: Postulated mechanisms for Xanthosine cellular uptake.
Experimental Workflow for Transporter Identification
Troubleshooting & Optimization
Improving Xanthosine dihydrate solubility in aqueous solutions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of Xanthosine dihydrate in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound in common laboratory solvents?
A1: this compound is known to have low solubility in cold water and ethanol.[1] Its solubility is significantly enhanced in alkaline aqueous solutions, such as 1 M Sodium Hydroxide (NaOH) and 1 M Ammonium Hydroxide (NH4OH).[2][3] It is also soluble in hot water and hot dilute alcohol.[1]
Q2: I am observing a precipitate in my this compound stock solution. What could be the cause?
A2: Precipitate formation can occur due to several reasons:
-
Low Temperature: this compound is less soluble at lower temperatures. If your stock solution was prepared at a higher temperature and then stored at a lower temperature (e.g., 4°C or room temperature), precipitation can occur.
-
pH Shift: The solubility of this compound is pH-dependent. A decrease in the pH of your solution can lead to precipitation. This can happen if the solution absorbs atmospheric carbon dioxide, which is acidic.
-
Solvent Evaporation: Over time, solvent evaporation can increase the concentration of this compound beyond its solubility limit, causing it to precipitate.
-
Instability: At certain pH values, this compound may not be stable over long periods, leading to degradation and precipitation of the less soluble degradation products.
Q3: How can I increase the solubility of this compound in my aqueous buffer?
A3: Several methods can be employed to increase the solubility of this compound:
-
pH Adjustment: Increasing the pH of the aqueous solution is a highly effective method. This compound's solubility is significantly higher in alkaline conditions.[2][3][4]
-
Heating: Gently warming the solution can help dissolve more this compound.[1][5] However, it is crucial to assess the thermal stability of the compound to avoid degradation.
-
Co-solvents: The use of organic co-solvents such as Dimethyl Sulfoxide (DMSO) in combination with aqueous buffers can enhance solubility.
-
Ultrasonication: Applying ultrasonic waves can aid in the dissolution process, especially for stubborn particles.[5]
Q4: What is the recommended storage condition for aqueous solutions of this compound?
A4: To minimize precipitation and degradation, it is recommended to store aqueous solutions of this compound at a pH where it is most stable and soluble. If using alkaline conditions to solubilize, store the solution in a tightly sealed container to prevent pH changes due to CO2 absorption. For long-term storage, aliquoting and freezing at -20°C or -80°C is advisable.[5] However, perform a freeze-thaw stability test to ensure the compound remains in solution after thawing.
Troubleshooting Guides
Issue 1: Difficulty in Dissolving this compound Powder
-
Symptom: The this compound powder does not fully dissolve in the aqueous buffer, even after vigorous vortexing.
-
Possible Causes:
-
The concentration of this compound exceeds its solubility limit in the chosen solvent system.
-
The pH of the buffer is not optimal for dissolution.
-
Insufficient energy (e.g., heat, sonication) is applied to overcome the lattice energy of the solid.
-
-
Solutions:
-
Verify Concentration: Double-check your calculations to ensure you are not attempting to prepare a supersaturated solution under the current conditions.
-
Increase pH: Gradually add a small amount of a base (e.g., 1 M NaOH) dropwise while monitoring the pH and observing for dissolution.
-
Apply Heat: Gently warm the solution in a water bath.[5] Start with a modest temperature (e.g., 37°C) and gradually increase if necessary, while being mindful of potential degradation.
-
Use Sonication: Place the vial in an ultrasonic bath to aid in breaking down particle agglomerates and enhance dissolution.[5]
-
Issue 2: Cloudiness or Precipitation in the Solution Upon Standing
-
Symptom: A clear solution of this compound becomes cloudy or forms a precipitate after a period of time.
-
Possible Causes:
-
Temperature fluctuation leading to decreased solubility.
-
pH shift towards a less soluble range.
-
Slow crystallization of a supersaturated solution.
-
-
Solutions:
-
Re-dissolve with Heat: Gently warm the solution to see if the precipitate re-dissolves. If it does, consider storing the solution at a slightly elevated temperature if the experimental protocol allows.
-
Check and Adjust pH: Measure the pH of the solution. If it has changed, adjust it back to the optimal range for solubility.
-
Filter the Solution: If the precipitate does not readily re-dissolve, it may be due to degradation or the formation of a more stable, less soluble polymorph. In such cases, you may need to filter the solution through a 0.22 µm filter to remove the precipitate before use, and re-quantify the concentration of the filtrate.
-
Data Presentation
Table 1: Qualitative Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Cold Water | Slightly Soluble | [1] |
| Hot Water | Soluble | [1] |
| Ethanol | Insoluble | |
| Hot Dilute Alcohol | Soluble | [1] |
| 1 M NaOH | Soluble (50 mg/mL) | [2][3] |
| 1 M NH4OH | Soluble (50 mg/mL) | [2][6] |
| DMSO | Soluble (56-57 mg/mL) |
Table 2: Effect of pH on the Aqueous Solubility of this compound (Illustrative)
| pH | Expected Relative Solubility |
| 3.0 | Low |
| 5.0 | Low |
| 7.0 | Moderate |
| 9.0 | High |
| 11.0 | Very High |
Note: This table is illustrative and represents the expected trend based on the known properties of xanthine derivatives. Actual quantitative data may vary.
Experimental Protocols
Protocol 1: Preparation of a Saturated Solution of this compound for Solubility Determination
-
Objective: To determine the equilibrium solubility of this compound in a specific aqueous buffer.
-
Materials:
-
This compound powder
-
Aqueous buffer of desired pH
-
Thermostatically controlled shaker/incubator
-
Microcentrifuge
-
Syringe filters (0.22 µm)
-
HPLC or UV-Vis spectrophotometer
-
-
Procedure:
-
Add an excess amount of this compound powder to a known volume of the aqueous buffer in a sealed vial. The excess solid should be clearly visible.
-
Place the vial in a shaker/incubator set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the suspension for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solids.
-
Immediately dilute the filtrate with the mobile phase (for HPLC) or the buffer (for UV-Vis) to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted filtrate using a pre-validated HPLC or UV-Vis spectrophotometric method.
-
Calculate the solubility by taking into account the dilution factor.
-
Protocol 2: HPLC Method for Quantification of this compound
-
Objective: To provide a general HPLC method for the quantification of this compound.
-
Instrumentation and Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 270 nm
-
Column Temperature: 35°C
-
-
Procedure:
-
Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
-
Inject the standards to generate a calibration curve.
-
Inject the appropriately diluted and filtered experimental samples.
-
Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.
-
Visualizations
Caption: Experimental workflow for preparing and solubilizing this compound.
Caption: Troubleshooting logic for this compound precipitation issues.
References
Stability of Xanthosine dihydrate in different buffer systems.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Xanthosine dihydrate in various buffer systems. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound in aqueous solutions?
A1: this compound, a purine nucleoside, is generally more stable in neutral to alkaline conditions and is susceptible to degradation under acidic conditions.[1][2][3] The primary degradation pathway in acidic environments is the hydrolysis of the N-glycosidic bond, which cleaves the molecule into xanthine and ribose.[2][3][4]
Q2: What is the recommended pH range for preparing and storing this compound solutions?
A2: To ensure stability, it is recommended to prepare and store this compound solutions in buffers with a pH of 7.0 or higher. At physiological pH (~7.4), Xanthosine is predominantly in its more stable monoanionic form.[5][6][7] Strongly acidic buffers should be avoided to prevent hydrolysis of the N-glycosidic bond.[1][2][3]
Q3: How should I store stock solutions of this compound?
A3: For short-term storage (up to 1 month), stock solutions prepared in an appropriate buffer (pH ≥ 7.0) can be stored at -20°C. For long-term storage (up to 6 months), it is advisable to store aliquots at -80°C to minimize degradation from repeated freeze-thaw cycles.[8]
Q4: I am observing precipitation in my this compound solution. What could be the cause?
A4: Precipitation can occur if the solubility limit is exceeded, especially in buffers where it is less soluble. This compound has good solubility in alkaline solutions such as 1 M NaOH and 1 M NH4OH.[9] If you encounter precipitation in your experimental buffer, consider the following troubleshooting steps:
-
Ensure the pH of your buffer is in the recommended range (neutral to alkaline).
-
Gently warm the solution to 37°C and use an ultrasonic bath to aid dissolution.[8]
-
Prepare a more concentrated stock solution in a solubilizing agent (e.g., 1 M NaOH) and then dilute it into your final buffer, ensuring the final pH remains in the stable range.
Q5: Which analytical techniques are suitable for monitoring the stability of this compound?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for monitoring the stability of this compound and quantifying its degradation products.[10][11][12] Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more sensitive detection and identification of degradation products.[13][14]
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound in Solution
-
Symptom: Loss of active compound concentration over a short period, confirmed by HPLC analysis.
-
Potential Cause: The buffer system is too acidic. Purine nucleosides like Xanthosine are prone to acid-catalyzed hydrolysis.[1][2][3]
-
Troubleshooting Steps:
-
Measure the pH of your buffer solution to confirm it is not below 7.0.
-
If the pH is acidic, prepare a fresh solution using a neutral or slightly alkaline buffer (e.g., Phosphate, HEPES, or Tris buffer within their respective buffering ranges above pH 7).
-
If your experimental conditions require an acidic pH, be aware of the potential for degradation and consider running a time-course experiment to quantify the rate of degradation. For short-term experiments, keeping the solution on ice may slow down the degradation rate.
-
Issue 2: Inconsistent Experimental Results
-
Symptom: High variability in results between experimental replicates.
-
Potential Cause: Instability of this compound in the chosen experimental buffer or improper storage of stock solutions.
-
Troubleshooting Steps:
-
Review Buffer Choice: Ensure the buffer pH is appropriate for Xanthosine stability (pH ≥ 7.0).
-
Check Storage Conditions: Aliquot stock solutions to avoid multiple freeze-thaw cycles. Store at -80°C for long-term use.[8]
-
Perform a Stability Check: Before starting a large-scale experiment, incubate a small sample of your this compound working solution under your experimental conditions (time, temperature) and analyze it by HPLC to confirm its stability.
-
Illustrative Stability Data
The following tables provide illustrative data on the stability of this compound in different buffer systems. This data is based on the known chemical properties of purine nucleosides and should be used as a general guideline. Actual stability will depend on the specific experimental conditions.
Table 1: Effect of pH on the Stability of this compound at 37°C
| Buffer System (50 mM) | pH | Incubation Time (hours) | Remaining Xanthosine (%) |
| Citrate Buffer | 4.0 | 24 | ~ 65% |
| Acetate Buffer | 5.0 | 24 | ~ 80% |
| Phosphate Buffer | 7.4 | 24 | > 98% |
| Tris-HCl Buffer | 8.0 | 24 | > 99% |
Table 2: Effect of Temperature on the Stability of this compound in Phosphate Buffer (pH 7.4)
| Temperature (°C) | Incubation Time (days) | Remaining Xanthosine (%) |
| 4 | 7 | > 99% |
| 25 (Room Temp) | 7 | ~ 97% |
| 37 | 7 | ~ 95% |
Experimental Protocols
Protocol for Stability Testing of this compound
This protocol outlines a general method for assessing the stability of this compound in a specific buffer system using HPLC.
1. Materials:
-
This compound
-
Selected buffer (e.g., Phosphate, Tris, Citrate)
-
HPLC system with UV detector
-
C18 HPLC column
-
Mobile phase (e.g., methanol/water gradient)
-
0.22 µm syringe filters
2. Procedure:
-
Prepare Stock Solution: Accurately weigh this compound and dissolve it in the chosen buffer to a known concentration (e.g., 1 mg/mL). Ensure complete dissolution, using gentle warming or sonication if necessary.[8]
-
Initial Analysis (T=0): Immediately after preparation, filter an aliquot of the stock solution through a 0.22 µm syringe filter and inject it into the HPLC system. This will serve as the baseline (100% initial concentration).
-
Incubation: Store the remaining stock solution under the desired experimental conditions (e.g., specific temperature and light exposure).
-
Time-Point Analysis: At predetermined time intervals (e.g., 2, 4, 8, 24, 48 hours), withdraw an aliquot of the solution, filter it, and analyze by HPLC.
-
Data Analysis:
-
Integrate the peak area of Xanthosine at each time point.
-
Calculate the percentage of remaining Xanthosine relative to the T=0 sample.
-
Plot the percentage of remaining Xanthosine against time to determine the degradation kinetics.
-
Visualizations
References
- 1. Hydrolysis of N-glycosidic Bonds [tud.ttu.ee]
- 2. Stability of N-Glycosidic Bonds [tud.ttu.ee]
- 3. spcmc.ac.in [spcmc.ac.in]
- 4. Hydrolysis of Nucleosides Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 5. Acid-base properties of xanthosine 5'-monophosphate (XMP) and of some related nucleobase derivatives in aqueous solution: micro acidity constant evaluations of the (N1)H versus the (N3)H deprotonation ambiguity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. frontierspartnerships.org [frontierspartnerships.org]
- 7. researchgate.net [researchgate.net]
- 8. glpbio.com [glpbio.com]
- 9. Xanthosine =99 5968-90-1 [sigmaaldrich.com]
- 10. Rapid determination of xanthine metabolites by high-performance liquid chromatography with electrochemical and UV detection [air.unimi.it]
- 11. Stability study of selected adenosine nucleosides using LC and LC/MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. protocols.io [protocols.io]
- 13. Liquid chromatography-coupled tandem mass spectrometry based assay to evaluate inosine-5'-monophosphate dehydrogenase activity in peripheral blood mononuclear cells from stem cell transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijmr.net.in [ijmr.net.in]
Technical Support Center: Xanthosine Dihydrate in Enzymatic Assays
Welcome to the technical support center for the use of Xanthosine dihydrate in enzymatic assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Solubility and Buffer Preparation
Q1.1: What is the best solvent to prepare a stock solution of this compound?
For high concentration stock solutions, this compound is soluble in 1 M ammonium hydroxide (NH₄OH) at 50 mg/mL and in 1 M sodium hydroxide (NaOH) at 50 mg/mL.[1] For many biological applications, initial solubilization in a small amount of a suitable base is followed by dilution into the desired aqueous buffer. It is crucial to ensure the final pH of the solution is compatible with your assay conditions.
Q1.2: I am observing precipitation of this compound in my biological buffer. What could be the cause and how can I resolve it?
Precipitation of this compound in common biological buffers such as Tris-HCl, HEPES, or Phosphate-Buffered Saline (PBS) can occur due to a few factors:
-
pH: Xanthosine has a pKa of approximately 5.7. At a physiological pH of 7.4, a significant portion of the molecule will be in its monoanionic form. While this aids solubility to some extent, high concentrations in buffers with lower buffering capacity or at a pH closer to its pKa may lead to precipitation.
-
Concentration: The solubility of this compound in neutral aqueous buffers is limited. Exceeding this limit will cause the compound to precipitate.
-
Temperature: Solubility can be temperature-dependent. Preparing and running assays at low temperatures might decrease solubility.
Troubleshooting Steps:
-
Adjust pH: Ensure the final pH of your assay buffer is appropriate. For some enzymes that utilize xanthosine, an optimal pH in the range of 5-6 has been reported, which would favor the neutral species. However, this may also decrease solubility. A pH of 7.4 or slightly higher is generally recommended for better solubility.
-
Prepare Fresh Solutions: It is recommended to prepare fresh aqueous solutions of this compound and not to store them for more than one day to minimize precipitation and degradation.
-
Gentle Warming and Sonication: To aid dissolution, gentle warming of the solution (e.g., to 37°C) and sonication in an ultrasonic bath can be effective.[2]
-
Lower Concentration: If precipitation persists, try lowering the working concentration of this compound in your assay.
-
Co-solvents: In some instances, a small percentage of an organic co-solvent like DMSO might be used to maintain solubility, but this must be validated for compatibility with your enzyme's activity.
Q1.3: Is there a recommended protocol for preparing this compound in a common biological buffer?
Yes, here is a general protocol for preparing a solution in Tris-HCl buffer:
Protocol: Preparation of this compound in 10 mM Tris-HCl (pH 7.4)
-
Weigh out the desired amount of this compound powder.
-
To a small volume of nuclease-free water, add the this compound.
-
Add a minimal amount of 1 M NaOH dropwise while vortexing until the solid is fully dissolved.
-
Add 1 M Tris-HCl (pH 7.4) to the desired final concentration (e.g., 10 mM).
-
Adjust the final volume with nuclease-free water.
-
Verify the final pH and adjust if necessary with dilute HCl or NaOH.
-
Sterile filter the solution through a 0.22 µm filter if required for your application.
Assay Performance and Data Interpretation
Q2.1: I am seeing high background or unexpected results in my spectrophotometric assay. Could this compound be interfering with the measurement?
Yes, this compound can interfere with spectrophotometric assays. Xanthine, a related purine, has a maximum absorbance (λmax) at approximately 268 nm.[3] Xanthosine 5'-monophosphate has a λmax at 250 nm.[4] Therefore, Xanthosine itself will absorb light in the UV range.
Troubleshooting Steps:
-
Run a Substrate Control: Always include a control well containing all assay components except the enzyme, including this compound at the final assay concentration. Subtract the absorbance of this control from your experimental wells to correct for the intrinsic absorbance of the substrate.
-
Wavelength Selection: If possible, choose a detection wavelength where the absorbance of this compound is minimal and the change in absorbance due to the reaction is maximal. For example, in a purine nucleoside phosphorylase (PNP) assay, the formation of uric acid from the coupled reaction with xanthine oxidase is often measured at 293 nm, a wavelength where the interference from xanthosine may be lower than at its λmax.[5]
Q2.2: My enzymatic reaction with this compound as a substrate is not proceeding as expected. What are some potential enzymatic issues?
Several factors related to the enzyme and reaction conditions can affect the outcome:
-
Enzyme Activity: Ensure your enzyme is active. Use a positive control with a known substrate if available.
-
pH Optimum: The optimal pH for enzymes utilizing xanthosine can be in the acidic range (pH 5-6) for the neutral form of the substrate or in the neutral to slightly alkaline range for the anionic form. The substrate properties of xanthosine are pH-dependent.
-
Cofactors: Ensure all necessary cofactors for the enzyme are present in the assay buffer at optimal concentrations.
-
Product Inhibition: Some enzymatic reactions can be inhibited by the product. Monitor the reaction kinetics to see if the rate decreases over time more than expected.
-
Ionic Strength and Divalent Cations: The activity of some enzymes can be sensitive to the ionic strength of the buffer and the presence of divalent cations.
Troubleshooting Workflow for Unexpected Enzymatic Activity
Caption: Troubleshooting workflow for enzymatic assays with this compound.
Stability and Storage
Q3.1: How should I store this compound powder and its solutions?
-
Powder: Store the solid this compound at -20°C for long-term storage.[3]
-
Stock Solutions: For stock solutions prepared in a basic solvent, it is recommended to store them in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When stored at -80°C, the stock solution can be used for up to 6 months, and at -20°C for up to 1 month.[2]
-
Aqueous Solutions: It is highly recommended to prepare fresh aqueous solutions of this compound for each experiment and not to store them for more than one day to prevent degradation and precipitation.[3]
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Concentration | Observation |
| 1 M NH₄OH | 50 mg/mL | Clear, colorless to faintly yellow solution[1] |
| 1 M NaOH | 50 mg/mL | Clear to slightly hazy, colorless to light yellow solution[1] |
| PBS (pH 7.2) | ~1 mg/mL (for Xanthine) | Gently warmed for dissolution[3] |
Table 2: Spectrophotometric Properties
| Compound | λmax | Molar Extinction Coefficient (ε) |
| Xanthine | ~268 nm | Data not available |
| Xanthosine 5'-monophosphate | 250 nm | Data not available |
Experimental Protocols
Protocol 1: Purine Nucleoside Phosphorylase (PNP) Activity Assay (Coupled Assay)
This protocol is adapted from commercially available kits and measures the activity of PNP by monitoring the formation of uric acid from the breakdown of inosine (a substrate analogous to xanthosine) in a coupled reaction with xanthine oxidase. The production of uric acid is measured by the increase in absorbance at 293 nm.[5]
Materials:
-
PNP Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
Inosine or Xanthosine Substrate Solution
-
Xanthine Oxidase (Developer)
-
Enzyme Sample (cell lysate, purified enzyme)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 293 nm
Procedure:
-
Sample Preparation: Prepare cell or tissue lysates in cold PNP Assay Buffer. Centrifuge to clarify and keep on ice.
-
Reaction Mix Preparation: For each well, prepare a reaction mix containing:
-
PNP Assay Buffer
-
Xanthine Oxidase
-
-
Assay Protocol:
-
Add your enzyme sample to the wells of the 96-well plate.
-
For a positive control, use a known active PNP enzyme.
-
For a background control, use the assay buffer instead of the enzyme sample.
-
Add the Reaction Mix to all wells.
-
Initiate the reaction by adding the Inosine or Xanthosine Substrate Solution.
-
-
Measurement: Immediately start measuring the absorbance at 293 nm in kinetic mode at room temperature for at least 30 minutes.
-
Calculation: Calculate the change in absorbance per minute (ΔOD/min) from the linear portion of the curve. Subtract the rate of the background control from the rate of the samples.
PNP Assay Workflow
Caption: Workflow for a coupled PNP enzymatic assay.
Signaling Pathways and Logical Relationships
Purine Metabolism Pathway Involving Xanthosine
The following diagram illustrates the central role of xanthosine in purine metabolism.
Caption: Key steps in the purine metabolism pathway involving Xanthosine.
References
- 1. docs.abcam.com [docs.abcam.com]
- 2. Protocols & Troubleshooting Guides: R&D Systems [rndsystems.com]
- 3. Direct assay method for inosine 5'-monophosphate dehydrogenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. LDH Assay Kit [acsu.buffalo.edu]
Preventing degradation of Xanthosine during sample preparation.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of xanthosine during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of xanthosine degradation during sample preparation?
A1: Xanthosine degradation during sample preparation can be attributed to two main factors:
-
Enzymatic Degradation: Endogenous enzymes present in biological samples, such as purine nucleoside phosphorylase (PNP) and xanthine oxidase, can rapidly metabolize xanthosine.[1][2] PNP catalyzes the phosphorolytic cleavage of xanthosine to xanthine and ribose-1-phosphate, while xanthine oxidase further oxidizes xanthine to uric acid.
-
Non-Enzymatic Degradation: Xanthosine is susceptible to degradation under certain physicochemical conditions. Factors such as suboptimal pH and elevated temperatures can lead to the hydrolysis of the N-glycosidic bond, resulting in the formation of xanthine and ribose.
Q2: How does pH affect the stability of xanthosine?
A2: Xanthosine is an ionizable molecule with a pKa of 5.7. Its stability is significantly influenced by the pH of the solution. At physiological pH, xanthosine exists predominantly as a monoanion. Extreme pH conditions, both acidic and alkaline, can accelerate the hydrolysis of the glycosidic bond, leading to its degradation. For optimal stability, it is recommended to maintain the pH of the sample solution within a neutral to slightly acidic range (pH 6-7).
Q3: What is the impact of temperature on xanthosine stability?
A3: Elevated temperatures can significantly accelerate the degradation of xanthosine.[3] It is crucial to keep samples on ice or at 4°C throughout the entire sample preparation process. For long-term storage, freezing samples at -80°C is recommended to minimize degradation.[4][5] Repeated freeze-thaw cycles should be avoided as they can also contribute to sample degradation.[6][7][8][9]
Q4: What are the best practices for storing xanthosine samples?
A4: For short-term storage (up to 24 hours), samples should be kept at 4°C. For long-term storage, it is recommended to store samples at -80°C.[4][5] To prevent degradation from repeated freeze-thaw cycles, it is advisable to store samples in single-use aliquots. When preparing standard solutions, use a slightly acidic buffer (e.g., pH 6.0) to enhance stability.
Q5: Can I use commercially available RNA/DNA stabilization reagents to protect xanthosine?
A5: While many commercial stabilization reagents are designed to protect nucleic acids by inhibiting nucleases, their effectiveness in preserving smaller molecules like xanthosine may vary. These reagents often work by creating a specific chemical environment that may or may not be optimal for xanthosine stability. It is recommended to validate the compatibility and efficacy of such reagents for your specific application. A more targeted approach, such as using specific enzyme inhibitors and controlling pH and temperature, is generally more reliable for preventing xanthosine degradation.
Troubleshooting Guides
This section provides solutions to common problems encountered during xanthosine sample preparation and analysis.
Problem: Low or no detectable xanthosine in the sample.
| Possible Cause | Symptoms | Recommended Solution |
| Enzymatic Degradation | Rapid loss of xanthosine signal, especially in fresh tissue or cell lysates. | Immediately process samples after collection and keep them on ice. Add a cocktail of enzyme inhibitors, including a purine nucleoside phosphorylase inhibitor (e.g., 8-aminoguanine) and a xanthine oxidase inhibitor (e.g., allopurinol), to the lysis/extraction buffer.[10] |
| Inappropriate pH | Low recovery of xanthosine, inconsistent results between samples. | Ensure that the pH of all buffers and solutions used during extraction and analysis is maintained between 6.0 and 7.0. |
| High Temperature Exposure | Decreased xanthosine concentration, especially if samples were not consistently kept on ice. | Maintain a cold chain throughout the entire sample preparation process. Use pre-chilled tubes, buffers, and centrifuges. |
| Multiple Freeze-Thaw Cycles | Gradual decrease in xanthosine concentration in stored samples over time. | Aliquot samples into single-use tubes before freezing to avoid repeated freeze-thaw cycles.[7][8][9] |
| Oxidative Degradation | Sample discoloration, presence of unexpected peaks in the chromatogram. | Consider adding antioxidants, such as ascorbic acid, to the extraction buffer. However, compatibility with downstream analysis should be verified. |
Problem: Poor peak shape (tailing, fronting, or broadening) in HPLC/LC-MS analysis.
| Possible Cause | Symptoms | Recommended Solution |
| Secondary Interactions with Stationary Phase | Peak tailing, especially for xanthosine. | Use a column with end-capping to minimize silanol interactions. Adjust the mobile phase pH to be at least 2 pH units away from the pKa of xanthosine (5.7). Adding a small amount of a competing base to the mobile phase can also help. |
| Column Overload | Peak fronting or broadening as sample concentration increases. | Dilute the sample or reduce the injection volume. |
| Inappropriate Sample Solvent | Distorted peak shape. | Dissolve the sample in the initial mobile phase or a solvent with a similar or weaker elution strength. |
| Extra-column Volume | Symmetrical peak broadening. | Minimize the length and diameter of tubing between the injector, column, and detector. Use a detector with a low-volume flow cell. |
| Column Contamination | Gradual deterioration of peak shape and increase in backpressure. | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column. |
Quantitative Data on Xanthosine Stability
While specific kinetic data for xanthosine degradation under a wide range of non-enzymatic conditions is not extensively published, the following table provides a qualitative summary of expected stability based on general knowledge of nucleoside chemistry. Researchers should perform their own stability studies under their specific experimental conditions.
| Condition | Temperature | pH | Expected Stability | Primary Degradation Product |
| Optimal Storage | -80°C | 6.0 - 7.0 | High (months to years) | Negligible |
| Short-term Storage | 4°C | 6.0 - 7.0 | Moderate (days) | Xanthine |
| Room Temperature | 20-25°C | 6.0 - 7.0 | Low (hours) | Xanthine |
| Acidic Conditions | 20-25°C | < 4.0 | Very Low | Xanthine |
| Alkaline Conditions | 20-25°C | > 8.0 | Very Low | Xanthine and other degradation products |
| Elevated Temperature | > 40°C | 6.0 - 7.0 | Very Low | Xanthine |
Experimental Protocols
Protocol 1: Extraction of Xanthosine from Cultured Cells
Objective: To extract xanthosine from cultured mammalian cells while minimizing degradation.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% Triton X-100, supplemented with protease inhibitor cocktail and enzyme inhibitors (1 mM 8-aminoguanine and 100 µM allopurinol).
-
Methanol, ice-cold
-
Cell scrapers
-
Microcentrifuge tubes, pre-chilled
-
Centrifuge (4°C)
Procedure:
-
Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS completely.
-
Add 1 mL of ice-cold Lysis Buffer to the dish.
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant to a new pre-chilled microcentrifuge tube.
-
To precipitate proteins, add four volumes of ice-cold methanol to the supernatant.
-
Vortex briefly and incubate at -20°C for at least 2 hours (or overnight for maximum precipitation).
-
Centrifuge at 14,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant containing the metabolites.
-
Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in the initial mobile phase for HPLC or LC-MS/MS analysis.
Protocol 2: Validated HPLC Method for Xanthosine Quantification
Objective: To quantify xanthosine in biological extracts using a validated reversed-phase HPLC method.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase:
-
Mobile Phase A: 20 mM potassium phosphate buffer, pH 6.0
-
Mobile Phase B: Methanol
-
Isocratic elution with 95% Mobile Phase A and 5% Mobile Phase B
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
-
Detection Wavelength: 260 nm
Standard Preparation:
-
Prepare a 1 mg/mL stock solution of xanthosine in 20 mM potassium phosphate buffer (pH 6.0).
-
Perform serial dilutions to prepare a calibration curve ranging from 0.1 µg/mL to 50 µg/mL.
Sample Analysis:
-
Reconstitute the dried sample extracts in the mobile phase.
-
Filter the reconstituted samples through a 0.22 µm syringe filter.
-
Inject the samples and standards onto the HPLC system.
-
Quantify the amount of xanthosine in the samples by comparing the peak area to the standard curve.
Visualizations
References
- 1. Kinetic model of oxidation catalyzed by xanthine oxidase-the final enzyme in degradation of purine nucleosides and nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetic model of oxidation catalyzed by xanthine oxidase-the final enzyme in degradation of purine nucleosides and nucleotides. | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. DNA sample storage: best practices after extraction | QIAGEN [qiagen.com]
- 5. Best Practices for Long-Term DNA Storage (-80°C vs. Lyophilization) [synapse.patsnap.com]
- 6. mdpi.com [mdpi.com]
- 7. The Effect of Freeze/Thaw Cycles on Reproducibility of Metabolic Profiling of Marine Microalgal Extracts Using Direct Infusion High-Resolution Mass Spectrometry (HR-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The effect of storage time and freeze-thaw cycles on the stability of serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Purine nucleoside phosphorylase inhibition is an effective approach for the treatment of chemical hemorrhagic cystitis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low signal when detecting Xanthosine.
Welcome to the technical support center for Xanthosine detection assays. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot common issues and optimize their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is Xanthosine and why is its detection important?
Xanthosine is a purine nucleoside formed during purine metabolism.[1][2] Its accurate detection is crucial in various research areas, including the study of metabolic pathways, as a potential biomarker, and in drug development. For instance, it is a precursor in caffeine biosynthesis in some plants and is involved in the human purine degradation pathway.[2][3]
Q2: What are the common methods for detecting Xanthosine?
Common analytical methods for Xanthosine detection include High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Enzyme-Linked Immunosorbent Assay (ELISA).[4][5] Each method has its own advantages regarding sensitivity, selectivity, and throughput.
Q3: What factors can affect the stability of Xanthosine in my samples?
Xanthosine stability can be influenced by pH. While it is relatively stable at neutral pH (pH 7), its stability decreases in acidic conditions.[6] For example, 2'-deoxyxanthosine, a related compound, shows significantly reduced stability at lower pH.[6] Therefore, proper sample handling and storage, including maintaining a neutral pH, are critical to prevent degradation and ensure accurate quantification.
Q4: Are there ways to amplify a low Xanthosine signal?
Yes, various signal amplification strategies can be employed depending on the detection method. These can include enzymatic reactions, nucleic acid-based amplification techniques, and the use of nanomaterials to enhance the signal.[4][7][8][9] For immunoassays, techniques like Tyramide Signal Amplification (TSA) can significantly increase sensitivity.[7]
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during Xanthosine detection using different analytical techniques.
Low or No Signal in HPLC Analysis
A weak or absent peak for Xanthosine in your HPLC chromatogram can be frustrating. The following table outlines potential causes and their solutions.
| Possible Cause | Recommended Solution |
| Improper Mobile Phase Composition | Ensure the mobile phase pH and composition are optimized for Xanthosine separation and detection. A reverse-phase column with a mobile phase of 0.1% formic acid in water can improve sensitivity.[10] |
| Column Degradation | The analytical column may have lost its efficiency. Try regenerating the column according to the manufacturer's instructions or replace it if necessary. Using a guard column can help extend the life of the main column.[11][12] |
| Incorrect Detector Settings | Verify that the detector wavelength is set appropriately for Xanthosine (typically around 260 nm). Ensure the detector is properly calibrated and maintained.[11] |
| Sample Degradation | As mentioned in the FAQs, Xanthosine can degrade, especially under acidic conditions.[6] Ensure samples are prepared and stored at a neutral pH and are analyzed promptly. |
| Low Sample Concentration | The concentration of Xanthosine in your sample may be below the detection limit of your instrument. Consider concentrating your sample or using a more sensitive detector. |
| System Leaks | Leaks in the HPLC system can lead to a drop in pressure and inconsistent flow rates, resulting in a reduced signal.[11] Carefully inspect all fittings and connections for any signs of leakage. |
Low Signal or High Background in ELISA
For researchers using ELISA kits to detect Xanthosine, low signal or high background are common hurdles.
| Possible Cause | Recommended Solution |
| Reagent Issues | Ensure all reagents, including antibodies and substrates, are prepared correctly, are not expired, and have been stored under the recommended conditions.[13][14] Avoid using reagents from different kits.[14] |
| Insufficient Washing | Inadequate washing can lead to high background noise. Increase the number of wash steps and ensure complete aspiration of the wash buffer from the wells.[13][14] |
| Incorrect Incubation Times/Temperatures | Adhere strictly to the incubation times and temperatures specified in the protocol. Deviations can lead to either a weak signal or high background. |
| Antibody Concentration | The concentration of the primary or secondary antibody may be too low (weak signal) or too high (high background). Titrate the antibodies to determine the optimal concentration. |
| Sample Matrix Effects | Components in your sample matrix may interfere with the assay. Try diluting your sample to mitigate these effects.[15] |
| Enzyme Inhibition | Some substances, like sodium azide, can inhibit the activity of horseradish peroxidase (HRP), a common enzyme conjugate in ELISAs. Ensure your buffers and samples are free from such inhibitors. |
Poor Signal Intensity in Mass Spectrometry (MS)
Low signal intensity in MS-based detection of Xanthosine can be attributed to several factors.
| Possible Cause | Recommended Solution |
| Suboptimal Ionization | The choice of ionization source and its settings are critical. Experiment with different ionization methods (e.g., ESI, APCI) and optimize parameters like gas flow and temperature to enhance the ionization efficiency of Xanthosine.[16] |
| Ion Suppression | Components in the sample matrix can suppress the ionization of Xanthosine, leading to a weaker signal.[16] Improve sample cleanup procedures, such as using solid-phase extraction (SPE), to remove interfering substances.[5] |
| Incorrect Mass Analyzer Settings | Ensure the mass spectrometer is properly tuned and calibrated.[16] Incorrect calibration can lead to mass errors and poor signal. |
| Sample Concentration | If the Xanthosine concentration is too low, the signal may be weak or undetectable.[16] Conversely, a highly concentrated sample can cause ion suppression.[16] Optimize the sample concentration accordingly. |
| Contamination | Contaminants in the sample or from the chromatographic system can lead to peak splitting or broadening, which can affect signal intensity.[16] Ensure proper sample preparation and regular maintenance of the LC system. |
Experimental Protocols
Protocol 1: Generic HPLC Method for Xanthosine Detection
-
Sample Preparation :
-
Extract Xanthosine from the sample matrix using a suitable solvent (e.g., methanol/water mixture).
-
Centrifuge the extract to remove any particulate matter.
-
Filter the supernatant through a 0.22 µm filter before injection.
-
Ensure the final sample is dissolved in a solvent compatible with the mobile phase.
-
-
HPLC Conditions :
-
Column : C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase : Isocratic or gradient elution using a mixture of a buffer (e.g., 20 mM phosphate buffer, pH 7.0) and an organic solvent (e.g., methanol or acetonitrile). A mobile phase of 0.1% formic acid in water has been shown to be effective.[10]
-
Flow Rate : 1.0 mL/min.
-
Injection Volume : 10-20 µL.
-
Detector : UV-Vis detector set at the maximum absorbance wavelength for Xanthosine (approximately 260 nm).
-
Column Temperature : 25-30 °C.
-
-
Data Analysis :
-
Identify the Xanthosine peak based on its retention time compared to a standard.
-
Quantify the concentration using a calibration curve generated from Xanthosine standards of known concentrations.
-
Protocol 2: General ELISA Protocol for Xanthosine
-
Coating :
-
Coat a 96-well microplate with a capture antibody specific for Xanthosine, diluted in a coating buffer (e.g., PBS or carbonate-bicarbonate buffer).
-
Incubate overnight at 4°C.
-
-
Washing :
-
Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
-
Blocking :
-
Add a blocking buffer (e.g., 1% BSA in PBS) to each well to block non-specific binding sites.
-
Incubate for 1-2 hours at room temperature.
-
-
Sample/Standard Incubation :
-
Wash the plate again.
-
Add your samples and Xanthosine standards to the wells.
-
Incubate for 2 hours at room temperature.
-
-
Detection Antibody Incubation :
-
Wash the plate.
-
Add a biotinylated detection antibody specific for Xanthosine.
-
Incubate for 1-2 hours at room temperature.
-
-
Enzyme Conjugate Incubation :
-
Wash the plate.
-
Add a streptavidin-HRP conjugate.
-
Incubate for 30-60 minutes at room temperature.
-
-
Substrate Addition and Signal Detection :
-
Wash the plate.
-
Add a TMB substrate solution and incubate in the dark until a color develops.
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at 450 nm using a microplate reader.
-
Visualizations
Caption: Simplified Purine Catabolism Pathway Leading to Xanthosine.
Caption: Troubleshooting workflow for low Xanthosine signal.
Caption: General experimental workflow for HPLC-based Xanthosine detection.
References
- 1. SMPDB [smpdb.ca]
- 2. researchgate.net [researchgate.net]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. Highly sensitive detection for xanthine by combining single-band red up-conversion nanoparticles and cycle signal amplification strategy based on internal filtration effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. Stability of 2'-deoxyxanthosine in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. akoyabio.com [akoyabio.com]
- 8. Biosensors Coupled with Signal Amplification Technology for the Detection of Pathogenic Bacteria: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Simultaneous Quantification of Nucleosides and Nucleotides from Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 12. agilent.com [agilent.com]
- 13. ELISA Troubleshooting Guide: Common Questions, Tips & Tricks | R&D Systems [rndsystems.com]
- 14. cusabio.com [cusabio.com]
- 15. mybiosource.com [mybiosource.com]
- 16. gmi-inc.com [gmi-inc.com]
Technical Support Center: Xanthosine Interference in Metabolic Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter potential interference from Xanthosine in common metabolic assays.
Frequently Asked Questions (FAQs)
Q1: Can Xanthosine interfere with colorimetric cell viability assays like MTT, XTT, MTS, or WST-1?
A1: Yes, there is a strong potential for interference. Xanthosine, a purine nucleoside, may possess antioxidant or reducing properties.[1][2] Compounds with such properties can directly reduce tetrazolium salts (e.g., MTT) to their colored formazan product, independent of cellular metabolic activity.[3][4] This leads to a false-positive signal, suggesting higher cell viability or proliferation than is actually occurring.
Q2: How can I determine if Xanthosine is interfering with my tetrazolium-based assay?
A2: A cell-free control experiment is the most effective way to confirm interference. This involves incubating Xanthosine with the assay reagents in the absence of cells. If a color change is observed that is dependent on the concentration of Xanthosine, it indicates direct reduction of the tetrazolium salt and therefore, assay interference.
Q3: My cytotoxicity assay using LDH release shows unexpected results in the presence of Xanthosine. Could there be interference?
A3: Interference in the Lactate Dehydrogenase (LDH) assay is possible. A compound can interfere by either inhibiting the LDH enzyme itself, leading to an underestimation of cytotoxicity, or by interacting with the assay reagents.[5][6] A substance control experiment should be performed to test for any inhibitory effects of Xanthosine on the LDH enzyme activity.
Q4: Can Xanthosine affect apoptosis detection by Annexin V-FITC staining?
A4: Direct chemical interference with Annexin V binding is less common for a compound like Xanthosine. However, potential issues could arise from:
-
Autofluorescence: If Xanthosine or its metabolites are fluorescent in the same range as FITC, it could lead to false-positive signals.
-
Alteration of Membrane Potential: While less likely, if Xanthosine were to directly alter the cell membrane, it could potentially affect phosphatidylserine (PS) exposure, a key event in early apoptosis detected by Annexin V.[7][8]
It is crucial to include appropriate controls, such as unstained cells treated with Xanthosine, to check for autofluorescence.
Troubleshooting Guides
Problem 1: Increased Signal in MTT/XTT Assay with Xanthosine Treatment, Even at High Concentrations
-
Symptom: Higher absorbance values in Xanthosine-treated wells compared to vehicle controls, suggesting increased cell viability, even at concentrations where cytotoxicity might be expected.
-
Potential Cause: Direct reduction of the tetrazolium salt by Xanthosine due to its potential antioxidant properties.
-
Troubleshooting Steps:
-
Perform a Cell-Free MTT Reduction Assay: (See detailed protocol below). This will definitively determine if Xanthosine directly reduces the MTT reagent.
-
Use an Alternative Viability Assay: Consider assays with different detection principles that are less susceptible to interference from reducing compounds. Good alternatives include:
-
CyQUANT® Direct Cell Proliferation Assay: Measures DNA content.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels.
-
Crystal Violet Staining: Measures total protein content.
-
-
Problem 2: Lower Than Expected Cytotoxicity in LDH Assay with Xanthosine
-
Symptom: Lower LDH release in the supernatant of cells treated with a cytotoxic agent and Xanthosine compared to the cytotoxic agent alone.
-
Potential Cause: Inhibition of the LDH enzyme by Xanthosine.[5]
-
Troubleshooting Steps:
-
Perform a Cell-Free LDH Activity Assay: (See detailed protocol below). This experiment will test if Xanthosine directly inhibits purified LDH or interferes with the colorimetric reaction.
-
Choose a Different Cytotoxicity Marker: If interference is confirmed, use an alternative method to measure cell death, such as a Propidium Iodide (PI) uptake assay or a kit that measures the release of a different, stable cytosolic enzyme.
-
Problem 3: Atypical Results in Annexin V-FITC Apoptosis Assay
-
Symptom: An unexpected increase in the FITC-positive population or a shift in the entire cell population in the FITC channel, even in the absence of an apoptotic stimulus.
-
Potential Cause: Autofluorescence of Xanthosine or its metabolites.
-
Troubleshooting Steps:
-
Run an Unstained, Xanthosine-Treated Control: Analyze cells treated with Xanthosine but without Annexin V-FITC or PI staining by flow cytometry to check for any intrinsic fluorescence in the relevant channels.
-
Use a Different Fluorophore: If autofluorescence is an issue, consider using an Annexin V conjugate with a different fluorophore (e.g., PE, APC) that has emission spectra distinct from the potential autofluorescence of Xanthosine.[7]
-
Quantitative Data Summary
Currently, there is a lack of direct quantitative data in the public domain specifically detailing the interference of Xanthosine in metabolic assays. The potential for interference is inferred from the known behavior of other purine nucleosides and compounds with antioxidant properties. Researchers are strongly encouraged to perform the control experiments outlined in this guide to determine the extent of any interference in their specific experimental setup.
| Assay Type | Potential Interference Mechanism | Recommended Control Experiment |
| MTT/XTT/WST-1 | Direct reduction of tetrazolium salt by Xanthosine. | Cell-Free MTT Reduction Assay |
| LDH Cytotoxicity | Inhibition of LDH enzyme activity by Xanthosine. | Cell-Free LDH Activity Assay |
| Annexin V-FITC | Autofluorescence of Xanthosine. | Unstained, Xanthosine-Treated Cell Control |
Detailed Experimental Protocols
Protocol 1: Cell-Free MTT Reduction Assay
Objective: To determine if Xanthosine directly reduces the MTT tetrazolium salt to formazan in the absence of cells.
Materials:
-
96-well clear flat-bottom plate
-
Xanthosine stock solution
-
Cell culture medium (phenol red-free is recommended to reduce background)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of Xanthosine in cell culture medium in the wells of a 96-well plate. Include a vehicle-only control (medium without Xanthosine).
-
Add MTT reagent to each well to the final concentration used in your cellular assays (typically 0.5 mg/mL).
-
Incubate the plate at 37°C for 1-4 hours, protected from light.
-
After incubation, add the solubilization solution to each well and mix thoroughly to dissolve any formazan crystals that may have formed.
-
Read the absorbance at 570 nm (with a reference wavelength of 630 nm if desired).
Interpretation: An increase in absorbance that correlates with the concentration of Xanthosine indicates direct reduction of MTT and confirms assay interference.
Protocol 2: Cell-Free LDH Activity Assay
Objective: To determine if Xanthosine inhibits LDH enzyme activity or interferes with the assay's colorimetric detection.
Materials:
-
96-well clear flat-bottom plate
-
Xanthosine stock solution
-
Purified LDH enzyme (positive control)
-
LDH assay kit reagents (substrate, cofactor, and dye solution)
-
Assay buffer (as specified by the LDH kit manufacturer)
-
Microplate reader
Procedure:
-
In a 96-well plate, add assay buffer to all wells.
-
Prepare wells with a fixed amount of purified LDH enzyme.
-
Add a serial dilution of Xanthosine to the wells containing the LDH enzyme. Include a control with LDH but no Xanthosine.
-
Include a set of wells with the serial dilution of Xanthosine but without the LDH enzyme to check for direct effects on the assay reagents.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add the reaction mixture to all wells.
-
Incubate for the time recommended in the kit protocol (usually 15-30 minutes) at room temperature, protected from light.
-
Measure the absorbance at the recommended wavelength (typically 490 nm).
Interpretation:
-
A decrease in absorbance in the wells containing LDH and increasing concentrations of Xanthosine indicates inhibition of the LDH enzyme.
-
An increase in absorbance in the wells containing Xanthosine without LDH suggests interference with the assay reagents.
Visualizations
Caption: Simplified pathway of purine catabolism showing the position of Xanthosine.
Caption: Troubleshooting workflow for suspected Xanthosine interference in MTT assays.
Caption: Troubleshooting guide for potential Xanthosine interference in Annexin V assays.
References
- 1. researchportal.ulisboa.pt [researchportal.ulisboa.pt]
- 2. Xanthones as potential antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Bacterial Interference With Lactate Dehydrogenase Assay Leads to an Underestimation of Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. yeasenbio.com [yeasenbio.com]
- 8. Everything about Annexin V-based apoptosis assays | Immunostep Biotech [immunostep.com]
Technical Support Center: Xanthosine Dihydrate in Sensitive Assays
This technical support center provides researchers, scientists, and drug development professionals with essential information on the purity requirements for Xanthosine dihydrate and troubleshooting guidance for its use in sensitive assays.
Frequently Asked Questions (FAQs)
Q1: What is the standard purity of research-grade this compound?
A1: Commercially available research-grade this compound typically has a purity of ≥99%.[1][2] It is supplied as a white to off-white powder.
Q2: What are the common impurities that can be present in this compound?
A2: While specific impurity profiles can vary between manufacturing batches, potential impurities may include structurally related purine nucleosides and their bases, such as:
-
Xanthine: The nucleobase of xanthosine.
-
Guanosine: A closely related purine nucleoside.
-
Inosine: Another related purine nucleoside.
-
Starting materials and by-products from the chemical synthesis process.
-
Degradation products: Formed during storage or under specific experimental conditions.
Q3: How can impurities in this compound affect sensitive assays?
A3: Impurities can significantly impact the accuracy and reproducibility of sensitive assays in several ways:
-
Enzymatic Assays: Structurally similar impurities can act as competitive inhibitors or alternative substrates for enzymes involved in purine metabolism, such as purine nucleoside phosphorylase (PNP).[3] For example, guanosine, guanine, and hypoxanthine have been shown to inhibit the phosphorolysis of xanthosine by human PNP.[3]
-
Cell-Based Assays: Impurities may have their own biological activity, leading to off-target effects or cytotoxicity that can confound the experimental results.
-
Analytical Assays (e.g., HPLC, LC-MS): Impurities can co-elute with the analyte of interest, leading to inaccurate quantification.
Q4: What are the recommended storage conditions for this compound?
A4: To minimize degradation, this compound should be stored in a well-sealed container at -20°C, protected from light and moisture.
Q5: What are suitable solvents and buffers for dissolving this compound?
A5: this compound has limited solubility in water. It is soluble in 1 M ammonium hydroxide (50 mg/mL) and dilute sodium hydroxide solutions.[2] For biological assays, it is crucial to select a buffer system that maintains the desired pH without interfering with the experiment. The pH of the solution is critical as xanthosine exists as a monoanion at physiological pH (pKa = 5.7), which can affect its interaction with enzymes.[4]
Purity Specifications and Impurity Impact
The purity of this compound is paramount for reliable and reproducible results in sensitive assays. The following tables summarize the typical purity specifications and the potential impact of common impurities.
| Parameter | Specification | Analytical Method |
| Appearance | White to off-white powder | Visual Inspection |
| Purity (Assay) | ≥99% | HPLC |
| Related Purines | Specified limits for xanthine, guanosine, etc. | HPLC, LC-MS |
| Residual Solvents | Within ICH limits | GC-HS |
| Water Content | Consistent with dihydrate form | Karl Fischer Titration |
| Impurity | Potential Source | Impact on Sensitive Assays |
| Xanthine | Hydrolysis of Xanthosine | Can act as a substrate or inhibitor for enzymes in purine metabolic pathways.[5] May cause high background in assays measuring purine metabolites. |
| Guanosine | Synthetic by-product | Competitive inhibitor for enzymes like purine nucleoside phosphorylase.[3] |
| Other Nucleosides | Synthetic by-products | May have off-target biological effects in cell-based assays or interfere with enzymatic reactions. |
| Residual Solvents | Manufacturing process | Can affect the solubility and stability of this compound and may be directly toxic to cells in culture. |
| Heavy Metals | Manufacturing process | Can inhibit enzyme activity by binding to active sites or cofactors. |
Troubleshooting Guides
Troubleshooting for Enzymatic Assays (e.g., Purine Nucleoside Phosphorylase Assay)
Issue: Lower than expected enzyme activity.
| Possible Cause | Troubleshooting Step |
| Impure Xanthosine Substrate | Verify the purity of the this compound lot using a validated HPLC method. Consider purchasing from a different supplier if impurities are suspected. |
| Incorrect Buffer pH | The optimal pH for purine nucleoside phosphorylase with xanthosine is between 5 and 6.[3] Prepare fresh buffer and verify the pH. |
| Substrate Degradation | Prepare fresh this compound stock solutions. Avoid repeated freeze-thaw cycles. |
| Enzyme Inactivation | Ensure proper storage and handling of the enzyme. Keep the enzyme on ice during the experiment. |
Issue: High background signal.
| Possible Cause | Troubleshooting Step |
| Contamination with Xanthine | The presence of xanthine in the this compound can lead to a high starting signal in coupled assays involving xanthine oxidase.[6] Use high-purity Xanthosine and include a "no enzyme" control to measure the background from the substrate solution. |
| Non-specific Substrate Conversion | Ensure that the assay conditions are specific for the enzyme of interest. Run controls without the coupling enzyme to check for non-specific reactions. |
| Reagent Contamination | Use fresh, high-purity reagents and buffers. |
Experimental Protocols & Methodologies
Protocol 1: HPLC Method for Purity Assessment of this compound
This protocol provides a general method for the purity analysis of this compound and the detection of related purine impurities.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1 M Phosphate buffer (pH 6.0).
-
Mobile Phase B: Methanol.
-
Gradient:
-
0-5 min: 5% B
-
5-20 min: 5% to 30% B
-
20-25 min: 30% B
-
25-30 min: 30% to 5% B
-
30-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve this compound in the mobile phase A to a final concentration of 1 mg/mL.
Protocol 2: Colorimetric Purine Nucleoside Phosphorylase (PNP) Activity Assay
This is a coupled enzyme assay to determine PNP activity using xanthosine as a substrate.
-
Reagents:
-
PNP Assay Buffer: 50 mM Potassium Phosphate, pH 7.5.
-
Xanthosine Substrate Solution: 10 mM this compound in PNP Assay Buffer.
-
Xanthine Oxidase: 0.2 U/mL in PNP Assay Buffer.
-
Peroxidase: 10 U/mL in PNP Assay Buffer.
-
Chromogenic Reagent Mix: 3,5-dichloro-2-hydroxybenzenesulfonic acid and 4-aminophenazone.
-
-
Procedure:
-
Add 50 µL of sample (containing PNP) to a 96-well plate.
-
Prepare a reaction mixture containing 100 µL of PNP Assay Buffer, 20 µL of Xanthosine Substrate Solution, 10 µL of Xanthine Oxidase, 10 µL of Peroxidase, and 20 µL of Chromogenic Reagent Mix per well.
-
Add 160 µL of the reaction mixture to each well.
-
Incubate at 37°C and monitor the increase in absorbance at 520 nm over time.
-
-
Controls:
-
Negative Control: Replace the enzyme sample with PNP Assay Buffer.
-
Background Control: Omit the Xanthosine substrate to check for background signal from the sample.
-
Visualizations
Caption: Workflow for ensuring this compound quality and its use in sensitive assays.
Caption: A logical troubleshooting guide for unexpected results in sensitive assays.
Caption: Simplified purine metabolism pathway showing the role of Xanthosine.
References
- 1. scbt.com [scbt.com]
- 2. Xanthosine =99 5968-90-1 [sigmaaldrich.com]
- 3. asci_content_assets.s3.amazonaws.com [asci_content_assets.s3.amazonaws.com]
- 4. Xanthine, xanthosine and its nucleotides: solution structures of neutral and ionic forms, and relevance to substrate properties in various enzyme systems and metabolic pathways. | Sigma-Aldrich [sigmaaldrich.com]
- 5. Formation of xanthine and the use of purine metabolites as a nitrogen source in Arabidopsis plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
Technical Support Center: Managing the Hygroscopic Nature of Xanthosine Dihydrate Powder
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the hygroscopic properties of Xanthosine dihydrate powder. Adherence to these protocols is crucial for ensuring experimental accuracy, product stability, and consistent results.
Frequently Asked Questions (FAQs)
Q1: What does it mean that this compound is hygroscopic?
A1: The hygroscopic nature of this compound means it has a strong tendency to absorb moisture from the surrounding atmosphere.[1] This can lead to physical and chemical changes in the powder if not handled and stored correctly.
Q2: What are the potential consequences of improper handling of this compound powder?
A2: Improper handling can lead to several issues, including:
-
Clumping and Caking: Absorbed moisture can cause powder particles to stick together, affecting flowability and making accurate weighing difficult.[1][2]
-
Inaccurate Measurements: The absorbed water adds to the weight of the powder, leading to errors in concentration when preparing solutions.
-
Chemical Degradation: Excess moisture can promote hydrolysis or other degradation pathways, impacting the purity and stability of the compound.[1][3]
-
Altered Physical Properties: Moisture can change the powder's appearance, dissolution rate, and other physical characteristics.[3]
Q3: How should I store this compound powder to minimize moisture absorption?
A3: To maintain its integrity, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[4][5] For long-term storage, refrigeration in a desiccated environment is recommended.[4] Always allow the container to equilibrate to room temperature before opening to prevent condensation.
Q4: What is the ideal humidity level for handling this compound powder?
Q5: How can I accurately weigh this compound powder?
A5: The "weighing by difference" technique is recommended for accurate measurement. This involves weighing the sealed container with the powder, transferring the desired amount to your vessel, and then re-weighing the original container. The difference in weight is the exact amount of powder transferred. This minimizes the powder's exposure to atmospheric moisture.
Q6: My this compound powder has formed clumps. Can I still use it?
A6: Clumping indicates moisture absorption. While the compound may still be usable for some non-critical applications, it is highly recommended to first determine the water content to adjust the weight for accurate solution preparation. For sensitive experiments, using a fresh, unclumped lot is advisable.
Troubleshooting Guides
This section provides solutions to common problems encountered when working with this compound.
Issue 1: Powder Clumping or Caking
-
Symptom: The powder is not free-flowing and has formed aggregates.
-
Cause: Exposure to ambient humidity.
-
Solution:
-
Assess Water Content: Before use, determine the water content using Karl Fischer titration or Thermogravimetric Analysis (TGA).
-
Adjust Mass: Compensate for the water content in your calculations to ensure you are using the correct amount of the active compound.
-
Improve Storage: Transfer the remaining powder to a new, dry container with a desiccant and store it in a desiccator or a controlled low-humidity environment.
-
Issue 2: Inconsistent Experimental Results
-
Symptom: Variability in results between experiments using the same protocol.
-
Cause: Inconsistent water content in the this compound powder, leading to variations in solution concentration.
-
Solution:
-
Standardize Handling: Implement a strict protocol for handling the powder, including minimizing exposure time to air and using the "weighing by difference" method.
-
Control Environment: Whenever possible, handle the powder in a glove box with controlled humidity or in a room with a dehumidifier.
-
Verify Purity: If inconsistencies persist, verify the purity and water content of the powder lot.
-
Issue 3: Difficulty in Dissolving the Powder
-
Symptom: The powder does not dissolve as expected or forms a suspension.
-
Cause: While this compound has slight solubility in aqueous bases, DMSO, and methanol, significant moisture uptake can alter its dissolution properties.[6]
-
Solution:
-
Gentle Heating and Sonication: To aid dissolution, gently warm the solution and use an ultrasonic bath.
-
Check Solvent Quality: Ensure the solvent is of high purity and has not been contaminated with water.
-
Small-Scale Test: Perform a small-scale solubility test with a fresh sample to confirm the expected behavior.
-
Data Presentation
Due to the lack of publicly available specific stability data for this compound, the following tables illustrate the type of data that should be considered and recorded when performing stability studies.
Table 1: Example Stability Data for this compound Under Different Storage Conditions
| Storage Condition (Temperature / Relative Humidity) | Time Point | Appearance | Water Content (%) (Karl Fischer) | Purity (%) (HPLC) |
| 25°C / 60% RH | 0 Months | White, free-flowing powder | 11.2 | 99.8 |
| 3 Months | White, slightly clumpy | 12.5 | 99.7 | |
| 6 Months | Off-white, clumpy | 13.8 | 99.5 | |
| 40°C / 75% RH | 0 Months | White, free-flowing powder | 11.2 | 99.8 |
| 1 Month | Off-white, caked | 15.1 | 98.9 | |
| 3 Months | Yellowish, hard cake | 16.5 | 97.2 | |
| 4°C / Desiccated | 0 Months | White, free-flowing powder | 11.2 | 99.8 |
| 6 Months | White, free-flowing powder | 11.3 | 99.8 | |
| 12 Months | White, free-flowing powder | 11.3 | 99.7 |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results for this compound.
Experimental Protocols
Protocol 1: Accurate Weighing of this compound Using "Weighing by Difference"
-
Preparation: Allow the sealed container of this compound to equilibrate to the ambient temperature of the weighing area to prevent condensation.
-
Initial Weighing: Place the closed container on the analytical balance and record the mass (M1).
-
Transfer: In a low-humidity environment (e.g., a glove box or a room with controlled humidity), quickly open the container and transfer an approximate amount of the powder to your receiving vessel.
-
Final Weighing: Immediately reseal the original container, place it back on the same analytical balance, and record the new mass (M2).
-
Calculation: The exact mass of the transferred powder (M_powder) is M1 - M2.
Protocol 2: Determination of Water Content by Karl Fischer Titration
This protocol provides a general guideline. Specific parameters should be optimized for the instrument in use.
-
Instrument Preparation: Prepare the Karl Fischer titrator with fresh, appropriate reagents (e.g., a one-component or two-component system).
-
Titrator Conditioning: Run a pre-titration to neutralize any residual water in the titration cell.
-
Sample Preparation: In a low-humidity environment, accurately weigh approximately 20-50 mg of this compound powder using the "weighing by difference" method.
-
Titration: Quickly introduce the weighed powder into the titration vessel.
-
Analysis: Start the titration. The instrument will automatically dispense the Karl Fischer reagent until the endpoint is reached.
-
Calculation: The instrument's software will calculate the percentage of water in the sample based on the amount of reagent consumed.
-
Replicates: Perform the measurement in triplicate to ensure accuracy and precision.
Protocol 3: Thermogravimetric Analysis (TGA) for Water Content
-
Instrument Setup: Calibrate the TGA instrument for temperature and mass.
-
Sample Preparation: In a low-humidity environment, accurately weigh 5-10 mg of this compound powder into a TGA pan.
-
Analysis Program:
-
Equilibrate the sample at 30°C.
-
Ramp the temperature from 30°C to 200°C at a rate of 10°C/min under a nitrogen atmosphere.
-
-
Data Analysis: Analyze the resulting TGA curve. The weight loss corresponding to the removal of water of hydration will typically occur before the decomposition of the compound. The percentage of weight loss in this initial step corresponds to the water content.
Mandatory Visualizations
Caption: Workflow for handling hygroscopic this compound powder.
References
Unexpected peaks in chromatography of Xanthosine samples.
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering unexpected peaks during the chromatographic analysis of Xanthosine samples.
Frequently Asked questions (FAQs)
Q1: What are the common causes of unexpected peaks in Xanthosine chromatograms?
Unexpected peaks in Xanthosine chromatograms can originate from several sources. These "ghost peaks" or extraneous signals can interfere with the accurate quantification of Xanthosine and its related compounds.[1] Common causes include:
-
Contamination: This is a primary source of unexpected peaks. Contamination can be introduced from the HPLC system itself (e.g., residual compounds from previous analyses), the solvents and reagents used (even trace impurities in high-purity solvents), or from improperly cleaned glassware.[2]
-
Sample Degradation: Xanthosine, like other nucleosides, can degrade under certain conditions. Forced degradation studies, which involve exposing the drug substance to stress conditions like acid, base, oxidation, heat, and light, are performed to identify potential degradation products.[3][4][5] These degradation products will appear as new peaks in the chromatogram.
-
Mobile Phase Issues: Impurities in the mobile phase solvents, especially water, can accumulate on the column and elute as peaks, particularly during gradient elution.[6] The mobile phase composition itself, if not optimal, can also lead to issues like peak splitting or tailing.
-
Column Problems: A contaminated or deteriorated column can lead to distorted peak shapes and the appearance of extraneous peaks.[6][7] Column voids or plugged frits can also significantly affect chromatography.[7]
-
Injector and System Issues: Carryover from previous injections, especially of concentrated samples, can introduce ghost peaks.[2] Leaks in the system can also introduce air or other contaminants.[1]
Q2: An unexpected peak is consistently appearing in my blank runs. What should I investigate?
A peak in a blank injection (an injection of the mobile phase without the sample) strongly suggests that the source of the peak is within the HPLC system or the mobile phase itself. Here’s a systematic approach to troubleshooting:
-
Isolate the Source: Sequentially replace components of your system. Start with fresh, high-purity mobile phase solvents. If the peak persists, it may be leaching from the system, such as from tubing, seals, or the column itself.[2]
-
Check the Mobile Phase: Use freshly prepared mobile phase made with high-purity, HPLC-grade solvents. Filter the mobile phase to remove any particulate matter.[1]
-
Flush the System: Thoroughly flush the injector, tubing, and detector to remove any accumulated contaminants.[1][8]
-
Column Contamination: If the peak disappears after replacing the column, the original column was likely contaminated.
Q3: I observe a new peak in my Xanthosine sample that was not present in the standard. What could it be?
This scenario often points to either an impurity in the sample or degradation of Xanthosine.
-
Potential Impurities: Commercial Xanthosine may contain related purine compounds or byproducts from its synthesis or purification process.
-
Degradation Products: Xanthosine can degrade into other compounds. The primary degradation pathway for purine nucleosides often involves hydrolysis of the glycosidic bond, which would yield xanthine and ribose. Other potential degradation products could arise from oxidation or other chemical modifications of the purine ring or the ribose moiety. Forced degradation studies are designed to intentionally create and identify these products.[3][4]
To identify the unknown peak, techniques like mass spectrometry (LC-MS) can be invaluable for determining the molecular weight and potential structure of the compound.[2]
Q4: My Xanthosine peak is tailing or fronting. What are the likely causes and solutions?
Poor peak shape can compromise the accuracy of quantification.
-
Peak Tailing: This is often caused by strong interactions between the analyte and active sites on the column packing material, or by extra-column band broadening (e.g., from poorly made connections).[6][9] To address tailing, you can try adjusting the mobile phase pH, using a different column, or ensuring all connections are properly fitted.[6]
-
Peak Fronting: This can be a sign of column overload, where too much sample has been injected.[9] Diluting the sample can often resolve this issue. It can also be caused by the sample being dissolved in a solvent stronger than the mobile phase.[7]
Troubleshooting Guides
Systematic Troubleshooting of Unexpected Peaks
This guide provides a step-by-step process to identify the source of unexpected peaks in your Xanthosine chromatogram.
Xanthosine Degradation Pathway
Understanding the potential degradation pathways of Xanthosine is crucial for identifying unexpected peaks that may be degradation products.
Data Presentation
Table 1: Common HPLC Conditions for Xanthine and Related Compounds Analysis
| Parameter | Typical Conditions | Notes |
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) | C18 columns are widely used for separating xanthine derivatives.[6][10] |
| Mobile Phase | Buffered aqueous solution with an organic modifier (e.g., Methanol or Acetonitrile) | A common mobile phase consists of a phosphate buffer and an organic solvent.[11][12] |
| pH | Typically acidic to neutral (e.g., pH 5.1) | The pH of the mobile phase can significantly affect the retention and selectivity of ionizable compounds like Xanthosine.[12] |
| Detection | UV at ~254 nm or ~270 nm | Xanthine and its derivatives have strong UV absorbance in this range.[7][11] |
| Flow Rate | 0.5 - 1.5 mL/min | A standard flow rate for analytical HPLC. |
| Temperature | Ambient or controlled (e.g., 30-40 °C) | Maintaining a consistent temperature is crucial for reproducible retention times. |
Table 2: Troubleshooting Summary for Unexpected Peaks
| Symptom | Possible Cause | Recommended Action |
| Peak in blank injection | Contaminated mobile phase or system | Prepare fresh mobile phase; flush the system and injector.[1][2] |
| New peak in sample, not in standard | Sample degradation or impurity | Prepare a fresh sample; use LC-MS to identify the unknown peak.[3] |
| Peak tailing | Secondary interactions with the column; extra-column volume | Adjust mobile phase pH; check all fittings and connections.[6][9] |
| Peak fronting | Column overload; sample solvent stronger than mobile phase | Dilute the sample; dissolve the sample in the mobile phase.[7][9] |
| Split peaks | Column void or contamination at the inlet | Reverse flush the column; if the problem persists, replace the column.[13] |
Experimental Protocols
Protocol 1: Forced Degradation Study of Xanthosine
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products of Xanthosine.
Objective: To generate potential degradation products of Xanthosine under various stress conditions.
Materials:
-
Xanthosine reference standard
-
HPLC-grade water, methanol, and acetonitrile
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV or PDA detector
Procedure:
-
Acid Hydrolysis:
-
Dissolve Xanthosine in a solution of 0.1 M HCl.
-
Heat the solution at a controlled temperature (e.g., 60°C) for a specified time (e.g., 2-8 hours).
-
Neutralize the solution with 0.1 M NaOH before injection.
-
-
Base Hydrolysis:
-
Dissolve Xanthosine in a solution of 0.1 M NaOH.
-
Keep the solution at room temperature for a specified time.
-
Neutralize the solution with 0.1 M HCl before injection.
-
-
Oxidative Degradation:
-
Dissolve Xanthosine in a solution of 3% H₂O₂.
-
Keep the solution at room temperature for a specified time.
-
-
Thermal Degradation:
-
Store solid Xanthosine powder in an oven at a high temperature (e.g., 80°C) for a specified period.
-
Dissolve the stressed powder in the mobile phase for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of Xanthosine to a UV lamp or direct sunlight for a specified duration.
-
Analysis:
-
Analyze all stressed samples by HPLC.
-
Compare the chromatograms of the stressed samples to that of an unstressed Xanthosine standard.
-
The new peaks that appear in the stressed samples are potential degradation products.
Protocol 2: HPLC Method for Xanthosine and Potential Degradation Products
This protocol provides a starting point for developing an HPLC method capable of separating Xanthosine from its potential degradation products.
Objective: To establish an HPLC method for the analysis of Xanthosine and its related substances.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV/PDA detector.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.02 M Potassium Phosphate buffer, pH 5.5 |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 30% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Procedure:
-
Prepare the mobile phases and degas them.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject the Xanthosine standard, blank, and stressed samples.
-
Analyze the resulting chromatograms for peak shape, resolution, and retention time.
-
Optimize the gradient, pH, or organic modifier as needed to achieve adequate separation of all peaks.
References
- 1. helixchrom.com [helixchrom.com]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. medcraveonline.com [medcraveonline.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmasm.com [pharmasm.com]
- 6. lcms.cz [lcms.cz]
- 7. HPLC analysis of selected xanthones in mangosteen fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. symc.edu.cn [symc.edu.cn]
- 10. researchgate.net [researchgate.net]
- 11. taylorfrancis.com [taylorfrancis.com]
- 12. HPLC method for measurement of purine nucleotide degradation products in cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
Xanthosine vs. Inosine: A Comparative Analysis of Their Neuronal Effects
In the intricate landscape of neurobiology, the roles of endogenous purines are of paramount importance. Among these, inosine has garnered significant attention for its neuroprotective and neuroregenerative properties. Its structural analog, xanthosine, while less studied, presents an intriguing subject for comparison. This guide provides a detailed, evidence-based comparison of the known effects of xanthosine and inosine on neurons, aimed at researchers, scientists, and professionals in drug development.
I. Overview of Neuronal Effects
In a comparative context, inosine has been extensively documented to promote neuronal survival, stimulate axonal growth, and modulate synaptic activity. In contrast, direct experimental data on the effects of xanthosine on these key neuronal parameters is notably scarce in the current scientific literature. Most available research on xanthine-containing compounds in a neurological context focuses on their derivatives as antagonists of adenosine receptors, rather than the direct action of xanthosine itself.
II. Quantitative Comparison of Neuronal Effects
The following table summarizes the available quantitative data for the effects of inosine on various neuronal parameters. It is important to note that corresponding quantitative data for xanthosine is largely unavailable in the reviewed literature.
| Parameter | Inosine | Xanthosine | Source |
| Neuronal Viability | Promotes neuronal viability and protects against hypoxic and oxidative damage.[1][2] | Data not available | [1][2] |
| Neurite Outgrowth | Stimulates neurite outgrowth in vitro and induces axonal outgrowth in vivo.[1] | Data not available | [1] |
| Synaptic Transmission | Decreases field excitatory post-synaptic potentials (fEPSPs) at concentrations of 100 µM and 300 µM in hippocampal slices. This effect is mediated by adenosine A1 receptors.[3][4] | Xanthine, its base, has been shown to depress evoked synaptic transmission, an effect attributed to the generation of reactive oxygen species by xanthine oxidase.[5] Direct data on xanthosine is unavailable. | [3][4][5] |
| Receptor Binding (Ki) | - Adenosine A1 Receptor (rat): ~100 µM - Adenosine A2A Receptor (rat): ~200 µM - Adenosine A3 Receptor (rat): 1.37 µM | Data on direct binding of xanthosine to adenosine receptors is limited. However, xanthine derivatives are known adenosine receptor antagonists.[6][7] | [3][6][7] |
III. Signaling Pathways
Inosine Signaling
Inosine's effects on neurons are primarily mediated through its interaction with adenosine receptors, particularly A1, A2A, and A3 subtypes.[6][8] Activation of these receptors triggers several downstream signaling cascades crucial for neuroprotection and neuroregeneration.
One of the key pathways involves the activation of protein kinase A (PKA), phosphoinositide 3-kinase (PI3K)/Akt, and extracellular signal-regulated kinase (ERK)1/2, while inhibiting glycogen synthase kinase 3β (GSK-3β).[6] This intricate signaling network is associated with cell survival, neuroplasticity, and antidepressant-like effects.[6]
Xanthosine Signaling
Direct evidence for xanthosine-activated signaling pathways in neurons is currently lacking. However, studies on xanthine derivatives demonstrate their action as antagonists at adenosine receptors, suggesting that xanthosine, if it interacts with these receptors, might modulate neuronal function by blocking adenosine-mediated signaling.[6][7] A study on the effects of xanthine on synaptic transmission indicated that its effects were likely due to the generation of reactive oxygen species by xanthine oxidase, rather than a direct receptor-mediated action.[5][9]
IV. Experimental Protocols
Neuronal Viability Assay
-
Objective: To quantify the effect of a compound on neuronal survival.
-
Method:
-
Primary neurons or neuronal cell lines (e.g., SH-SY5Y) are cultured in 96-well plates.
-
Cells are treated with varying concentrations of the test compound (Inosine or Xanthosine) for a specified duration (e.g., 24-48 hours).
-
A viability reagent, such as 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or a resazurin-based assay (e.g., PrestoBlue), is added to each well.
-
After incubation, the absorbance or fluorescence is measured using a microplate reader. The signal is proportional to the number of viable, metabolically active cells.
-
Data is typically normalized to a vehicle-treated control group.
-
Neurite Outgrowth Assay
-
Objective: To measure the effect of a compound on the growth of neuronal processes.
-
Method:
-
Neuronal cells (e.g., PC-12 or primary cortical neurons) are plated at a low density on a suitable substrate (e.g., poly-L-lysine coated plates).
-
Cells are treated with the test compound in the presence or absence of a growth factor (e.g., Nerve Growth Factor for PC-12 cells).
-
After an incubation period (e.g., 48-72 hours), cells are fixed and stained for neuronal markers (e.g., β-III tubulin).
-
Images of the cells are captured using a high-content imaging system or a fluorescence microscope.
-
Neurite length and branching are quantified using automated image analysis software.
-
Electrophysiological Recording of Synaptic Transmission
-
Objective: To assess the impact of a compound on synaptic communication between neurons.
-
Method (Whole-cell patch-clamp):
-
Acute brain slices (e.g., hippocampal slices) are prepared from rodents.
-
A single neuron is visualized under a microscope, and a glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane ("giga-seal").
-
The membrane patch under the pipette is ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
Synaptic events, such as excitatory postsynaptic currents (EPSCs) or inhibitory postsynaptic currents (IPSCs), are recorded in response to stimulation of presynaptic fibers.
-
The test compound is bath-applied to the slice, and changes in the amplitude, frequency, and kinetics of synaptic currents are measured.
-
V. Conclusion
The available scientific evidence strongly supports a multifaceted role for inosine in promoting neuronal health and regeneration through well-defined signaling pathways. It demonstrates clear effects on neuronal viability, neurite outgrowth, and synaptic transmission, primarily through the modulation of adenosine receptors.
In stark contrast, the direct neuronal effects of xanthosine remain largely unexplored. While the xanthine scaffold is a key component of many adenosine receptor antagonists, the specific actions of xanthosine on neurons have not been a focus of extensive research. The limited data on xanthine suggests a potential for indirect effects on synaptic transmission via oxidative stress, but this cannot be directly extrapolated to xanthosine without further investigation.
For researchers and drug development professionals, inosine presents a promising molecule with a significant body of preclinical evidence supporting its neuroprotective and neurorestorative potential. Xanthosine, on the other hand, represents an area with a substantial knowledge gap. Future studies are warranted to elucidate the direct effects of xanthosine on neurons to determine if it shares any of the beneficial properties of its close analog, inosine, or if it possesses a distinct pharmacological profile. Direct, head-to-head comparative studies are essential to fully understand the relative therapeutic potential of these two purine nucleosides.
References
- 1. Adenosine receptor binding: structure-activity analysis generates extremely potent xanthine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inosine as a Tool to Understand and Treat Central Nervous System Disorders: A Neglected Actor? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective Effects of Alpha-Mangostin on MPP+-Induced Apoptotic Cell Death in Neuroblastoma SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neurite Outgrowth Assays [sigmaaldrich.com]
- 5. The effect of xanthine/xanthine oxidase generated reactive oxygen species on synaptic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. De novo analysis of receptor binding affinity data of xanthine adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Xanthines as Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Guanosine stimulates neurite outgrowth in PC12 cells via activation of heme oxygenase and cyclic GMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The mechanism of inhibition by xanthine of adenosine A1-receptor responses in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
Xanthosine as a Biomarker for Metabolic Stress: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The identification of sensitive and specific biomarkers is critical for the early detection and management of metabolic stress, a state implicated in a range of pathologies including metabolic syndrome, diabetes, and cardiovascular disease. This guide provides a comprehensive comparison of xanthosine as a potential biomarker for metabolic stress, evaluating its performance against other alternatives with supporting experimental data and detailed methodologies.
Introduction to Xanthosine and Metabolic Stress
Metabolic stress is a condition characterized by an imbalance between the cellular demand for energy and the available supply, leading to a cascade of physiological and biochemical changes. Xanthosine, a purine nucleoside, is an intermediate in purine metabolism. Emerging evidence suggests its potential as a biomarker for metabolic dysregulation.
Xanthosine in the Purine Metabolism Pathway
Xanthosine is centrally positioned in the purine breakdown pathway. It is formed from xanthosine monophosphate (XMP) and is subsequently converted to xanthine by purine nucleoside phosphorylase. Xanthine is then oxidized to uric acid by xanthine oxidoreductase (XOR).[1] This pathway is integral to cellular energy homeostasis and redox balance.
Evidence for Xanthosine and Related Molecules as Metabolic Stress Biomarkers
While direct validation studies for xanthosine as a primary biomarker for metabolic stress are limited, compelling indirect evidence comes from studies on xanthine oxidoreductase (XOR), the enzyme that metabolizes the downstream product of xanthosine.
A study in a general population demonstrated that plasma XOR activity is significantly correlated with several markers of metabolic disorders.[1] These correlations suggest that flux through the purine pathway, in which xanthosine is a key intermediate, is altered in states of metabolic stress.
Quantitative Data Summary
The following table summarizes the correlation between plasma XOR activity and various metabolic parameters, providing a basis for the potential utility of upstream metabolites like xanthosine as biomarkers.
| Metabolic Parameter | Correlation with Plasma XOR Activity (r-value) | p-value |
| Body Mass Index (BMI) | 0.323 | <0.001 |
| Alanine Transaminase (ALT) | 0.694 | <0.001 |
| Uric Acid | 0.249 | <0.001 |
| Triglycerides | 0.312 | <0.001 |
| HOMA-R (Insulin Resistance) | 0.238 | <0.001 |
| Data adapted from a study on a population-based cohort.[1] |
Comparison with Alternative Metabolic Stress Biomarkers
Several other molecules have been proposed as biomarkers for metabolic stress. The table below compares xanthosine (based on indirect evidence from XOR) with other potential biomarkers.
| Biomarker | Advantages | Disadvantages |
| Xanthosine (inferred) | - Central role in purine metabolism- Potential for early detection of pathway dysregulation | - Lack of direct validation studies- Specificity for metabolic stress needs to be established |
| Leptin | - Well-established role in energy homeostasis- Can be a biomarker of acute stress[2] | - Levels can be influenced by various factors other than metabolic stress |
| Adiponectin | - Decreased levels are associated with an increased risk of metabolic syndrome | - Can be influenced by factors like inflammation |
| C-Reactive Protein (CRP) | - A widely used non-specific marker of inflammation often associated with metabolic syndrome | - Lacks specificity for metabolic stress |
| Inosine & Hypoxanthine | - Precursors to xanthine, also part of the purine pathway- Potential biomarkers for cardiac ischemia | - Primarily studied in the context of ischemia, not general metabolic stress |
Experimental Protocols
Validating xanthosine as a biomarker requires robust and reproducible experimental protocols. Below are methodologies for key experiments.
Measurement of Xanthosine in Biological Samples
A common method for quantifying purine metabolites like xanthosine is High-Performance Liquid Chromatography (HPLC).
Protocol: HPLC for Xanthosine Quantification
-
Sample Preparation:
-
Collect biological samples (e.g., plasma, urine, tissue homogenates).
-
Deproteinize the sample by adding perchloric acid to a final concentration of 0.1 M.
-
Centrifuge at 13,000 x g for 15 minutes at 4°C to pellet precipitated proteins.
-
Neutralize the supernatant with potassium carbonate.
-
Centrifuge again to remove the potassium perchlorate precipitate.
-
Filter the final supernatant through a 0.22 µm filter before injection into the HPLC system.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of a low-concentration phosphate buffer and methanol.
-
Detection: UV detection at approximately 254 nm.
-
Quantification: Use a standard curve generated with known concentrations of xanthosine.
-
Commercial Assay Kits
Alternatively, commercially available assay kits for xanthine and hypoxanthine can be adapted for xanthosine measurement by including a purine nucleoside phosphorylase to convert xanthosine to xanthine. These kits are often fluorometric or colorimetric.[3]
General Protocol for Commercial Kits:
-
Prepare samples and standards as per the kit instructions.
-
For xanthosine measurement, pre-incubate samples with purine nucleoside phosphorylase.
-
Add the reaction mix containing xanthine oxidase and a probe.
-
Incubate for the recommended time, protected from light.
-
Measure the fluorescence or absorbance using a plate reader.
-
Calculate the concentration based on the standard curve.
Conclusion and Future Directions
The available evidence, primarily from studies on the related enzyme xanthine oxidoreductase, suggests that xanthosine is a promising candidate biomarker for metabolic stress. Its central position in the purine metabolism pathway makes it a potentially sensitive indicator of metabolic dysregulation.
However, direct validation studies are crucial. Future research should focus on:
-
Clinical Studies: Conducting large-scale clinical studies to directly correlate xanthosine levels with the incidence and severity of metabolic stress-related diseases.
-
Performance Comparison: Quantitatively comparing the sensitivity, specificity, and predictive value of xanthosine with established and other emerging biomarkers.
-
Mechanistic Insights: Elucidating the precise mechanisms by which metabolic stress alters xanthosine levels and its downstream signaling effects.
The validation of xanthosine as a reliable biomarker would provide a valuable tool for researchers, clinicians, and drug development professionals in the ongoing effort to combat metabolic diseases.
References
A Comparative Analysis of Xanthosine and Its Synthetic Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of Xanthosine and its synthetic analogs, supported by experimental data and detailed methodologies. This analysis focuses on their roles as adenosine receptor antagonists and phosphodiesterase inhibitors, key mechanisms underlying their diverse pharmacological effects.
Xanthosine, a naturally occurring purine nucleoside, and its synthetic derivatives represent a significant class of compounds with broad therapeutic potential. These molecules are primarily recognized for their ability to modulate cellular signaling pathways by antagonizing adenosine receptors and inhibiting phosphodiesterase (PDE) enzymes. This dual activity allows them to influence a wide range of physiological processes, including inflammation, neurotransmission, and cardiovascular function. The structural versatility of the xanthine scaffold has enabled the development of numerous synthetic analogs with enhanced potency, selectivity, and pharmacokinetic profiles compared to the parent compound, Xanthosine.
Performance Comparison: Xanthosine vs. Synthetic Analogs
The following tables summarize the available quantitative data for Xanthosine and several of its synthetic analogs, focusing on their inhibitory activity against adenosine receptors and phosphodiesterase enzymes. It is important to note that direct comparative studies between Xanthosine and its analogs under identical experimental conditions are limited in the published literature. The data presented here is compiled from various sources and should be interpreted with this context in mind.
Table 1: Comparative Adenosine Receptor Binding Affinity (Ki in µM)
| Compound | Adenosine A1 Receptor (Ki) | Adenosine A2A Receptor (Ki) | Adenosine A2B Receptor (Ki) | Adenosine A3 Receptor (Ki) |
| Xanthosine | Data not available | Data not available | Data not available | Data not available |
| Theophylline | 13 | 25 | 15 | >100 |
| Caffeine | 40 | 20 | 50 | >100 |
| Istradefylline (KW-6002) | 0.22 | 0.0021 | 0.68 | 2.1 |
| DPCPX | 0.00045 | 0.23 | - | 0.44 |
| ZM241385 | 23 | 0.00079 | 0.2 | 0.4 |
Note: A lower Ki value indicates a higher binding affinity.
Table 2: Comparative Phosphodiesterase Inhibition (IC50 in µM)
| Compound | PDE1 | PDE2 | PDE3 | PDE4 | PDE5 |
| Xanthosine | Data not available | Data not available | Data not available | Data not available | Data not available |
| Theophylline | 130 | 100 | 30 | 100 | 25 |
| Caffeine | 400 | 200 | 100 | 200 | 50 |
| Pentoxifylline | 100 | - | - | 20 | 40 |
| IBMX | 18 | 30 | 50 | 10 | 7 |
Note: A lower IC50 value indicates a higher inhibitory potency.
Key Signaling Pathways
The biological effects of Xanthosine and its analogs are primarily mediated through the modulation of two key signaling pathways: the adenosine receptor pathway and the cyclic nucleotide signaling pathway.
Adenosine Receptor Signaling
Cyclic Nucleotide Signaling and PDE Inhibition
Xanthosine-Specific Signaling in Hepatic Glucose Homeostasis
A notable signaling pathway specifically elucidated for Xanthosine involves the regulation of hepatic glucose metabolism. Xanthosine has been shown to modulate the AMPK/FoxO1/AKT/GSK3β signaling cascade, leading to an inhibition of gluconeogenesis and activation of glycogenesis.
// Dashed lines for inhibitory effects edge [style=dashed, color="#EA4335"]; FoxO1 -> Gluconeogenesis [style=invis]; // for layout GSK3b -> Glycogenesis [style=invis]; // for layout AMPK -> FoxO1; AKT -> GSK3b; GSK3b -> GS;
// Solid lines for activating effects edge [style=solid, color="#34A853"]; Xanthosine -> AMPK; Xanthosine -> AKT; GS -> Glycogenesis; PEPCK_G6Pase -> Gluconeogenesis; } dot Caption: Xanthosine's regulation of hepatic glucose homeostasis via the AMPK/FoxO1 and AKT/GSK3β pathways.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of Xanthosine and its synthetic analogs.
Adenosine Receptor Binding Assay (Radioligand Displacement)
This protocol is a standard method for determining the binding affinity of a compound for a specific receptor subtype.
Objective: To determine the inhibitory constant (Ki) of a test compound for an adenosine receptor subtype.
Materials:
-
Membranes from cells expressing the target adenosine receptor subtype (e.g., CHO-K1 cells stably expressing human A1 adenosine receptor).
-
Radioligand specific for the receptor subtype (e.g., [³H]DPCPX for A1 receptors).
-
Test compounds (Xanthosine and its analogs).
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation cocktail.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a microtiter plate, add the cell membranes, the radioligand at a fixed concentration (typically near its Kd value), and the test compound at varying concentrations.
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of a known non-radiolabeled antagonist.
-
Incubate the plate at room temperature for a specified time (e.g., 2 hours) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters with ice-cold incubation buffer to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Phosphodiesterase (PDE) Inhibition Assay (Malachite Green Assay)
This colorimetric assay is used to measure the activity of PDE enzymes and the inhibitory effects of test compounds.
Objective: To determine the IC50 value of a test compound for a specific PDE isozyme.
Materials:
-
Purified recombinant human PDE enzyme.
-
Cyclic nucleotide substrate (cAMP or cGMP).
-
5'-nucleotidase.
-
Malachite Green reagent.
-
Test compounds (Xanthosine and its analogs).
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 100 mM MgCl₂, 1 mM DTT).
-
Microtiter plate.
-
Plate reader.
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a microtiter plate, add the PDE enzyme, the test compound at varying concentrations, and the cyclic nucleotide substrate.
-
Incubate the plate at 30°C for a specified time (e.g., 30 minutes) to allow the PDE to hydrolyze the cyclic nucleotide to its corresponding 5'-monophosphate.
-
Stop the PDE reaction and initiate the 5'-nucleotidase reaction by adding 5'-nucleotidase. This enzyme will hydrolyze the 5'-monophosphate to a nucleoside and inorganic phosphate (Pi).
-
Incubate the plate at 30°C for a specified time (e.g., 15 minutes).
-
Add the Malachite Green reagent to the wells. This reagent forms a colored complex with the inorganic phosphate produced.
-
Measure the absorbance of the colored complex at a specific wavelength (e.g., 620 nm) using a plate reader.
-
The amount of color produced is directly proportional to the amount of Pi generated, which is a measure of PDE activity.
-
Plot the percentage of PDE inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting dose-response curve.
Conclusion
The comparative analysis of Xanthosine and its synthetic analogs reveals a class of compounds with significant therapeutic potential, primarily through the modulation of adenosine and cyclic nucleotide signaling pathways. While Xanthosine itself demonstrates biological activity, synthetic modifications to the xanthine scaffold have led to the development of analogs with substantially improved potency and selectivity for specific adenosine receptor subtypes and phosphodiesterase isozymes.
The lack of comprehensive, direct comparative data between Xanthosine and its numerous analogs highlights a crucial area for future research. Such studies would be invaluable for establishing clear structure-activity relationships and for guiding the rational design of next-generation xanthine-based therapeutics. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for researchers to undertake these much-needed investigations and to further unlock the therapeutic promise of this versatile class of molecules.
Xanthosine Cross-Reactivity in Nucleoside Assays: A Comparative Guide
Understanding the Potential for Cross-Reactivity
Xanthosine, a purine nucleoside, shares a structural backbone with other key nucleosides, making it a potential interfering substance in various assay formats. The degree of cross-reactivity is highly dependent on the assay methodology, particularly the specificity of the antibodies or enzymes employed. While direct quantitative data on the percentage of xanthosine cross-reactivity in all commercially available adenosine, guanosine, and inosine assays is not extensively published, the potential for interference can be inferred from the enzymatic pathways utilized in these assays.
A critical enzyme often used in purine nucleoside assays is Purine Nucleoside Phosphorylase (PNP). Xanthosine is a known substrate for mammalian PNP, the very enzyme used to metabolize inosine and guanosine in many assay kits[1]. This shared enzymatic pathway is a primary source of potential cross-reactivity in non-chromatographic assays.
Comparison of Assay Methodologies
The choice of assay technology is a critical determinant of specificity. While immunoassays and enzymatic assays offer convenience and high throughput, they are more susceptible to cross-reactivity than chromatographic methods.
| Assay Type | Target Nucleoside(s) | Principle | Potential for Xanthosine Cross-Reactivity | Mitigation Strategies |
| Enzymatic Assays | Adenosine, Inosine, Guanosine | Multi-step enzymatic reactions leading to a detectable signal (e.g., colorimetric, fluorometric). Often involves Purine Nucleoside Phosphorylase (PNP) and Xanthine Oxidase (XO). | High | Assay optimization (e.g., adjusting pH, as the optimal pH for PNP with xanthosine is 5-6, compared to 7-8 for guanosine and inosine[1]), use of highly specific enzymes, or confirmation with an orthogonal method. |
| Immunoassays (ELISA) | Adenosine, Guanosine | Specific antibody-antigen binding. | Variable (depends on antibody specificity) | Use of monoclonal antibodies with high specificity, validation with competitive binding assays. |
| High-Performance Liquid Chromatography (HPLC) | All nucleosides | Separation based on physical properties (e.g., polarity, charge) followed by UV detection. | Very Low | Proper column selection and gradient optimization can resolve structurally similar nucleosides. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | All nucleosides | Separation by HPLC coupled with detection based on mass-to-charge ratio. | Very Low | Provides high specificity and sensitivity, allowing for accurate quantification of individual nucleosides in complex mixtures. |
Experimental Protocols
To ensure the accuracy of experimental results, it is crucial to validate the specificity of any nucleoside assay against potential cross-reactants like xanthosine. Below are detailed protocols for assessing cross-reactivity.
Protocol 1: Determining Cross-Reactivity in an Enzymatic Nucleoside Assay
This protocol describes a method to quantify the interference of xanthosine in an enzymatic assay for a target nucleoside (e.g., inosine).
Materials:
-
Enzymatic assay kit for the target nucleoside (e.g., Inosine Assay Kit)
-
Target nucleoside standard (e.g., inosine)
-
Xanthosine
-
Microplate reader
-
Assay buffer
Procedure:
-
Prepare a standard curve for the target nucleoside: Following the kit manufacturer's instructions, prepare a series of dilutions of the target nucleoside standard to generate a standard curve.
-
Prepare xanthosine solutions: Prepare a series of dilutions of xanthosine in the assay buffer at concentrations spanning the expected physiological or experimental range.
-
Assay measurement:
-
To a set of wells in a 96-well plate, add the assay reagents as per the kit protocol.
-
To the "standard curve" wells, add the corresponding concentrations of the target nucleoside standard.
-
To the "cross-reactivity" wells, add the different concentrations of the xanthosine solutions instead of the target nucleoside.
-
Include a "blank" well containing only the assay buffer and reagents.
-
-
Incubate and read: Incubate the plate according to the kit's instructions and then measure the absorbance or fluorescence using a microplate reader.
-
Calculate cross-reactivity:
-
Determine the apparent concentration of the target nucleoside for each concentration of xanthosine using the standard curve.
-
Calculate the percentage of cross-reactivity using the following formula: % Cross-Reactivity = (Apparent Concentration of Target Nucleoside / Concentration of Xanthosine) x 100
-
Protocol 2: Competitive ELISA for Assessing Antibody Specificity
This protocol outlines a competitive ELISA to determine the cross-reactivity of an antibody intended for a specific nucleoside (e.g., guanosine) with xanthosine.
Materials:
-
Microplate coated with a conjugate of the target nucleoside (e.g., Guanosine-BSA)
-
Primary antibody specific to the target nucleoside (e.g., anti-guanosine antibody)
-
HRP-conjugated secondary antibody
-
Target nucleoside standard (e.g., guanosine)
-
Xanthosine
-
Wash buffer and substrate solution
-
Microplate reader
Procedure:
-
Prepare standard and competitor solutions:
-
Prepare a serial dilution of the target nucleoside standard (for the standard curve).
-
Prepare a serial dilution of xanthosine (the competitor).
-
-
Competitive Binding:
-
Add the primary antibody to all wells of the coated microplate.
-
To the "standard curve" wells, add the corresponding concentrations of the target nucleoside standard.
-
To the "cross-reactivity" wells, add the different concentrations of xanthosine.
-
Incubate to allow for competitive binding.
-
-
Washing and Detection:
-
Wash the plate to remove unbound antibodies and nucleosides.
-
Add the HRP-conjugated secondary antibody and incubate.
-
Wash the plate again.
-
Add the substrate solution and measure the absorbance.
-
-
Calculate IC50 and Cross-Reactivity:
-
Plot the absorbance versus the concentration for both the target nucleoside and xanthosine.
-
Determine the IC50 value (the concentration that causes 50% inhibition of the signal) for both.
-
Calculate the percentage of cross-reactivity using the formula: % Cross-Reactivity = (IC50 of Target Nucleoside / IC50 of Xanthosine) x 100
-
Visualizing Experimental and Signaling Pathways
Understanding the underlying biological and experimental processes is facilitated by clear visual representations.
Caption: Workflow for determining xanthosine cross-reactivity.
The significance of assay specificity is underscored by the distinct roles of these nucleosides in cellular signaling. Adenosine, for instance, is a key signaling molecule that acts through four G protein-coupled receptors (GPCRs) to modulate a wide range of physiological processes.
Caption: Adenosine's G-protein coupled receptor signaling.
Conclusion
While xanthosine represents a potential source of interference in assays for other nucleosides, particularly those employing enzymatic detection with Purine Nucleoside Phosphorylase, a thorough understanding of the assay's principles and a rigorous validation of its specificity can mitigate this risk. For applications demanding the highest level of accuracy and specificity, chromatographic methods such as HPLC and LC-MS remain the gold standard. Researchers should carefully consider the balance between throughput, cost, and the potential for cross-reactivity when selecting a nucleoside quantification method. When in doubt, performing cross-reactivity testing as outlined in this guide is a critical step in ensuring data integrity.
References
Xanthosine Dihydrate: A Comparative Analysis of In Vivo and In Vitro Efficacy
Xanthosine dihydrate, a naturally occurring nucleoside derived from xanthine and ribose, has garnered significant interest within the scientific community for its diverse biological activities. This guide provides a comprehensive comparison of the in vivo and in vitro effects of this compound, with a focus on its impact on stem cell proliferation and glucose metabolism. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of its therapeutic potential.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo studies on this compound, offering a clear comparison of its effects in different biological systems.
Table 1: Effects of Xanthosine on Mammary Epithelial/Stem Cells
| Parameter | In Vitro (Bovine Mammary Epithelial Cells) | In Vivo (Bovine Mammary Gland) | Conflicting In Vivo Data |
| Cell Proliferation | Reduced cell doubling time from 86 hours to 60 hours[1] | - | Latent 50% decrease in cell proliferation rate 11 weeks post-administration[2] |
| Stem Cell Population | Increased proportion of symmetric cell divisions from 56% to 72%[1][3] | Increased BrdU-label retaining epithelial cells (LREC) from 0.4% to 0.8%[4][5] | No significant change in the number of label-retaining cells[2] |
Table 2: Effects of Xanthosine on Glucose Metabolism
| Parameter | In Vitro (FFA-Induced CC1 Hepatocytes) | In Vivo (STZ-Induced Diabetic Wistar Rats) |
| Glucose Uptake | Enhanced glucose uptake (Specific quantitative data not available in the reviewed literature)[6] | - |
| Glucose Production | Decreased glucose production (Specific quantitative data not available in the reviewed literature)[6] | - |
| Fasting Blood Glucose | - | Significant reduction with oral administration of a Xanthosine-enriched fraction (10, 50, and 100 mg/kg body weight) (Specific quantitative data not available in the reviewed literature)[6] |
| Insulin Sensitivity | - | Improved insulin sensitivity (Specific quantitative data not available in the reviewed literature)[6] |
| Signaling Pathway Modulation | Activation of AMPK/FoxO1/AKT/GSK3β signaling cascade[6] | Activation of AMPK/FoxO1/AKT/GSK3β signaling cascade[6] |
Key Signaling Pathway: Regulation of Hepatic Glucose Metabolism
Xanthosine has been demonstrated to modulate the AMPK/FoxO1/AKT/GSK3β signaling cascade, a critical pathway in the regulation of glucose homeostasis. In vitro and in vivo studies have shown that Xanthosine can activate this pathway, leading to the inhibition of gluconeogenesis (glucose production) and the activation of glycogenesis (glycogen storage).
Caption: Xanthosine-mediated activation of AMPK and AKT signaling pathways.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Cell Proliferation and Symmetric Division Assay
This protocol outlines the methodology used to assess the effect of Xanthosine on the proliferation and division patterns of bovine mammary epithelial cells.
Caption: Workflow for in vitro cell division analysis.
Methodology:
-
Cell Culture: Primary bovine mammary epithelial cells are cultured in appropriate media.
-
Treatment: Cells are treated with a specified concentration of this compound or a vehicle control.
-
Cell Proliferation Assay: Cell proliferation can be assessed using various methods, such as the MTT assay, which measures metabolic activity, or by calculating the population doubling time.
-
Symmetric/Asymmetric Division Analysis:
-
Cells are pulsed with Bromodeoxyuridine (BrdU) to label newly synthesized DNA.
-
Following the BrdU pulse, cells are washed and cultured to allow for one round of cell division.
-
Cells are then fixed and stained with anti-BrdU antibodies and a nuclear counterstain (e.g., DAPI).
-
Daughter cell pairs are identified, and the distribution of BrdU between the two daughter cells is analyzed. Symmetric division results in two BrdU-positive daughter cells, while asymmetric division yields one BrdU-positive and one BrdU-negative daughter cell.
-
In Vivo Mammary Stem Cell Proliferation in Bovine Model
This protocol describes the in vivo methodology for evaluating the effect of Xanthosine on the mammary stem cell population in a bovine model.
Methodology:
-
Animal Model: Pre-pubertal female Holstein calves are used.
-
Xanthosine Administration: A solution of Xanthosine is infused into the mammary gland via the teat canal for a specified number of consecutive days.
-
BrdU Labeling: Immediately following each Xanthosine infusion, calves are intravenously injected with BrdU to label proliferating cells.
-
Tissue Collection: After a chase period to allow for the dilution of BrdU in rapidly dividing cells, mammary tissue is collected.
-
Immunohistochemistry: Tissue sections are stained for BrdU to identify label-retaining epithelial cells (LRECs), which are putative mammary stem cells.
-
Quantification: The number of LRECs is quantified and compared between Xanthosine-treated and control glands.
In Vitro Model of Hepatic Insulin Resistance
This protocol details the establishment of an in vitro model of hepatic insulin resistance using free fatty acid-treated hepatocytes to study the effects of Xanthosine on glucose metabolism.
Methodology:
-
Cell Culture: CC1 hepatocytes are cultured in standard conditions.
-
Induction of Insulin Resistance: Cells are incubated with a mixture of free fatty acids (e.g., oleic acid and palmitic acid) to induce a state of insulin resistance, mimicking conditions of type 2 diabetes.
-
Xanthosine Treatment: The insulin-resistant hepatocytes are then treated with various concentrations of this compound.
-
Glucose Uptake and Production Assays:
-
Glucose Uptake: Cells are incubated with a fluorescent glucose analog (e.g., 2-NBDG), and the uptake is measured using a fluorescence plate reader.
-
Glucose Production: Cells are cultured in a glucose-free medium with gluconeogenic precursors (e.g., lactate and pyruvate). The amount of glucose released into the medium is then quantified.
-
In Vivo Model of Type 2 Diabetes in Rats
This protocol outlines the induction of a diabetic rat model to investigate the in vivo effects of Xanthosine on glucose homeostasis.
Caption: Workflow for the STZ-induced diabetic rat model.
Methodology:
-
Animal Model: Male Wistar rats are used.
-
Induction of Diabetes: A single intraperitoneal injection of Streptozotocin (STZ), a chemical toxic to pancreatic β-cells, is administered to induce a state of hyperglycemia.
-
Confirmation of Diabetes: Diabetes is confirmed by measuring fasting blood glucose levels; rats with levels above a certain threshold (e.g., 250 mg/dL) are included in the study.
-
Treatment: Diabetic rats are orally administered a Xanthosine-enriched fraction at various doses (e.g., 10, 50, and 100 mg/kg body weight) daily for a specified period.
-
Analysis:
-
Fasting blood glucose levels are monitored regularly.
-
Insulin sensitivity is assessed using tests such as the oral glucose tolerance test (OGTT) or insulin tolerance test (ITT).
-
At the end of the study, liver tissues are collected for Western blot analysis to examine the expression and phosphorylation of proteins in the AMPK/FoxO1/AKT/GSK3β signaling pathway.
-
Conclusion
This compound demonstrates significant biological effects both in vivo and in vitro. In the context of mammary stem cell biology, it has been shown to promote proliferation and symmetric division, although some conflicting data exists regarding its long-term effects on proliferation in vivo. In the realm of metabolic disease, Xanthosine exhibits promising anti-diabetic properties by improving hepatic glucose homeostasis through the modulation of the AMPK/FoxO1/AKT/GSK3β signaling pathway. Further research is warranted to elucidate the precise quantitative effects on glucose metabolism and to explore its full therapeutic potential. The experimental protocols and data presented in this guide provide a solid foundation for future investigations into the multifaceted roles of this compound.
References
- 1. Protective effects of Nogo-B deficiency in NAFLD mice and its multiomics analysis of gut microbiology and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Xanthosine, a purine glycoside mediates hepatic glucose homeostasis through inhibition of gluconeogenesis and activation of glycogenesis via regulating the AMPK/ FoxO1/AKT/GSK3β signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Epinephrine-stimulated glycogen breakdown activates glycogen synthase and increases insulin-stimulated glucose uptake in epitrochlearis muscles. | Semantic Scholar [semanticscholar.org]
A Researcher's Guide to Xanthosine Detection: A Comparative Analysis of Analytical Methods
For researchers, scientists, and professionals in drug development, the accurate and efficient detection of Xanthosine, a key intermediate in purine metabolism, is crucial for a variety of applications, from assessing food freshness to understanding complex disease pathways. This guide provides an objective comparison of the leading analytical methods for Xanthosine detection, supported by experimental data and detailed protocols to aid in methodological selection and implementation.
At a Glance: Performance of Xanthosine Detection Methods
The selection of an appropriate analytical method for Xanthosine detection is contingent on the specific requirements of the study, such as sensitivity, selectivity, sample matrix complexity, and throughput needs. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and various biosensors are the predominant techniques employed. The following tables summarize the quantitative performance of these methods based on reported experimental data.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the separation and quantification of purine metabolites, including Xanthosine. It offers good sensitivity and reproducibility.
| Analyte(s) | Column | Mobile Phase | Detection | LOD | LOQ | Linear Range | Reference |
| Xanthines | Purospher® STAR RP-C18 endcapped (10 cm x 3.0 mm, 3 µm) | Gradient of 0.1% formic acid in water and 0.1% formic acid in methanol | UV, 270 nm | - | - | - | |
| Uric acid, Xanthine, Hypoxanthine | - | 100% aqueous phosphate buffer with a step gradient of a higher organic mobile phase | - | - | - | - | |
| Methylxanthines | Luna Polar C18 (100 Å, 100 × 4.6 mm, 3 µm) | Isocratic: 90% water, 10% acetonitrile | UV, 273 nm | - | - | - | [1] |
LOD: Limit of Detection; LOQ: Limit of Quantification. Note: Dashes indicate data not specified in the cited source.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS and its tandem version (LC-MS/MS) provide superior sensitivity and selectivity, making them ideal for complex biological matrices and trace-level detection.
| Analyte(s) | Method | Ionization | LOD | LOQ | Linear Range | Reference |
| Adenosine, Guanosine, Xanthine, Uric acid | LC-MS/MS | ESI | - | 1.0 µg/g (for Xanthine and Uric acid) | - | [2] |
| Caffeine, Theobromine, Theophylline | UHPLC-MS | ESI+ | 10-25 ng/mL | 0.03-0.08 µg/mL | 0.03-5 µg/mL | [3] |
| Methylxanthines, Cotinine | LC-MS/MS | ESI+ | Low ng/mL range | - | - | [4] |
| Caffeine, Adenosine | LC-MS² | ESI+ | - | - | 0.050 -10µg/ml | [5] |
LOD: Limit of Detection; LOQ: Limit of Quantification; ESI: Electrospray Ionization. Note: Dashes indicate data not specified in the cited source.
Biosensors
Biosensors offer the advantages of rapid detection, high specificity, and potential for miniaturization and point-of-care applications. Electrochemical biosensors are the most common type for Xanthosine detection.
| Biosensor Type | Principle | LOD | Linear Range | Reference |
| Electrochemical (GCE/PEDOT:PSS-AuNPs) | Amperometric | 3.0 × 10⁻⁸ M | 5.0 × 10⁻⁸ to 1.0 × 10⁻⁵ M | [6][7] |
| Electrochemical (Chitosan–polypyrrole–gold nanoparticles) | Amperometric | 0.25 µM | 1–200 µM | [8] |
| Electrochemical (Nano-Au/c-MWCNT) | Amperometric | 1.14 nM | - | [9] |
LOD: Limit of Detection; GCE: Glassy Carbon Electrode; PEDOT:PSS: Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate; AuNPs: Gold Nanoparticles; c-MWCNT: Carboxylated Multi-Walled Carbon Nanotubes. Note: Dashes indicate data not specified in the cited source.
Experimental Protocols
Detailed methodologies are critical for the successful implementation and replication of analytical methods. Below are representative protocols for the key techniques discussed.
HPLC Method for Xanthine Analysis
This protocol is a general representation based on common practices for separating xanthines.
1. Sample Preparation:
-
Biological Fluids (Serum, Urine): Proteins are typically removed by ultrafiltration or precipitation with an organic solvent (e.g., acetonitrile) or an acid (e.g., perchloric acid). The supernatant is then collected, filtered, and injected into the HPLC system.[6]
-
Food Samples: Homogenize the sample and extract the purines using a suitable solvent, often an acidic or basic aqueous solution. The extract is then centrifuged, and the supernatant is filtered before injection.
2. Chromatographic Conditions:
-
Column: A reversed-phase C18 column is commonly used for xanthine separation.[10][1]
-
Mobile Phase: A gradient or isocratic elution can be employed. A typical mobile phase consists of an aqueous buffer (e.g., phosphate buffer or water with a small percentage of formic acid) and an organic modifier like methanol or acetonitrile.
-
Flow Rate: Typically in the range of 0.5-1.5 mL/min.
-
Detection: UV detection is most common, with the wavelength set around 270 nm, which is near the absorbance maximum for xanthines.[10]
LC-MS/MS Method for Purine Analysis
This protocol outlines the general steps for the sensitive detection of Xanthosine and other purines in complex matrices.
1. Sample Preparation:
-
Vegetable Samples: Homogenize the sample, followed by extraction with a suitable solvent. An internal standard (e.g., caffeine) is often added. The extract is then centrifuged and the supernatant is filtered.[2]
-
Biological Samples: Similar to HPLC, protein precipitation or solid-phase extraction (SPE) is used to clean up the sample and concentrate the analytes.[4]
2. LC-MS/MS Conditions:
-
Liquid Chromatography: A reversed-phase C18 or a HILIC column is used for separation. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium formate) and an organic component (e.g., acetonitrile or methanol) is typically employed.
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive or negative ion mode is commonly used.[2][4]
-
Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) mode for high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for each analyte.
-
Electrochemical Biosensor for Xanthine Detection
This protocol describes the fabrication and use of an amperometric biosensor.
1. Electrode Modification:
-
A glassy carbon electrode (GCE) is polished and cleaned.
-
A nanocomposite material, such as a mixture of a conductive polymer (e.g., PEDOT:PSS) and gold nanoparticles (AuNPs), is drop-casted onto the GCE surface and allowed to dry.[6][7]
-
The enzyme xanthine oxidase (XOD) is then immobilized on the modified electrode surface. This can be achieved through various methods, including covalent bonding or physical adsorption.
2. Electrochemical Measurement:
-
The modified electrode is placed in an electrochemical cell containing a phosphate buffer solution (PBS) at a physiological pH.
-
A specific potential is applied to the electrode.
-
Upon addition of a sample containing Xanthosine (which is converted to xanthine), the XOD catalyzes its oxidation, producing an electrical signal (current) that is proportional to the Xanthosine concentration. Techniques like cyclic voltammetry (CV) or differential pulse voltammetry (DPV) are used for the measurement.[7]
Visualizing the Concepts: Pathways and Workflows
Understanding the underlying biological pathways and the logical flow of analytical procedures is essential for effective research. The following diagrams, generated using the DOT language, illustrate these concepts.
Purine Catabolism Pathway
This pathway shows the metabolic degradation of purines, highlighting the central role of Xanthosine.
Xanthosine's Role in Hepatic Glucose Homeostasis
Recent research has elucidated a signaling pathway where Xanthosine plays a role in regulating glucose metabolism in the liver.[11]
General Workflow for Analytical Method Comparison
This diagram outlines the logical steps involved in comparing different analytical methods for a specific analyte.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and Validation of LC-MS/MS Method for Quantitative Determination of Adenosine, Guanosine, Xanthine and Uric acid in Widely Consumed Vegetables in Thailand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. rjptonline.org [rjptonline.org]
- 6. Detection of xanthine in food samples with an electrochemical biosensor based on PEDOT:PSS and functionalized gold nanoparticles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Detection of xanthine in food samples with an electrochemical biosensor based on PEDOT:PSS and functionalized gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. "Novel electrochemical xanthine biosensor based on chitosan–polypyrrole" by M. Dervisevic, E. Dervisevic et al. [jfda-online.com]
- 9. Nanohybrid electrochemical enzyme sensor for xanthine determination in fish samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Purine metabolism - Wikipedia [en.wikipedia.org]
- 11. Xanthosine, a purine glycoside mediates hepatic glucose homeostasis through inhibition of gluconeogenesis and activation of glycogenesis via regulating the AMPK/ FoxO1/AKT/GSK3β signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
Xanthosine vs. Xanthine: A Functional Comparison for Researchers
An objective guide for researchers, scientists, and drug development professionals detailing the functional differences between xanthosine and xanthine, supported by experimental data and methodologies.
Xanthosine and xanthine are two closely related purine compounds that play crucial roles in nucleotide metabolism. While structurally similar, their distinct functional roles stem from the presence of a ribose sugar moiety in xanthosine, which is absent in xanthine. This guide provides a comprehensive comparison of their biochemical functions, involvement in signaling pathways, and pharmacological effects, supported by quantitative data and detailed experimental protocols.
Core Functional Differences
Xanthosine, a nucleoside, is a precursor to xanthine in the purine catabolism pathway. It is formed from xanthosine monophosphate (XMP) and is subsequently converted to xanthine by the enzyme purine nucleoside phosphorylase. Xanthine, a purine base, is a direct precursor to uric acid, a key end-product of purine metabolism in humans. The enzyme xanthine oxidase catalyzes the oxidation of hypoxanthine to xanthine and then xanthine to uric acid.[1]
While xanthine and its derivatives, such as caffeine and theophylline, are well-known for their pharmacological activities as adenosine receptor antagonists and phosphodiesterase (PDE) inhibitors, the direct pharmacological actions of xanthosine are less characterized.[1] However, recent research has begun to shed light on the distinct signaling roles of xanthosine, particularly in metabolic regulation.
Data Presentation: Quantitative Comparison
The following table summarizes the available quantitative data comparing the functional aspects of xanthosine and xanthine. It is important to note that direct comparative data for many parameters are limited, with most pharmacological studies focusing on xanthine and its methylated derivatives.
| Feature | Xanthosine | Xanthine | Reference |
| Enzyme Kinetics (Purine Nucleoside Phosphorylase) | [2] | ||
| Km (µM) at pH 5.7 (Calf Spleen PNP) | 33 ± 3 | 170 ± 15 | [2] |
| Vmax/Km at pH 5.7 (Calf Spleen PNP) | 0.8 | 0.1 | [2] |
| Adenosine Receptor Binding Affinity (Ki) | Data not available | Weak antagonist (Ki in high µM range for some derivatives) | [3][4] |
| Phosphodiesterase Inhibition (IC50) | Data not available | Weak inhibitor (IC50 generally in the high µM to mM range for various PDEs) | [5][6] |
Signaling Pathways and Physiological Roles
Purine Metabolism
The central roles of xanthosine and xanthine are within the purine metabolic pathway. Xanthosine acts as an intermediate, linking nucleotide metabolism to the final stages of purine breakdown. Xanthine stands at a critical juncture, leading to the production of uric acid.
Xanthosine in Hepatic Glucose Homeostasis
Recent studies have identified a novel role for xanthosine in regulating liver glucose metabolism. Xanthosine has been shown to enhance glucose uptake and suppress glucose production in liver cells. This effect is mediated through the activation of the AMPK/FoxO1 signaling pathway and the AKT/GSK3β signaling cascade, leading to the downregulation of key gluconeogenic enzymes and an increase in glycogen synthesis.
Xanthine and its Derivatives in Cellular Signaling
Xanthine itself has weak biological activity outside of its metabolic role. However, its methylated derivatives, such as caffeine and theophylline, are potent signaling molecules. They primarily act as antagonists of adenosine receptors and non-selective inhibitors of phosphodiesterases (PDEs). This dual action leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, resulting in various physiological effects, including central nervous system stimulation and bronchodilation.
References
- 1. Xanthosine and xanthine. Substrate properties with purine nucleoside phosphorylases, and relevance to other enzyme systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Xanthines as Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adenosine receptor-blocking xanthines as inhibitors of phosphodiesterase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phosphodiesterase inhibitory profile of some related xanthine derivatives pharmacologically active on the peripheral microcirculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Xanthine derivatives: comparison between suppression of tumour necrosis factor-alpha production and inhibition of cAMP phosphodiesterase activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Xanthosine and Other Purine Nucleosides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of xanthosine alongside other key purine nucleosides: adenosine, guanosine, and inosine. While extensive research has elucidated the multifaceted roles of adenosine, guanosine, and inosine in cellular signaling and physiology, the direct comparative efficacy of xanthosine remains an area with limited quantitative data. This document summarizes the available experimental findings, highlights knowledge gaps, and provides detailed methodologies for key experimental approaches in the field.
Data Presentation: A Comparative Overview of Purine Nucleoside Efficacy
The following tables summarize the known receptor interactions and cellular effects of adenosine, guanosine, inosine, and xanthosine based on available scientific literature. It is important to note the significant disparity in the volume of research, with xanthosine being the least characterized of the four.
Table 1: Comparison of Receptor Activity
| Nucleoside | Receptor Target(s) | Effect | Potency/Affinity (Ki or EC50) | Citation(s) |
| Adenosine | Adenosine Receptors (A1, A2A, A2B, A3) | Agonist | High affinity (nM range) for A1, A2A, A3; Lower affinity (µM range) for A2B. | [1] |
| Guanosine | Toll-like Receptor 7 (TLR7) | Agonist | Induces cytokine production (IL-6, IL-12, Type I & II IFNs) in mouse splenocytes. | [2] |
| Inosine | Adenosine A2A Receptor | Functional Agonist | EC50 for cAMP production: ~300.7 µM EC50 for ERK1/2 phosphorylation: ~89.38 µM | [3] |
| Xanthosine | Largely Uncharacterized | Largely Uncharacterized | No direct binding or functional data available for the nucleoside. | |
| Xanthosine 5'-triphosphate (XTP) | β2-adrenergic receptor/Gs protein complex | Less potent than GTP and ITP | Less efficient in inhibiting ternary complex formation and supporting adenylyl cyclase activation. | [3] |
Table 2: Comparison of Cellular and Physiological Effects
| Nucleoside | Cellular/Physiological Effect(s) | Context | Citation(s) |
| Adenosine | Neuromodulation, vasodilation, anti-inflammatory effects, cardiac rhythm regulation. | Central and peripheral nervous system, cardiovascular system, immune system. | [4] |
| Guanosine | Immunostimulation, neurotrophic and neuroprotective effects. | Immune response, central nervous system. | [2][5] |
| Inosine | Neuroprotection, anti-inflammatory effects. | Central nervous system, immune system. | [6] |
| Xanthosine | Antioxidant properties, precursor for caffeine biosynthesis in plants. | Plant physiology, potential food science applications. | [7][8] |
| Guanosine & Xanthosine | Re-sensitization of MRSA to β-lactam antibiotics. | Infectious disease, antibiotic resistance. |
Experimental Protocols
To facilitate further research and direct comparison, this section outlines standardized experimental protocols for assessing the efficacy of purine nucleosides.
Protocol 1: Radioligand Binding Assay for Receptor Affinity
This protocol is designed to determine the binding affinity of purine nucleosides for a specific G protein-coupled receptor (GPCR).
Materials:
-
Cell membranes expressing the target receptor (e.g., adenosine A2A receptor).
-
Radiolabeled ligand specific for the target receptor (e.g., [³H]CGS 21680 for A2A).
-
Unlabeled purine nucleosides (xanthosine, adenosine, guanosine, inosine) at various concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂).
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare a series of dilutions for each unlabeled purine nucleoside.
-
In a reaction tube, add the cell membranes, the radiolabeled ligand at a fixed concentration (typically at its Kd value), and varying concentrations of the unlabeled purine nucleoside.
-
Incubate the mixture at a specific temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Analyze the data using non-linear regression to determine the inhibition constant (Ki) for each purine nucleoside.
Protocol 2: cAMP Accumulation Assay for Functional Agonism
This protocol measures the ability of purine nucleosides to stimulate adenylyl cyclase and increase intracellular cyclic AMP (cAMP) levels, a hallmark of Gs-coupled GPCR activation.
Materials:
-
Intact cells expressing the target receptor (e.g., HEK293 cells transfected with the adenosine A2A receptor).
-
Purine nucleosides (xanthosine, adenosine, guanosine, inosine) at various concentrations.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell lysis buffer.
-
cAMP assay kit (e.g., ELISA-based or fluorescence-based).
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with a phosphodiesterase inhibitor for a short period (e.g., 30 minutes).
-
Stimulate the cells with varying concentrations of each purine nucleoside for a defined time (e.g., 15 minutes).
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Plot the cAMP concentration against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values for each nucleoside.
Mandatory Visualization
Signaling Pathways and Experimental Logic
The following diagrams, generated using Graphviz, illustrate key concepts related to purine nucleoside function and experimental design.
Caption: Metabolic pathways of purine nucleosides.
Caption: Workflow for comparative efficacy testing.
Conclusion
This guide consolidates the current understanding of the comparative efficacy of xanthosine and other major purine nucleosides. The data clearly indicate that while adenosine, guanosine, and inosine have well-defined roles and mechanisms of action, xanthosine remains a comparatively enigmatic molecule. The provided experimental protocols offer a framework for future studies aimed at closing this knowledge gap. A thorough, direct comparison of the efficacy of these four purine nucleosides on a panel of relevant biological targets will be crucial for uncovering the full therapeutic potential of this class of molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular basis for the immunostimulatory activity of guanine nucleoside analogs: Activation of Toll-like receptor 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of guanine, inosine, and xanthine nucleotides on beta(2)-adrenergic receptor/G(s) interactions: evidence for multiple receptor conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potent adenosine receptor antagonists that are selective for the A1 receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hmdb.ca [hmdb.ca]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Xanthosine - Wikipedia [en.wikipedia.org]
Validating the Specificity of Xanthosine-Dependent Enzymes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key enzymes involved in xanthosine metabolism, focusing on methods to validate their substrate specificity. Understanding the specificity of these enzymes is crucial for elucidating their roles in purine metabolism and for the development of targeted therapeutics. This document presents quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows to aid researchers in this endeavor.
Introduction to Xanthosine-Dependent Enzymes
Xanthosine is a purine nucleoside that plays a central role in the purine salvage pathway.[1] Its metabolism is primarily handled by two key enzymes: Purine Nucleoside Phosphorylase (PNP) and Xanthine Oxidase (XO). However, other enzymes, such as cytosolic 5'-nucleotidase (cN-II) and guanosine deaminase, can also be involved in its metabolic fate.[2][3] The specificity of these enzymes for xanthosine over other purine nucleosides is a critical determinant of cellular purine homeostasis.
Comparative Analysis of Enzyme Specificity
The specificity of an enzyme for a particular substrate is best described by the specificity constant (kcat/Km), which reflects both the catalytic efficiency and the binding affinity.[4] A higher kcat/Km value indicates a greater preference for a specific substrate. Below is a comparative summary of the kinetic parameters for key xanthosine-dependent enzymes with various purine substrates.
Data Presentation
Table 1: Kinetic Parameters of Purine Nucleoside Phosphorylase (PNP)
| Enzyme Source | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Optimal pH | Reference |
| Human Erythrocyte | Xanthosine | - | - | - | 5.0-6.0 | [5] |
| Human Erythrocyte | Inosine | ~40 | - | - | 7.0-8.0 | [5][6] |
| Human Erythrocyte | Guanosine | ~40 | - | - | 7.0-8.0 | [5][6] |
| Calf Spleen | Xanthosine | - | - | - | 5.0-6.0 | [5] |
| Calf Spleen | Inosine | - | 1.3 x 10⁻⁴ (hydrolysis) | - | 7.0-8.0 | [5][7] |
| Calf Spleen | Guanosine | - | 22 and 1.3 | - | 7.0-8.0 | [5][8] |
| E. coli | Xanthosine | - | - | - | Neutral | [9] |
| E. coli | Inosine | - | - | - | - | [9] |
| E. coli | Guanosine | - | - | - | - | [9] |
Table 2: Kinetic Parameters of Xanthine Oxidase (XO)
| Enzyme Source | Substrate | Km (µM) | Vmax (µM/s) | Reference |
| Bovine Milk | Hypoxanthine | 2.46 ± 0.38 | 1.755 ± 0.027 | [3] |
| Bovine Milk | Xanthine | 4.1 ± 0.60 | 1.93 ± 0.0127 | [3] |
| Not Specified | Hypoxanthine | Similar to 8-aminohypoxanthine | - | |
| Not Specified | 8-aminohypoxanthine | Similar to hypoxanthine | ~32% of hypoxanthine |
Note: Direct kinetic data for xanthosine as a substrate for xanthine oxidase is limited. The data for hypoxanthine and xanthine, its precursor and product respectively, are provided for a comparative perspective.
Experimental Protocols
Validating the specificity of a xanthosine-dependent enzyme involves determining its kinetic parameters with xanthosine and a panel of other potential substrates. A common method for this is spectrophotometry, which measures the change in absorbance of a substrate or product over time.
Protocol: Determining Substrate Specificity of Purine Nucleoside Phosphorylase (PNP) using Spectrophotometry
This protocol outlines a general procedure for comparing the activity of PNP with xanthosine and inosine.
1. Reagent Preparation:
-
PNP Enzyme Solution: Prepare a stock solution of purified PNP in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.4) and store on ice. The final concentration will need to be optimized for the assay.
-
Substrate Stock Solutions: Prepare 10 mM stock solutions of xanthosine and inosine in the assay buffer.
-
Assay Buffer: 50 mM Phosphate buffer, with pH adjusted to the optimal range for each substrate (e.g., pH 5.5 for xanthosine and pH 7.5 for inosine).[5]
-
Coupling Enzyme (Xanthine Oxidase): Prepare a solution of xanthine oxidase in the assay buffer. This is used to convert the product of the PNP reaction (hypoxanthine or xanthine) to uric acid, which has a distinct absorbance at 293 nm.
2. Assay Procedure:
-
Set up a series of reactions in a 96-well UV-transparent microplate or in quartz cuvettes.
-
For each substrate, prepare a reaction mixture containing the assay buffer and a range of substrate concentrations (e.g., 0, 10, 20, 50, 100, 200 µM).
-
Add the coupling enzyme, xanthine oxidase, to each well.
-
Initiate the reaction by adding the PNP enzyme solution to each well. The final volume should be consistent for all reactions (e.g., 200 µL).
-
Immediately place the microplate in a spectrophotometer capable of kinetic measurements.
-
Monitor the increase in absorbance at 293 nm over time (e.g., every 30 seconds for 10-15 minutes) at a constant temperature (e.g., 25°C).
3. Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the absorbance vs. time plot.
-
Convert the change in absorbance per minute to the rate of product formation (µmol/min) using the molar extinction coefficient of uric acid (ε₂₉₃ = 12,600 M⁻¹cm⁻¹).
-
Plot the initial velocity (V₀) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax for each substrate.
-
Calculate the turnover number (kcat) by dividing Vmax by the enzyme concentration.
-
Determine the specificity constant (kcat/Km) for each substrate.
-
Compare the kcat/Km values to determine the enzyme's substrate specificity.
Mandatory Visualization
Signaling and Metabolic Pathways
The following diagrams illustrate the key pathways involving xanthosine and its dependent enzymes.
Caption: Purine salvage pathway focusing on xanthosine metabolism.
Caption: Xanthosine's role in the AMPK/FoxO1/AKT/GSK3β signaling pathway.
Experimental and Logical Workflows
The following diagrams outline the experimental workflow for validating enzyme specificity and the logical process involved.
Caption: Experimental workflow for determining enzyme specificity.
Caption: Logical workflow for validating enzyme specificity.
References
- 1. Enzymes involved in purine metabolism--a review of histochemical localization and functional implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evidence for the involvement of cytosolic 5'-nucleotidase (cN-II) in the synthesis of guanine nucleotides from xanthosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Plant Purine Nucleoside Catabolism Employs a Guanosine Deaminase Required for the Generation of Xanthosine in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evidence for the involvement of cytosolic 5'-nucleotidase (cN-II) in the synthesis of guanine nucleotides from xanthosine. | Sigma-Aldrich [merckmillipore.com]
- 6. Purine salvage in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. AMP and GMP Catabolism in Arabidopsis Converge on Xanthosine, Which Is Degraded by a Nucleoside Hydrolase Heterocomplex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Xanthosine phosphorylase - Wikipedia [en.wikipedia.org]
- 9. Plant purine nucleoside catabolism employs a guanosine deaminase required for the generation of xanthosine in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Xanthosine Dihydrate: A Guide for Laboratory Professionals
Proper disposal of Xanthosine dihydrate is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This document provides essential guidance for researchers, scientists, and drug development professionals on the appropriate procedures for handling and disposing of this chemical.
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, it is imperative to wear appropriate personal protective equipment. This includes, but is not limited to:
-
Eye Protection: Safety goggles with side-shields are recommended.[1]
-
Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin exposure.[3]
-
Respiratory Protection: If there is a risk of inhaling dust, a suitable respirator should be used.[1]
Spill Management
In the event of a spill, the following steps should be taken:
-
Ensure Adequate Ventilation: Work in a well-ventilated area to avoid inhalation of dust or aerosols.[1][2]
-
Contain the Spill: Prevent the spilled material from entering drains or water courses.[1][4]
-
Absorb and Collect: For liquid spills, use a finely-powdered, liquid-binding material such as diatomite.[1] For solid spills, sweep up and shovel the material into a suitable, closed container for disposal.[2][3] Avoid creating dust during this process.[2][3]
-
Decontaminate: Clean the affected surfaces and equipment by scrubbing with alcohol.[1]
-
Dispose of Contaminated Materials: All contaminated materials, including absorbents and cleaning supplies, must be disposed of as hazardous waste according to the procedures outlined below.[1]
Disposal Procedures
Chemical waste generators are responsible for determining if a discarded chemical is classified as a hazardous waste and must consult local, regional, and national hazardous waste regulations for complete and accurate classification.[3]
| Disposal Consideration | Procedure | Reference |
| Regulatory Compliance | Disposal requirements can vary significantly by location. Always consult with your institution's Environmental Health and Safety (EHS) department and adhere to local, state, and federal regulations. | [5] |
| Unused Product | Offer surplus and non-recyclable solutions to a licensed disposal company.[2] Another option is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2] | [2] |
| Contaminated Materials | Dispose of as unused product.[2] | [2] |
| Empty Containers | Empty containers may retain product residue and should be treated as hazardous.[5] Whenever possible, return containers to the supplier for reuse or recycling.[5] If not possible, puncture the containers to prevent reuse and dispose of them at an authorized landfill.[5] | [5] |
Disposal Decision Workflow
The following diagram illustrates the general decision-making process for the disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound waste.
It is important to note that this information is intended as a guide and does not supersede the requirements of local, regional, or national regulations. Always prioritize safety and compliance by consulting with your institution's EHS department and referring to the most current Safety Data Sheet (SDS) for this compound.
References
Personal protective equipment for handling Xanthosine dihydrate
This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling Xanthosine dihydrate. The following procedures for personal protective equipment, operational handling, spill containment, and disposal are designed to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Glasses or Goggles | Eyeshields or chemical safety goggles.[1][2] | Protects eyes from dust particles and potential splashes. |
| Hand Protection | Gloves | Chemically resistant gloves. Recommended materials include polychloroprene, nitrile rubber, butyl rubber, or fluorocaoutchouc.[3] | Prevents skin contact with the chemical. |
| Respiratory Protection | Respirator | A NIOSH-approved N95 respirator or equivalent.[1][4] | Minimizes inhalation of fine dust particles. |
| Body Protection | Lab Coat/Protective Clothing | Standard lab coat or other protective clothing.[2][3] | Provides an additional barrier to prevent skin contact. |
Operational Handling and Disposal Plan
A systematic approach to handling and disposing of this compound is crucial for laboratory safety and regulatory compliance.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[2]
-
Keep away from strong oxidizing agents.[2]
Handling and Use:
-
Always handle this compound within a well-ventilated area or a chemical fume hood to minimize inhalation exposure.
-
Wear all recommended PPE as detailed in the table above.
-
Avoid generating dust when weighing or transferring the powder. Use techniques such as gentle scooping or handling in a glove box if available.
Spill Cleanup Protocol: In the event of a spill, follow these steps:
-
Evacuate and Secure: Immediately alert others in the vicinity and evacuate the immediate area if necessary. Restrict access to the spill area.
-
Assess the Spill: Determine the extent of the spill. For large spills, or if you are not trained to handle the cleanup, contact your institution's Environmental Health and Safety (EHS) office immediately.
-
Don PPE: Before attempting to clean the spill, ensure you are wearing the appropriate PPE, including a respirator, gloves, eye protection, and a lab coat.
-
Containment and Cleanup:
-
For solid spills, gently sweep or scoop the material to avoid creating dust.[1]
-
Place the spilled material into a clearly labeled, sealed container for hazardous waste.
-
Use a damp cloth or paper towel to wipe the contaminated surface to remove any remaining residue.
-
-
Decontamination:
-
Thoroughly wipe down the affected surfaces and any contaminated equipment with soap and water.
-
Dispose of all cleaning materials (e.g., cloths, paper towels) as hazardous waste.
-
Disposal Plan:
-
All waste containing this compound, including contaminated PPE and cleaning materials, must be disposed of as chemical waste.
-
Collect waste in a compatible, properly labeled hazardous waste container. Based on general chemical compatibility, high-density polyethylene (HDPE) or glass containers are suitable for solid chemical waste.
-
Follow all local, regional, and national regulations for the disposal of chemical waste. Consult your institution's EHS office for specific disposal procedures.
Experimental Workflow and Safety Diagram
The following diagram illustrates the key steps and decision points in the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
